Product packaging for 1-[2-(4-Fluorophenoxy)ethyl]piperazine(Cat. No.:CAS No. 77602-92-7)

1-[2-(4-Fluorophenoxy)ethyl]piperazine

Cat. No.: B1298226
CAS No.: 77602-92-7
M. Wt: 224.27 g/mol
InChI Key: IHVXZESETSWDAC-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]piperazine (CAS Number: 77602-92-7) is a fluorinated piperazine derivative offered as a valuable chemical building block for research and development, particularly in medicinal chemistry. Its molecular structure, featuring a piperazine ring connected to a 4-fluorophenoxy group via an ethylene linker, makes it a versatile intermediate for the synthesis of more complex molecules. The piperazine scaffold is a recognized privileged structure in drug discovery, known for contributing to a wide range of biological activities and improving the pharmacokinetic properties of lead compounds . Piperazine derivatives are frequently explored in pharmaceutical research for their diverse biological activities. The core piperazine structure is a common feature in compounds investigated as dopamine transporter ligands , serotonin receptor modulators , and antimicrobial agents . The specific substitution pattern of this compound suggests potential utility in constructing molecules for central nervous system (CNS) research or cardiovascular studies, analogous to other well-known piperazine-based drugs . As a chemical reagent, its primary value lies in its functional groups, which allow for further synthetic modification, particularly at the secondary nitrogen atoms of the piperazine ring. Researchers can leverage this compound to develop novel chemical entities for various preclinical assays. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17FN2O B1298226 1-[2-(4-Fluorophenoxy)ethyl]piperazine CAS No. 77602-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXZESETSWDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358439
Record name 1-[2-(4-fluorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77602-92-7
Record name 1-[2-(4-fluorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Inferred Action from Structural Analogs

Introduction: Elucidating a Mechanism Through Chemical Analogy

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] The specific molecule, 1-[2-(4-Fluorophenoxy)ethyl]piperazine, belongs to a well-studied class of phenoxyethylpiperazine derivatives. While direct pharmacological data for this exact compound is not extensively available in public literature, its structural similarity to a range of highly characterized molecules allows for a robust, inferred understanding of its primary mechanism of action.

This guide will leverage established structure-activity relationships (SAR) and detailed pharmacological data from close structural analogs to build a comprehensive profile of this compound. As Senior Application Scientists, we often encounter novel structures and must predict their biological activity based on the vast repository of existing knowledge. This document serves as both a technical guide to the inferred mechanism of this specific molecule and a case study in the application of chemical analogy in drug discovery. The primary evidence points towards a significant interaction with the dopamine transporter (DAT), with potential secondary effects on other monoamine transporters and receptors.

Inferred Primary Mechanism of Action: Selective Dopamine Transporter (DAT) Inhibition

The core structure of this compound is highly analogous to potent and selective dopamine reuptake inhibitors (DRIs). The most notable of these is GBR 12909 (1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine), a widely used research tool for studying the dopamine system.[2][3][4] GBR 12909 is a potent and selective competitive inhibitor of the dopamine transporter, with a Ki value of approximately 1 nM.[3][4]

The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[5] Inhibition of DAT leads to an increased concentration and prolonged residence time of dopamine in the synapse, enhancing dopaminergic neurotransmission. This mechanism is central to the action of various psychostimulants and has been a key target for the development of treatments for conditions like ADHD, depression, and substance abuse.[2]

The structural components of this compound align with the pharmacophore for DAT inhibition established by GBR 12909 and its analogs. It is hypothesized that this compound binds to the dopamine transporter, physically occluding the substrate-binding site and preventing the reuptake of dopamine.[3][4]

Synaptic Action of a Dopamine Transporter Inhibitor

DAT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Compound This compound Compound->DAT Inhibits Signal Postsynaptic Signal DA_receptor->Signal Activates experimental_workflow start Synthesize & Purify Compound binding_assay Radioligand Binding Assay (Determine Ki at DAT, SERT, NET) start->binding_assay uptake_assay Neurotransmitter Uptake Assay (Determine IC50 at DAT, SERT, NET) start->uptake_assay data_analysis Data Analysis & Interpretation (Calculate Selectivity Ratios) binding_assay->data_analysis uptake_assay->data_analysis conclusion Define Pharmacological Profile data_analysis->conclusion

Caption: Standard workflow for characterizing a novel transporter ligand.

Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET Affinity

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a specific radioligand for binding to the target transporter.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 or [³H]GBR 12935 for DAT; [³H]Citalopram for SERT; [³H]Nisoxetine for NET. [6]* Test Compound: this compound, dissolved in appropriate solvent (e.g., DMSO).

  • Non-specific competitor: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. To each well, add 50 µL of assay buffer.

  • Compound Addition: Add 50 µL of varying concentrations of the test compound (typically in a 10-point, half-log dilution series). For total binding wells, add 50 µL of vehicle. For non-specific binding wells, add 50 µL of the non-specific competitor.

  • Radioligand Addition: Add 50 µL of the specific radioligand at a concentration near its Kd value to all wells.

  • Membrane Addition: Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well. The final volume is 250 µL. [7]5. Incubation: Incubate the plate at room temperature (or 37°C, depending on the target) for 60-120 minutes with gentle agitation to reach equilibrium. [7][8]6. Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand. [7]7. Counting: Place the filters in scintillation vials or a compatible 96-well plate, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9]

Protocol 2: In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

Materials:

  • HEK293 or CHO cells stably expressing human DAT, plated in 96-well plates.

  • [³H]Dopamine.

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (SDS).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate DAT-expressing cells in a 96-well plate and grow to ~80-90% confluency. [10]2. Preparation: On the day of the assay, wash the cells once with pre-warmed uptake buffer.

  • Pre-incubation: Add 50 µL of uptake buffer containing various concentrations of the test compound or vehicle to the wells. Pre-incubate for 10-20 minutes at 37°C. [11]4. Initiate Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine (at a final concentration near its KM) to start the uptake reaction. [11]5. Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake. [11]6. Termination: Stop the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer. [11]7. Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for at least 30 minutes. [11]8. Counting: Transfer the lysate to scintillation vials and measure the incorporated radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor like GBR 12909) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value. [11]

Conclusion and Future Directions

Based on a thorough analysis of its structural analogs, this compound is inferred to be a potent and selective dopamine transporter (DAT) inhibitor. Its primary mechanism of action involves binding to DAT and blocking the reuptake of dopamine from the synaptic cleft, thereby enhancing dopaminergic neurotransmission. While secondary interactions with other monoamine transporters (SERT, NET) and receptors (e.g., 5-HT1A) are possible, they are likely to be of significantly lower potency.

The definitive characterization of this compound requires empirical validation through the experimental protocols detailed in this guide. Future research should focus on:

  • Comprehensive Profiling: Conducting radioligand binding and functional uptake assays against a broad panel of CNS targets to confirm its selectivity.

  • In Vivo Studies: Evaluating its effects in animal models of CNS disorders to determine its therapeutic potential.

  • Metabolic Profiling: Identifying its major metabolites and assessing their pharmacological activity.

This guide provides a robust, evidence-based framework for understanding the core mechanism of this compound, demonstrating the power of leveraging existing pharmacological knowledge to predict the activity of novel chemical entities.

References

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  • Current time information in Lancashire, GB. (n.d.). Google.
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Physicochemical properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a molecule of significant interest within the landscape of contemporary drug discovery and development. As a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry, its structural features—a fluorophenoxy group linked by an ethyl chain to a piperazine ring—suggest a potential for diverse pharmacological activities. The presence of the fluorine atom can modulate metabolic stability and receptor binding affinity, while the piperazine moiety often imparts favorable pharmacokinetic properties, including improved solubility and the ability to cross the blood-brain barrier.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these characteristics is paramount for researchers, as they fundamentally govern a compound's behavior in biological systems, influencing everything from initial formulation to its ultimate therapeutic efficacy and safety profile. This document synthesizes available experimental data with predictive insights, offering a foundational resource for scientists engaged in the design and development of novel therapeutics based on this chemical entity.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of rational drug design. These properties dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Below is a summary of the known and predicted properties of this compound.

Structural and Molecular Data

The foundational characteristics of this compound are detailed in the table below. The molecular formula and weight are fundamental for all stoichiometric calculations and analytical interpretations.

PropertyValueSource
Chemical Name This compound-
CAS Number 77602-92-7[1]
Molecular Formula C12H17FN2O[1]
Molecular Weight 224.27 g/mol [1]
Chemical Structure -
Key Physicochemical Parameters

The following table summarizes critical physicochemical parameters that influence the compound's behavior in both in vitro and in vivo settings. Where experimental data is unavailable, predicted values from computational models are provided. It is crucial to note that these predictions should be confirmed experimentally.

PropertyValue (Experimental)Value (Predicted)Significance in Drug Development
Melting Point Not Available~45-55 °CInfluences solubility, dissolution rate, and formulation strategies.
Boiling Point 125 °C (at 1.3 Torr)[1]-Important for purification and assessing thermal stability.
Density Not Available1.100 ± 0.06 g/cm³[1]Relevant for formulation and manufacturing processes.
pKa Not Available9.26 ± 0.10[1]Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP Not Available~2.5 - 3.5A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic clearance.
Solubility Not AvailableSparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO.Crucial for formulation, bioavailability, and designing in vitro assays.

Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, the determination of key physicochemical properties should follow standardized and validated protocols. The following sections outline general methodologies applicable to piperazine derivatives like this compound.

Protocol for pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of a specific concentration (e.g., 0.01 M).

  • Titration Setup: Place the analyte solution in a temperature-controlled vessel and use a calibrated pH meter to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point where half of the piperazine nitrogens are protonated.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution add_titrant Add Standardized Acid Titrant prep_solution->add_titrant calibrate_ph Calibrate pH Meter calibrate_ph->add_titrant record_ph Record pH add_titrant->record_ph Incremental addition record_ph->add_titrant plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve determine_pka Determine pKa from Inflection Point plot_curve->determine_pka

Figure 1: Workflow for pKa determination by potentiometric titration.

Protocol for logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. The shake-flask method is the traditional and most reliable technique for its determination.

Methodology:

  • Phase Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Compound Distribution: Dissolve a known amount of this compound in one of the phases.

  • Equilibration: Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously for a set period to allow for the compound to partition between the two phases. Let the phases separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_phases Prepare Saturated n-Octanol & Water mix_phases Mix & Shake Phases prep_phases->mix_phases dissolve_compound Dissolve Compound in One Phase dissolve_compound->mix_phases separate_phases Allow Phases to Separate mix_phases->separate_phases measure_conc Measure Concentration in Each Phase separate_phases->measure_conc calculate_logp Calculate logP measure_conc->calculate_logp

Figure 2: Workflow for logP determination by the shake-flask method.

Spectroscopic Profile (Predicted)

Predicted ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is essential for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms.

  • Aromatic Protons (Fluorophenoxy group): Two sets of doublets are expected in the aromatic region (δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. The fluorine atom will cause splitting of the adjacent proton signals.

  • Ethyl and Piperazine Protons: A series of triplets and multiplets are predicted in the aliphatic region (δ 2.5-4.2 ppm). The protons of the ethyl linker and the piperazine ring will show complex splitting patterns due to coupling with each other. The protons on the carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield.

Predicted ¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule.

  • Aromatic Carbons: Signals for the six carbons of the fluorophenoxy group are expected in the downfield region (δ 115-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

  • Aliphatic Carbons: The carbons of the ethyl linker and the piperazine ring will appear in the upfield region (δ 45-70 ppm).

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

  • C-F Stretch: A strong absorption band is expected in the region of 1200-1250 cm⁻¹, characteristic of the C-F bond in the fluorophenoxy group.

  • C-O-C Stretch: An absorption band corresponding to the ether linkage will likely appear around 1050-1150 cm⁻¹.

  • C-N Stretch: The C-N stretching vibrations of the piperazine ring are expected in the region of 1000-1200 cm⁻¹.

  • Aromatic C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aliphatic and aromatic C-H stretching vibrations will appear around 2800-3100 cm⁻¹.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (224.27).

  • Major Fragments: Fragmentation is likely to occur at the ether linkage and within the piperazine ring, leading to characteristic fragment ions. Common fragments may include the fluorophenoxy group and the piperazine ring with or without the ethyl linker.

Safety and Handling

  • General Hazards: Piperazine derivatives can be irritants to the skin, eyes, and respiratory tract. Some may also have neurological effects.[2][3] Fluorinated aromatic compounds can also be toxic and may pose environmental hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While some experimental data is available, significant gaps remain, particularly in the areas of lipophilicity, melting point, solubility, and comprehensive spectral analysis. The provided predictive data and general experimental protocols offer a strong starting point for researchers. It is strongly recommended that experimental validation of the predicted properties be undertaken to build a more complete and accurate profile of this promising molecule. A thorough understanding of these fundamental characteristics will undoubtedly facilitate its progression through the drug discovery and development pipeline.

References

  • Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. (2016). SciSpace. [Link]
  • Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. (2016). Open Pharmaceutical Sciences Journal. [Link]
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
  • Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. (2016).
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (n.d.). PubMed. [Link]
  • Piperazine derivatives as dangerous abused compounds. (2019).
  • Piperazine derivatives as dangerous abused compounds. (2020). PubMed. [Link]
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An In-Depth Technical Guide to the Biological Activity Screening of 1-[2-(4-Fluorophenoxy)ethyl]piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-[2-(4-Fluorophenoxy)ethyl]piperazine scaffold is a privileged structure in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Derivatives of this core are known to interact with a range of biogenic amine receptors and transporters, suggesting potential therapeutic applications in neuropsychiatric and neurodegenerative disorders. This guide provides a comprehensive, technically-grounded framework for the systematic biological screening of this compound class. We will detail a strategic, multi-tiered screening funnel—from broad, high-throughput primary assays to specific, mechanism-defining secondary and safety assays. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation to build a robust pharmacological profile for novel chemical entities based on this versatile scaffold.

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. This simple structure is a cornerstone of CNS drug design, capable of modifying physicochemical properties to enhance blood-brain barrier penetration and presenting vectors for substitution to fine-tune pharmacological activity.[1] The this compound core combines this privileged heterocycle with a fluorophenoxyethyl moiety, a feature often associated with ligands for serotonin and dopamine receptors.

1.1 Chemical Properties and Rationale for Screening

The core structure features a basic piperazine nitrogen, which is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in receptor binding pockets. The fluorophenoxy group provides a region for hydrophobic and potential halogen-bonding interactions. The flexibility of the ethyl linker allows the piperazine and phenoxy moieties to adopt multiple conformations, potentially enabling interaction with a diverse set of biological targets. Given these structural alerts, a screening strategy focused on G-protein coupled receptors (GPCRs) and neurotransmitter transporters is a logical starting point.

1.2 Strategic Screening Funnel: From Broad Profiling to Specific Activity

A successful screening campaign does not merely generate data; it generates decision-making information.[2] We advocate for a tiered or "funnel" approach. This strategy begins with a wide net to identify all potential biological targets (Primary Screening), followed by progressively more focused assays to confirm these interactions, elucidate the mechanism of action (Secondary Screening), and finally, to assess drug-like properties and potential liabilities (Selectivity and Safety Profiling). This approach maximizes resource efficiency by eliminating unpromising compounds early and concentrating efforts on candidates with the most viable therapeutic profiles.

Primary Screening Cascade: Broad Target Profiling

2.1 Objective: Identifying Primary Biological Targets

The initial goal is to broadly survey the interaction of the test compound with a large, diverse panel of biologically relevant targets. This unbiased approach minimizes the risk of overlooking unexpected activities and provides the first glimpse into a compound's selectivity. For piperazine-based compounds, a panel heavily weighted towards CNS targets is most appropriate.

2.2 Methodology: Large-Scale Radioligand Binding Assays

Radioligand binding assays (RBAs) are the gold standard for determining the affinity of a ligand for its receptor.[3][4] These assays are robust, highly sensitive, and can be configured for high-throughput screening.[3][5] The principle involves a competition format where the test compound's ability to displace a known, radioactively labeled ligand from its receptor is measured.[6]

Protocol 2.2.1: Radioligand Binding Assay Panel
  • Target Selection: Utilize a commercial service (e.g., Eurofins Discovery, Charles River Laboratories) or an in-house platform offering a broad GPCR and transporter panel. A typical panel should include, at minimum:

    • Dopamine Receptors: D1, D2, D3, D4[7]

    • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7[8]

    • Adrenergic Receptors: α1, α2, β1, β2

    • Muscarinic Receptors: M1-M5

    • Histamine Receptors: H1, H2

    • Neurotransmitter Transporters: SERT, DAT, NET[9]

    • Other relevant targets: Sigma receptors (σ1, σ2)[10][11]

  • Assay Execution:

    • Source: Use membrane preparations from cell lines stably expressing the human recombinant receptor of interest.[4]

    • Radioligand: Select a high-affinity, high-specificity radioligand for each target (e.g., [³H]-Spiperone for D2 receptors).[5][12]

    • Incubation: Incubate the membrane preparation, radioligand (at a concentration near its Kd), and the test compound (at a standard screening concentration, e.g., 1 or 10 µM) until equilibrium is reached.

    • Separation: Rapidly separate bound from free radioligand via filtration over glass fiber filters.

    • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding caused by the test compound relative to a control (vehicle) and a positive control displacer.

    • A compound is typically flagged as a "hit" at a specific target if it demonstrates significant inhibition (e.g., >50%) at the screening concentration.

2.3 Workflow Diagram: Primary Screening Logic

The initial screening phase is a critical filter. A positive result, or "hit," is not a confirmation of activity but an invitation for further study.

G compound Test Compound This compound screen Primary Screen Radioligand Binding Panel (e.g., 60+ GPCRs, Transporters) compound->screen data Data Output % Inhibition @ 10 µM screen->data decision Hit Identification >50% Inhibition? data->decision hit Primary 'Hit' Targets (e.g., D2, 5-HT2A) decision->hit Yes nohit No Significant Activity decision->nohit No next_step Proceed to Secondary Functional Assays hit->next_step

Caption: Primary screening workflow for target identification.

Secondary & Functional Screening: Elucidating Mechanism of Action

3.1 Objective: Validating Hits and Determining Functional Activity

Once primary hits are identified, the next crucial step is to validate these interactions and determine the compound's functional effect. Does it activate the receptor (agonist), block the endogenous ligand's effect (antagonist), or have no effect on its own but modulate the agonist's effect (allosteric modulator)? This phase moves from simple binding assays to cell-based functional assays that measure downstream signaling.[13]

3.2 Key Target Families: Dopaminergic and Serotonergic Systems

Based on the privileged scaffold, it is highly probable that hits will emerge within the dopamine and serotonin receptor families.[7][14][15] The Dopamine D2 receptor is a primary target for antipsychotic drugs, while the Serotonin 5-HT2A receptor is implicated in psychosis, depression, and the effects of psychedelic compounds.[16][17] We will use these two receptors as examples for detailed functional assay protocols.

Protocol 3.3.1: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

The Dopamine D2 receptor is canonically coupled to the Gi/o class of G-proteins.[18] Agonist activation of D2 receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[19][20]

  • Principle: This assay uses a cell line stably expressing the human D2 receptor. Intracellular cAMP is first stimulated with a general adenylyl cyclase activator (e.g., forskolin). The ability of the test compound to reduce this stimulated cAMP level is then measured, indicating D2 agonist activity. Conversely, the ability of the compound to block the inhibitory effect of a known D2 agonist (like dopamine) indicates antagonist activity.[18]

  • Cell Line: Use a suitable host cell line (e.g., CHO-K1, HEK293) stably transfected with the human D2 receptor.[18]

  • Assay Procedure (Agonist Mode):

    • Plate cells in a 384-well microplate and culture overnight.

    • Aspirate culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Add forskolin to stimulate adenylyl cyclase.

    • Incubate to allow for cAMP production.

    • Lyse the cells and detect cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an equivalent technology.

  • Data Analysis (Agonist Mode): Plot the response (e.g., HTRF ratio) against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).

Protocol 3.4.1: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

The Serotonin 5-HT2A receptor couples to Gq/11 proteins.[16] Activation of this pathway stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores.[21][22]

  • Principle: This assay utilizes a cell line expressing the human 5-HT2A receptor and measures the transient increase in intracellular calcium concentration following receptor activation.[17]

  • Cell Line: Use a cell line (e.g., CHO-K1, HEK293) stably expressing the human 5-HT2A receptor.[23]

  • Assay Procedure (Agonist Mode):

    • Plate cells in a 384-well, black-walled, clear-bottom microplate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6). These dyes are non-fluorescent until they bind to free Ca2+, at which point they fluoresce brightly.[21]

    • Add the test compound across a range of concentrations.

    • Immediately measure the fluorescence intensity over time using an instrument capable of kinetic reading (e.g., a FLIPR or FlexStation).

  • Data Analysis (Agonist Mode): The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot this response against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the EC50 and Emax.

3.5 Data Summary Table: Potency and Efficacy

Data from these functional assays should be compiled into a clear, comparative table.

Compound IDTargetAssay TypeFunctional ModePotency (EC50/IC50, nM)Efficacy (% of Control Agonist)
FPEP-001Dopamine D2cAMPAgonist12585%
FPEP-001Dopamine D2cAMPAntagonist78100% (Inhibition)
FPEP-0015-HT2ACalcium FluxAgonist>10,000<10%
FPEP-0015-HT2ACalcium FluxAntagonist15100% (Inhibition)

This is example data. A compound may show agonist activity in one assay and antagonist activity in another, or it could be a partial agonist.

3.6 Signaling Pathway Diagram

Visualizing the targeted pathways provides essential context for interpreting functional data.

G cluster_0 Dopamine D2 Receptor (Gi/o-coupled) cluster_1 5-HT2A Receptor (Gq-coupled) D2R D2R Gi Gi/o D2R->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC HT2AR 5-HT2AR Gq Gq HT2AR->Gq Agonist PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca

Caption: Canonical signaling pathways for D2 and 5-HT2A receptors.

Selectivity and Off-Target Profiling

4.1 Objective: Assessing Target Selectivity and Potential for Adverse Effects

A potent compound is not necessarily a good drug candidate. It must also be selective. High affinity for unintended targets ("off-targets") can lead to undesirable side effects. This phase involves profiling the lead candidate against a panel of receptors related to the primary target and against targets known for causing adverse drug reactions (ADRs).

4.2 Methodology: Broadening the Scope

The methodology is similar to the primary screen, but the focus is now on generating full dose-response curves (IC50 values) for any targets that showed even moderate activity in the initial screen. This allows for the calculation of selectivity ratios (e.g., IC50 off-target / IC50 on-target). A key target of concern for many CNS drugs is the hERG potassium channel.

Protocol 4.3.1: hERG Channel Patch Clamp Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia called Torsades de Pointes.[24] Regulatory agencies mandate that new chemical entities be tested for hERG liability.[24] The gold standard for this assessment is the manual whole-cell patch clamp assay.[25]

  • Rationale: This electrophysiological technique directly measures the flow of ions through the hERG channel in a living cell, providing the most accurate assessment of channel inhibition.[25]

  • Cell Line: Use a mammalian cell line (e.g., CHO, HEK) stably expressing the human hERG channel.

  • Procedure:

    • A micropipette forms a high-resistance seal with the cell membrane ("giga-seal").[26]

    • The membrane patch under the pipette is ruptured, allowing electrical access to the cell's interior (whole-cell configuration).

    • A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. A common protocol involves a depolarizing step followed by a repolarizing ramp, during which the peak tail current is measured.[24][27]

    • A stable baseline current is established before the test compound is perfused over the cell at increasing concentrations.

    • The reduction in the peak tail current at each concentration is measured.

  • Data Analysis: Plot the percent inhibition of the hERG current against the log concentration of the test compound. Fit the data to determine the IC50 value. An IC50 value below 10 µM, and particularly below 1 µM, is often considered a potential liability.

In Vitro ADME & Early Safety Assessment

5.1 Objective: Evaluating Drug-Like Properties

Before a compound can be considered for in vivo testing, it must demonstrate favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[28] In vitro ADME assays are crucial for predicting a compound's pharmacokinetic behavior and identifying potential liabilities early in the discovery process.[29][30]

5.2 Key Assays:

A standard panel of in vitro ADME assays should be conducted.[31]

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolic turnover. High turnover suggests poor in vivo stability and a short half-life.

  • CYP450 Inhibition: Assessing the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). Inhibition can lead to dangerous drug-drug interactions.[31]

  • Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins like albumin. High binding can limit the free fraction of the drug available to interact with its target.

  • Permeability: Using cell-based models like Caco-2 assays to predict intestinal absorption and potential for being a substrate of efflux transporters like P-glycoprotein.

  • Solubility: Determining the aqueous solubility of the compound, which is critical for absorption and formulation.

  • Cytotoxicity: Assessing the general toxicity of the compound to a representative cell line (e.g., HepG2) to flag compounds that are non-specifically toxic.

5.3 Experimental Workflow Diagram: ADME Profiling

G cluster_assays Key ADME Assays compound Lead Candidate adme_panel In Vitro ADME Panel compound->adme_panel solubility Aqueous Solubility adme_panel->solubility permeability Caco-2 Permeability adme_panel->permeability stability Microsomal Stability adme_panel->stability cyp CYP450 Inhibition adme_panel->cyp ppb Plasma Protein Binding adme_panel->ppb profile Pharmacokinetic Profile (Predicted) solubility->profile permeability->profile stability->profile cyp->profile ppb->profile decision Proceed to In Vivo Studies? profile->decision

Caption: Integrated workflow for in vitro ADME profiling.

Conclusion & Future Directions

This guide has outlined a systematic, technically robust strategy for the biological screening of novel compounds based on the this compound scaffold. By progressing through a funnel of primary binding, secondary functional, selectivity, and ADME/Tox assays, a research team can efficiently build a comprehensive pharmacological profile. The data generated from this cascade—binding affinities, functional potencies and efficacies, selectivity ratios, hERG liability, and key ADME parameters—are essential for making informed decisions.

A compound that successfully navigates this screening funnel, demonstrating high on-target potency, a clean off-target profile, selectivity over related receptors, a low risk of cardiotoxicity, and favorable drug-like properties, becomes a strong candidate for lead optimization and advancement into more complex in vivo models of disease.

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorophenoxy Ethyl Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorophenoxy Ethyl Piperazine Scaffold

The fluorophenoxy ethyl piperazine motif is a cornerstone in modern medicinal chemistry, particularly in the discovery of agents targeting the central nervous system (CNS). This privileged scaffold is found in a multitude of compounds investigated for their interaction with monoamine neurotransmitter systems, including dopamine (D), serotonin (5-HT), and norepinephrine (NE) receptors and transporters.[1] Its prevalence stems from a synthetically accessible framework that allows for systematic modification, enabling chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. A prime example of a clinically relevant molecule from this class is Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of attention-deficit/hyperactivity disorder (ADHD).[2][3]

The strategic incorporation of fluorine is a key feature of this scaffold. Far from being a simple hydrogen isostere, fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—provide a powerful tool to modulate a molecule's metabolic stability, lipophilicity, pKa, and binding interactions.[4][5] Judicious placement of fluorine can block sites of oxidative metabolism, enhance membrane permeability, and alter protein-ligand interactions, often leading to improved potency and a better pharmacokinetic profile.[6][7]

This guide provides a detailed exploration of the structure-activity relationships (SAR) of the fluorophenoxy ethyl piperazine core. We will dissect the molecule into its three primary components, analyzing how structural changes in each region influence biological outcomes. This analysis is grounded in field-proven insights and supported by detailed experimental protocols to provide researchers and drug development professionals with a comprehensive and actionable understanding of this important chemical class.

Dissecting the Core Pharmacophore: A Three-Point Analysis

The fluorophenoxy ethyl piperazine scaffold can be systematically analyzed by considering three key regions of diversification. Understanding the role of each component is critical to rationally designing compounds with a desired pharmacological profile.

Caption: Key regions for SAR exploration on the core scaffold.

Region 1: The Fluorophenoxy Moiety - Tuning Potency and Metabolism

The fluorinated phenoxy ring is fundamental to the scaffold's interaction with its biological targets and its metabolic fate. The position of the fluorine atom is not trivial and can dramatically alter the compound's properties.

  • Causality of Fluorine Substitution: The primary rationale for fluorination in this position is to enhance metabolic stability.[5] Aromatic rings are susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway. Placing a robust C-F bond at a potential site of hydroxylation effectively blocks this metabolic route, which can increase the compound's half-life and oral bioavailability.[4][6] Furthermore, fluorine's high electronegativity alters the electronic distribution of the aromatic ring, which can influence hydrogen bond accepting capabilities and electrostatic interactions within the receptor binding pocket.[7]

  • Impact of Positional Isomerism (ortho- vs. meta- vs. para-):

    • ortho-Fluoro: As seen in compounds like Centanafadine, an ortho-fluoro substitution can be optimal. This placement can induce a specific conformation of the phenoxy ring relative to the ethyl linker, which may be favorable for binding. It also provides metabolic shielding while having a distinct electronic influence on the ether oxygen compared to other positions.

    • para-Fluoro: This is another common position. As demonstrated in analogs of GBR 12909, a potent dopamine transporter ligand, para-fluorophenyl groups contribute to high-affinity binding.[8][9] This position is highly effective at blocking para-hydroxylation, a very common metabolic pathway.

    • meta-Fluoro: While less common, meta-fluorination can also be employed to modulate electronics and block metabolism, offering another vector for optimization.

The choice of fluorine position is a critical experimental decision. It represents a trade-off between optimizing binding affinity (potency) and blocking metabolic hotspots (pharmacokinetics). Early-stage development should involve the synthesis and evaluation of all three positional isomers to empirically determine the optimal placement for a given target.

Region 2: The Ethyl Linker - The Conformational Bridge

The two-carbon ethyl linker between the phenoxy oxygen and the piperazine nitrogen is highly conserved across active compounds in this class. Its length and flexibility are crucial for correctly positioning the terminal aromatic groups within the binding sites of receptors and transporters.

  • Why a Two-Carbon Linker? This specific length appears to provide the ideal distance and conformational flexibility for spanning key interaction points in targets like the dopamine and serotonin transporters.[8]

    • Shortening the linker (methyl): This would create a more rigid structure, potentially preventing the terminal groups from reaching their respective binding pockets simultaneously, likely leading to a significant loss of potency.

    • Lengthening the linker (propyl, butyl): Increasing the linker length introduces more flexibility, which can be detrimental. The higher number of rotatable bonds increases the entropic penalty of binding, as the molecule must adopt a specific, rigid conformation to fit into the binding site. This often results in lower affinity. Studies on related pharmacophores have consistently shown that a two-atom (or sometimes three-atom) linker is optimal for activity at monoamine transporters.

Region 3: The N4-Piperazine Substituent - The Driver of Selectivity

The substituent attached to the N4 position of the piperazine ring is the primary determinant of the compound's pharmacological profile and target selectivity.[1] By varying this group, a medicinal chemist can direct the molecule's activity towards specific receptors or transporters, effectively creating anything from a selective serotonin reuptake inhibitor (SSRI) to a multi-target agent like an SNDRI.

  • Aryl and Heteroaryl Substituents: This is the most common modification. The nature of this aromatic ring dictates the ultimate target profile.

    • Phenyl/Substituted Phenyl: A simple phenyl or substituted phenyl group often directs activity towards dopamine and serotonin transporters. For example, in a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, a 3-chlorophenyl or 2-methoxyphenyl group at this position conferred binding to the serotonin transporter (SERT).[10]

    • Heterocycles (e.g., Pyrimidinyl, Quinolinyl): Introduction of heteroaromatic systems can introduce specific hydrogen bond donor/acceptor sites, allowing for fine-tuning of selectivity. For instance, quinolinyl-piperazine derivatives have been explored for their activity as 5-HT1A agonists.[11]

  • Case Study: Centanafadine: This drug candidate illustrates the power of the N4-substituent. While the core scaffold provides the foundation, its specific N4-substituent (a bicyclic amine) is what balances its activity across the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), with an IC50 ratio of approximately 1:6:14, respectively.[2][3] This "triple reuptake inhibitor" profile is sought for treating complex disorders like ADHD where multiple neurotransmitter systems are implicated.[12][13]

Table 1: Illustrative SAR of N4-Substituents on Target Affinity (Note: Data is compiled for illustrative purposes and may come from different compound series. Direct comparison requires testing within the same scaffold.)

N4-Substituent ExamplePrimary Target(s)Representative IC50/Ki (nM)Reference
(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane (in Centanafadine)NET / DAT / SERT6 / 38 / 83[3]
3-ChlorophenylSERT1450[10]
2-MethoxyphenylSERT3270[10]
3-PhenylpropylDATHigh Affinity[8][9]

This data clearly shows how modifications distal to the core fluorophenoxy ethyl moiety can dramatically shift the pharmacological profile.

Experimental Design: Synthesis and Bioanalytical Evaluation

A robust SAR campaign requires efficient chemical synthesis and reliable biological assays. The protocols described below represent self-validating systems for producing and evaluating novel fluorophenoxy ethyl piperazine analogs.

General Synthetic Workflow

The synthesis of this scaffold is typically convergent, involving the preparation of the fluorophenoxy ethyl fragment and the desired N4-substituted piperazine, followed by their coupling.

Synthesis_Workflow cluster_A Part A: Fluorophenoxy Ethyl Intermediate cluster_B Part B: N4-Substituted Piperazine cluster_C Part C: Final Coupling A1 Fluorophenol A3 Williamson Ether Synthesis A1->A3 A2 2-Chloroethanol or similar A2->A3 A4 1-(2-Chloroethoxy)-fluorobenzene A3->A4 C1 Nucleophilic Substitution A4->C1 B1 Piperazine B3 Buchwald-Hartwig or SNAr Reaction B1->B3 B2 Desired Aryl/Heteroaryl Halide B2->B3 B4 N4-Substituted Piperazine B3->B4 B4->C1 C2 Purification (Chromatography) C1->C2 C3 Final Compound C2->C3

Caption: Convergent synthetic workflow for target compounds.

Experimental Protocol: N-Alkylation of Piperazine (Final Coupling Step)

This protocol details the crucial step of coupling the two key fragments.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the N4-substituted piperazine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Electrophile Addition: Add the 1-(2-chloroethoxy)-fluorobenzene intermediate (1.1 eq) to the reaction mixture. For less reactive chlorides, addition of a catalytic amount of sodium iodide (NaI, 0.1 eq) can facilitate the reaction via an in situ Finkelstein reaction.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Workflow: From Binding to Function

Once synthesized, compounds must be evaluated for their biological activity. A standard cascade involves primary binding assays to determine affinity, followed by functional assays to determine efficacy (agonist, antagonist, or inhibitor activity).

Bioassay_Workflow start Synthesized Compound binding Primary Screening: Radioligand Binding Assay (Determine Ki at DAT, SERT, NET) start->binding decision1 High Affinity? binding->decision1 functional Functional Assay: - Transporter Uptake Assay (Inhibition) - GPCR cAMP Assay (Agonism/Antagonism) decision1->functional Yes sar_analysis SAR Analysis & Next-Gen Design decision1->sar_analysis No decision2 Desired Activity Profile? functional->decision2 decision2->sar_analysis No stop Lead Candidate decision2->stop Yes

Caption: Standard workflow for biological evaluation of new analogs.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor, a common target or off-target for CNS agents.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone or similar high-affinity D2 antagonist.[14][15]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[16]

    • Non-specific binding (NSB) control: A high concentration (e.g., 10 µM) of a known D2 antagonist like Haloperidol.

    • 96-well plates and a cell harvester with glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 150 µL of the cell membrane preparation (50-120 µg protein), 50 µL of the test compound dilution (or buffer for total binding, or NSB control), and 50 µL of the radioligand solution.[16]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[16]

    • Terminate the binding reaction by rapid vacuum filtration through a 96-well glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

    • Dry the filter mat and measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 2: Functional cAMP Assay for Gs/Gi-Coupled GPCRs

Many dopamine and serotonin receptors are G-protein coupled receptors (GPCRs) that signal by modulating cyclic AMP (cAMP) levels.[17][18] This assay determines if a compound acts as an agonist or antagonist at these targets.[19]

cAMP_Pathway cluster_forskolin Stimulation Ligand Agonist Ligand Receptor Gi-Coupled GPCR (e.g., D2 Receptor) Ligand->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Forskolin Forskolin Forskolin->AC Directly Activates

Caption: Simplified Gi-coupled GPCR signaling pathway for cAMP assays.

  • Materials:

    • CHO or HEK293 cells stably expressing the target receptor (e.g., D2, 5-HT1A).

    • Forskolin (a direct activator of adenylyl cyclase).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor).[20][21]

    • Cell culture medium and 384-well plates.

  • Procedure (for a Gi-coupled receptor antagonist):

    • Plate the cells in 384-well plates and allow them to adhere overnight.

    • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add serial dilutions of the test compound (the potential antagonist) to the wells and pre-incubate for 15-30 minutes.

    • Add a fixed concentration of a known agonist for the receptor.

    • Add a fixed concentration of forskolin to stimulate a high basal level of cAMP production. The agonist will inhibit this stimulation.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and perform the cAMP detection step according to the kit manufacturer's instructions.

  • Data Analysis:

    • The antagonist will reverse the agonist-induced inhibition of the forskolin response.

    • Plot the cAMP signal against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the antagonist's potency.

Conclusion and Future Perspectives

The fluorophenoxy ethyl piperazine scaffold remains a highly fruitful starting point for the design of novel CNS-active agents. The structure-activity relationships are well-defined yet offer ample opportunity for further optimization. The key takeaways for researchers are:

  • The Fluorine Position is Critical: Systematically evaluate ortho-, meta-, and para-fluoro isomers early in a program to balance potency with metabolic stability.

  • The Ethyl Linker is Conserved: Deviations from the two-carbon linker are generally not well-tolerated and should be a low priority for modification.

  • The N4-Substituent Defines the Target: This position offers the greatest flexibility for modulating the pharmacological profile and is the primary handle for achieving target selectivity.

Future work in this area will likely focus on incorporating novel N4-substituents, including more complex heterocyclic systems and spirocyclic moieties, to explore new pharmacological space and achieve even greater selectivity. The combination of rational SAR-driven design with efficient synthesis and robust biological evaluation will ensure that this versatile scaffold continues to yield promising new therapeutic candidates.

References

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  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
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An In-depth Technical Guide to the Pharmacology and Toxicology of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the projected pharmacological and toxicological profile of 1-[2-(4-Fluorophenoxy)ethyl]piperazine, a piperazine derivative. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related piperazine compounds and outlines a robust scientific framework for its investigation. This paper is intended for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action, pharmacokinetic and pharmacodynamic properties, and a detailed strategy for toxicological evaluation. The methodologies described herein are designed to establish a comprehensive safety and efficacy profile, adhering to the highest standards of scientific integrity and regulatory requirements.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a ubiquitous heterocyclic moiety in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities.[1][2] Many piperazine derivatives exhibit significant effects on the central nervous system (CNS), often by modulating monoamine neurotransmitter systems.[3][4][5] Compounds in this class are known for their psychostimulant, antidepressant, and antipsychotic properties, primarily through interactions with dopamine, serotonin, and norepinephrine transporters and receptors.[3][4][6] The subject of this guide, this compound, combines the piperazine core with a fluorophenoxy ethyl side chain, suggesting a potential for CNS activity. The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modify pharmacokinetic properties.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundVulcanchem
CAS Number 349663-44-1Vulcanchem
Molecular Formula C12H17FN2OInferred
Molecular Weight 224.27 g/mol Inferred
Appearance Needle-like white or colorless crystals (predicted)[7]
Solubility Freely soluble in water and ethylene glycol (predicted)[2]

Pharmacological Profile: A Proposed Investigational Framework

Based on the pharmacology of related piperazine derivatives, this compound is hypothesized to act as a modulator of monoaminergic systems.[3][4] A thorough investigation into its pharmacology is essential to elucidate its mechanism of action and therapeutic potential.

Mechanism of Action: Elucidating the Molecular Target

The primary hypothesis is that this compound interacts with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The following experimental workflow is proposed to determine its binding affinity and functional activity at these targets.

cluster_0 In Vitro Target Identification cluster_1 In Vivo Target Engagement radioligand_binding Radioligand Binding Assays (e.g., [3H]dopamine, [3H]serotonin) synaptosome_uptake Synaptosome Uptake Assays (e.g., rat striatal synaptosomes) radioligand_binding->synaptosome_uptake Determine Ki values receptor_screening Receptor Screening Panel (e.g., against a broad range of CNS receptors) synaptosome_uptake->receptor_screening Determine IC50 values microdialysis In Vivo Microdialysis (measure neurotransmitter levels in brain regions) receptor_screening->microdialysis Confirm in vivo relevance behavioral_assays Behavioral Pharmacology Assays (e.g., locomotor activity, forced swim test) microdialysis->behavioral_assays Correlate with functional outcomes

Caption: Proposed workflow for elucidating the mechanism of action.

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells transiently expressing human DAT, SERT, or NET.

  • Binding Reaction: Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile is critical for predicting the compound's in vivo behavior and for designing appropriate dosing regimens. Piperazine derivatives are typically metabolized by cytochrome P450 enzymes.[3][4]

Proposed ADME Studies:

Study TypeKey Parameters to Measure
In vitro Metabolic Stability Half-life (t½) in liver microsomes (human, rat, mouse), identification of major metabolites.
Caco-2 Permeability Apparent permeability coefficient (Papp) to predict intestinal absorption.
Plasma Protein Binding Percentage of compound bound to plasma proteins.
In vivo Pharmacokinetics Cmax, Tmax, AUC, t½, and bioavailability in rodents after oral and intravenous administration.
Pharmacodynamics: In Vivo Efficacy Models

Based on the in vitro pharmacology, appropriate in vivo models should be selected to assess the therapeutic potential of this compound. For instance, if the compound shows significant activity at DAT and SERT, models for depression and anxiety would be relevant.

Potential In Vivo Models:

  • Forced Swim Test (Mouse): To assess antidepressant-like activity.

  • Elevated Plus Maze (Rat): To evaluate anxiolytic-like effects.[8]

  • Locomotor Activity (Mouse/Rat): To determine stimulant or sedative properties.

Toxicological Evaluation: A Comprehensive Safety Assessment

A rigorous toxicological evaluation is paramount to identify potential adverse effects and to establish a safe dose range for further development. The following tiered approach is recommended.

cluster_0 Tier 1: In Vitro and Acute Toxicity cluster_1 Tier 2: Repeated-Dose Toxicity cluster_2 Tier 3: Chronic and Specialized Toxicity genotoxicity Genotoxicity Assays (Ames test, micronucleus test) hERG hERG Channel Assay (assess cardiac risk) genotoxicity->hERG acute_toxicity Acute Toxicity Studies (rodent, single dose, multiple routes) hERG->acute_toxicity subchronic Subchronic Toxicity Studies (rodent and non-rodent, 28-day and 90-day) acute_toxicity->subchronic Proceed if acceptable safety margin chronic Chronic Toxicity/Carcinogenicity Studies (long-term exposure) subchronic->chronic Proceed if warranted by intended clinical use reproductive Reproductive and Developmental Toxicity subchronic->reproductive

Caption: Tiered approach for comprehensive toxicological evaluation.

Genotoxicity
  • Ames Test: To assess the potential for point mutations using various strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Micronucleus Test: To detect chromosomal damage in mammalian cells (e.g., CHO, V79).

  • In Vivo Micronucleus Test: To evaluate chromosomal damage in bone marrow erythrocytes of mice or rats.

Safety Pharmacology
  • Cardiovascular System: In vitro hERG assay to assess the potential for QT interval prolongation. In vivo studies in dogs or non-human primates to monitor blood pressure, heart rate, and ECG.

  • Central Nervous System: Functional observational battery (FOB) in rats to assess effects on behavior, motor function, and autonomic function.

  • Respiratory System: Evaluation of respiratory rate and tidal volume in rodents.

Acute and Repeated-Dose Toxicity
  • Acute Toxicity: Determination of the maximum tolerated dose (MTD) and identification of target organs of toxicity following a single administration in at least two mammalian species (one rodent, one non-rodent).

  • Repeated-Dose Toxicity: Studies of 28-day and 90-day duration in rodents and a non-rodent species to characterize the toxicological profile with repeated administration. Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology. The liver and kidney are potential target organs for piperazine derivatives.[9]

Conclusion

While direct data on this compound is scarce, its chemical structure suggests a likely interaction with monoaminergic systems in the CNS. This guide provides a comprehensive framework for its pharmacological and toxicological investigation. The proposed studies are designed to thoroughly characterize its mechanism of action, ADME profile, potential efficacy, and safety. A systematic approach, as outlined, is crucial for determining the therapeutic potential and risk-benefit profile of this novel piperazine derivative. The successful execution of this plan will provide the necessary data to support its further development as a potential therapeutic agent.

References

  • Elliott, S. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]
  • Koba, M., & Welz, A. (2019). Piperazine derivatives as dangerous abused compounds.
  • Lewis, D., et al. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 13(7), 1385-1389. [Link]
  • de Groot, M. J., et al. (1996). In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. Synapse, 23(3), 201-207. [Link]
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In vitro binding profile of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Binding Profile of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous centrally active therapeutic agents.[1] Compounds incorporating this moiety frequently interact with aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters, making them fertile ground for the discovery of novel treatments for psychiatric and neurological disorders.[1][2]

This guide focuses on This compound , a molecule belonging to the phenoxyethylpiperazine class. Its structure—comprising a piperazine ring linked via an ethyl chain to a 4-fluorophenoxy group—suggests a potential interaction with monoamine systems. The fluorination on the phenyl ring is a common modification used to enhance metabolic stability and binding affinity.

Understanding the in vitro binding profile of a novel compound is a critical first step in the drug discovery cascade. It allows for the identification of primary molecular targets, reveals potential off-target liabilities that could lead to adverse effects, and provides a quantitative measure of a compound's potency and selectivity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to elucidate and interpret the binding profile of this compound, leveraging established methodologies and predictive insights from structurally related compounds.

I. The Foundational Methodology: Competitive Radioligand Binding Assays

To determine the binding affinity of a test compound for a specific receptor or transporter, the competitive radioligand binding assay is the gold standard. This technique provides sensitive and quantitative data on ligand-receptor interactions.[3] The fundamental principle is the competition between an unlabeled test compound (the "competitor," in this case, this compound) and a radioactively labeled ligand (the "radioligand") that has a known high affinity and specificity for the target of interest. The amount of radioligand bound to the target is inversely proportional to the affinity of the test compound.

Causality in Experimental Design

The choice to employ a competitive binding assay is deliberate. It is a robust and high-throughput method to screen a compound against a wide panel of targets. The key parameters derived—the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ)—are essential for building a structure-activity relationship (SAR) and for predicting a compound's pharmacological effects. The selection of a broad screening panel, particularly focused on aminergic systems for a piperazine-based compound, is driven by the historical pharmacology of this chemical class, maximizing the probability of identifying both desired targets and potential safety concerns early in development.

Experimental Protocol: Determination of Binding Affinity (Kᵢ)

This protocol outlines a self-validating system for determining the Kᵢ of this compound at a representative target, such as the human dopamine transporter (hDAT).

1. Materials and Reagents:

  • Biological Material: Cell membranes from a stable cell line overexpressing the target of interest (e.g., HEK293 cells expressing hDAT).

  • Radioligand: A high-affinity ligand for the target, labeled with ³H or ¹²⁵I (e.g., [³H]WIN 35,428 for DAT).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: A buffer optimized for the target (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target to define binding that is not to the specific receptor site (e.g., 10 µM GBR 12909 for DAT).

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filter mats (e.g., Whatman GF/B or GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Scintillation Cocktail & Counter: For quantifying the radioactivity trapped on the filters.

2. Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the cell membrane preparation on ice and homogenize gently. Dilute the membranes in ice-cold assay buffer to a final concentration that ensures the amount of radioligand bound does not exceed 10% of the total radioligand added (to avoid ligand depletion artifacts).

    • Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its equilibrium dissociation constant (Kₔ). This provides a robust signal-to-noise ratio.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB): Add cell membranes, radioligand, and assay buffer (with vehicle). These wells determine the maximum specific binding.

    • Non-Specific Binding (NSB): Add cell membranes, radioligand, and a saturating concentration of the NSB agent.

    • Competition Binding: Add cell membranes, radioligand, and each concentration of the serially diluted test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium. This time must be empirically determined for each target.

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mats using the cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mats, place them in scintillation vials or a compatible 96-well plate, add scintillation cocktail, and count the radioactivity using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

3. Data Analysis:

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the experimental wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the equilibrium dissociation constant of the radioligand for the target.

Visualization of the Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Data Analysis Membranes Dilute Membranes TB Total Binding (Membranes + [L]) Membranes->TB NSB Non-Specific Binding (Membranes + [L] + NSB Agent) Membranes->NSB Comp Competition (Membranes + [L] + Test Compound) Membranes->Comp Radioligand Prepare Radioligand ([L] ≈ Kd) Radioligand->TB Radioligand->NSB Radioligand->Comp Compound Serial Dilute Test Compound Compound->Comp Incubation Incubate to Equilibrium Harvesting Rapid Vacuum Filtration Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Plot Plot % Inhibition vs. [Compound] Counting->Plot IC50 Calculate IC50 via Non-Linear Regression Plot->IC50 Ki Calculate Ki via Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

II. Predictive Binding Profile from Structural Analogs

While specific binding data for this compound is not publicly available, a predictive profile can be constructed by examining structurally related compounds. The core structure is highly analogous to ligands known to bind monoamine transporters and various GPCRs. The data from these analogs provides a strong rationale for which targets should be prioritized for screening.

Table 1: In Vitro Binding Affinities (Kᵢ or IC₅₀ in nM) of Structurally Related Piperazine Derivatives

Compound Class / NameDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine D₂ Receptor5-HT₂ₐ ReceptorSigma₁ ReceptorReference
Phenylpiperazine Analogs
1-(3-Chlorophenyl)piperazine2,5001801,100---[4]
1-(3-Chlorophenyl)-4-phenethylpiperazine131,400450>10,000>10,00020[5]
GBR 12909 Analogs
GBR 129091.1 - 8.2290 - 8002,000---[6][7]
CYD3E (Iodo-propenyl derivative)101-----[8]
Other Fluorinated Piperazines
NRA0562D₁: 7.09, D₂: 2.49, D₃: 3.48, D₄: 1.79--2.491.5-[9]
FEt-PPZ Analog-----High Affinity[10]

Note: This table presents data for analogous, not identical, compounds to predict the likely target family for this compound. The values are compiled from multiple sources and experimental conditions may vary.

III. Interpretation and Scientific Rationale

Analysis of the Predictive Profile

The data from structural analogs strongly suggests that this compound is likely to exhibit significant affinity for the dopamine transporter (DAT) . The GBR 12909 series, which shares the bis(4-fluorophenyl)methoxy]ethyl moiety, are potent and selective DAT inhibitors.[6][7] While our target compound has a simpler 4-fluorophenoxyethyl group, the core pharmacophore for DAT interaction is present. Affinity for the serotonin transporter (SERT) is also possible, though likely with lower potency than for DAT, a common characteristic of this chemical class.[5]

Furthermore, the broader family of arylpiperazines are well-known ligands for various GPCRs, particularly dopamine D₂ and serotonin 5-HT₂ₐ receptors .[9] The compound NRA0562, which also contains a fluorophenyl group, demonstrates nanomolar affinity for multiple dopamine receptor subtypes and the 5-HT₂ₐ receptor.[9] Finally, an affinity for Sigma receptors should not be ruled out, as many piperazine-based CNS ligands show activity at these sites.[10][11]

Predictive Target Engagement Visualization

This diagram illustrates the hypothetical binding profile of this compound based on the analysis of its structural analogs. The thickness of the arrows corresponds to the predicted strength of affinity.

Predictive_Profile center This compound DAT Dopamine Transporter (DAT) center->DAT High Affinity (Predicted) SERT Serotonin Transporter (SERT) center->SERT Moderate Affinity (Predicted) NET Norepinephrine Transporter (NET) center->NET Low Affinity (Predicted) D2 Dopamine D2 Receptor center->D2 Moderate-High Affinity (Predicted) S2A Serotonin 5-HT2A Receptor center->S2A Moderate-High Affinity (Predicted) Sigma Sigma Receptors center->Sigma Possible Affinity

Caption: Predicted binding profile based on structural analogy.

IV. Conclusion

This technical guide provides a robust framework for determining and understanding the in vitro binding profile of this compound. While analysis of structurally related compounds allows for an educated prediction of its likely targets—primarily the dopamine transporter with potential activity at serotonin receptors and transporters—these hypotheses must be confirmed through empirical investigation.

The detailed competitive radioligand binding assay protocol described herein represents a reliable and essential methodology for generating the precise, quantitative data needed to characterize this compound. A comprehensive screening against a panel of CNS-related receptors and transporters is paramount to fully elucidate its pharmacological fingerprint, including its potency, selectivity, and potential for off-target effects. This foundational data is indispensable for guiding any further preclinical and clinical development.

References

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  • Gadaleta, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Med. Chem., 14, 1611-1622.
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  • de Vries, E. F., et al. (1996). In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. Synapse, 23(3), 201-7.
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  • Wesołowska, A., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC.
  • Hsin, L. W., et al. (2003). Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935). J Med Chem., 46(7), 1385-9.
  • Olsen, L., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chem Neurosci., 3(1), 38-45.
  • ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT).
  • Matsumoto, R. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorg Med Chem Lett., 23(24), 6874-7.
  • Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. J Med Chem., 51(9), 2795-806.
  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4.
  • Wu, G., et al. (2011). 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. Acta Crystallographica Section E, 67(Pt 12), o3283.
  • Gadaleta, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • Saha, U., et al. (2015). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PMC.
  • Gali, R., et al. (2022). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. PMC.
  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251.
  • Nandy, D., et al. (2024). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC.
  • Nakajima, T., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sci., 71(12), 1371-84.
  • Vasile, B., et al. (2022). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. NIH.
  • Dai, J. C., et al. (2012). 1-[Bis(4-fluorophenyl)methyl]-4-[2-(naphthalen-2-yloxy)ethyl]piperazine. PMC.
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The Piperazine Scaffold: A Privileged Core in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry, frequently referred to as a "privileged scaffold."[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties, including aqueous solubility, tunable basicity, and synthetic tractability, which allow for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic profiles.[1][3] This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of piperazine derivatives, delving into their roles as anticancer, antipsychotic, antidepressant, antiviral, and antimicrobial agents. By synthesizing mechanistic insights with field-proven experimental protocols and quantitative data, this document aims to serve as a comprehensive resource for researchers and drug development professionals dedicated to leveraging the vast potential of this ubiquitous chemical moiety.

The Physicochemical Advantage of the Piperazine Moiety

The prevalence of the piperazine ring in a plethora of FDA-approved drugs is not coincidental.[4][5] Its six-membered saturated structure provides a flexible yet conformationally defined linker, enabling the optimal spatial orientation of pharmacophoric groups for target engagement. The two nitrogen atoms are key to its utility; they can be independently functionalized, allowing for the introduction of diverse substituents to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[3][6] This dual-handle approach facilitates the creation of vast chemical libraries for high-throughput screening and lead optimization. Furthermore, the basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of pharmaceutically acceptable salts, improving bioavailability.[1]

Anticancer Applications: Targeting Aberrant Signaling

Piperazine derivatives have emerged as a significant class of anticancer agents, with several compounds achieving clinical success.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways.

Mechanism of Action: Tyrosine Kinase Inhibition

A prominent example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML).[9] Imatinib functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, an aberrant fusion protein central to CML pathogenesis. The piperazine moiety in Imatinib plays a crucial role in its binding to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby inhibiting cancer cell proliferation and inducing apoptosis.[5][7]

Beyond Bcr-Abl, piperazine derivatives have been designed to target other tyrosine kinases implicated in various cancers, such as the Epidermal Growth Factor Receptor (EGFR).[10] Overactivation of the EGFR signaling pathway is a common driver of tumor growth. Piperazine-containing inhibitors can block this pathway, leading to cell cycle arrest and apoptosis.[11][12]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Piperazine_Inhibitor Piperazine-based EGFR Inhibitor Piperazine_Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative piperazine derivatives against various cancer cell lines.

Compound ClassExample CompoundCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Tyrosine Kinase InhibitorImatinibK562Chronic Myeloid Leukemia0.06 - 0.16[7]
Thiophene SelenideCompound 18iA549Lung Cancer1.43 ± 0.08[13]
Vindoline ConjugateCompound 23MDA-MB-468Breast Cancer1.00[14]
Vindoline ConjugateCompound 25HOP-92Non-small Cell Lung Cancer1.35[14]
Bis(thiazole) HybridCompound 9iHCT116Colorectal Carcinoma8.51 ± 2.5[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Piperazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Central Nervous System (CNS) Applications

The ability of the piperazine scaffold to cross the blood-brain barrier has made it a mainstay in the development of drugs targeting the CNS.[15]

Antipsychotics: Modulating Dopamine and Serotonin Pathways

Many atypical antipsychotic drugs incorporate a piperazine moiety. These drugs typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[16][17] The "dopamine hypothesis" of schizophrenia suggests that hyperactivity in the mesolimbic dopamine pathway contributes to positive symptoms.[18] By blocking D2 receptors, piperazine-based antipsychotics can alleviate these symptoms. Simultaneously, antagonism of 5-HT2A receptors is thought to improve negative symptoms and reduce the risk of extrapyramidal side effects associated with D2 blockade alone.[19][20] Olanzapine is a widely prescribed atypical antipsychotic that exemplifies this dual-receptor antagonism.[14]

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine D2_Receptor D2 Receptor Dopamine_Vesicle->D2_Receptor Binding Serotonin_Vesicle Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin_Vesicle->HT2A_Receptor Binding Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction HT2A_Receptor->Signal_Transduction Arylpiperazine Arylpiperazine Antipsychotic Arylpiperazine->D2_Receptor Antagonism Arylpiperazine->HT2A_Receptor Antagonism

Antipsychotic Drug Mechanism
Antidepressants: Targeting Serotonin Reuptake

Piperazine derivatives are also integral to the design of modern antidepressants.[20][21] Many of these compounds function as selective serotonin reuptake inhibitors (SSRIs).[1][9] The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft. By blocking SERT, piperazine-based SSRIs increase the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is believed to alleviate depressive symptoms.[3][22] Vortioxetine is a multimodal antidepressant that, in addition to SERT inhibition, modulates the activity of several serotonin receptors.[13]

Quantitative Data: Receptor Binding Affinities

The following table presents the binding affinities (Ki values) of representative piperazine-based CNS drugs for their primary targets. Lower Ki values indicate higher binding affinity.

CompoundPrimary TargetsKi (nM)Reference
Antipsychotics
OlanzapineDopamine D211[14]
Serotonin 5-HT2A4[14]
Compound 12aDopamine D2300[22][23]
Serotonin 5-HT1A41.5[22][23]
Serotonin 5-HT2A315[22][23]
Antidepressants
VortioxetineSerotonin Transporter (SERT)1.6[13]
Serotonin 5-HT1A15[13]
Serotonin 5-HT719[13]
Compound 9bSerotonin 5-HT1A23.9[22]
Serotonin 5-HT2A39.4[22]
Serotonin 5-HT745.0[22]
Experimental Protocol: Radioligand Binding Assay for D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [3H]Spiperone)

  • Test piperazine derivative

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd).

  • Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand, buffer, and a high concentration of the non-specific binding control.

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding by the test compound at each concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anti-infective Applications

The piperazine scaffold is also a key component in numerous anti-infective agents, including antiviral, antibacterial, and antifungal drugs.

Antivirals: Inhibiting HIV Replication

Piperazine derivatives have been successfully developed as inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle.[24] HIV-1 protease cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions.[21][25] Piperazine-containing inhibitors, such as Indinavir , are designed to mimic the transition state of the protease's natural substrate, binding tightly to the active site and blocking its function.[2][5]

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_host_cell Host Cell (CD4+ T-cell) Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Protease Protease Integrase Integrase Host_DNA Host DNA Viral_mRNA Viral mRNA Host_DNA->Viral_mRNA Transcription Viral_DNA->Host_DNA Integration Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins Cleavage by HIV Protease New_Virion New Virion (non-infectious) Mature_Proteins->New_Virion Assembly Piperazine_PI Piperazine-based Protease Inhibitor Piperazine_PI->Polyproteins Inhibition of Cleavage

HIV Lifecycle and Protease Inhibition
Antibacterials: Targeting DNA Gyrase

The fluoroquinolone class of antibiotics, which includes the widely used Ciprofloxacin , often incorporates a piperazine ring.[6][26] These agents exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[15][27] The piperazine substituent at the C-7 position of the quinolone core is crucial for potent antibacterial activity and influences the spectrum of activity.[28][29]

Antifungals: Inhibiting Ergosterol Biosynthesis

Azole antifungals represent a major class of drugs used to treat fungal infections. While not all azoles contain a piperazine ring, some potent derivatives do. These compounds inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][30] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately fungal cell death.[1][28]

Quantitative Data: Anti-infective Activity

The following table provides a summary of the in vitro activity of representative piperazine-containing anti-infective agents.

Compound ClassExample CompoundTarget OrganismActivity MetricValueReference
Antiviral IndinavirHIV-1IC500.5-1.0 nM[2][5]
Antibacterial CiprofloxacinE. coliMIC90 (µg/mL)0.06[31]
CiprofloxacinS. aureusMIC90 (µg/mL)1.0[20]
Antifungal LuliconazoleC. albicansMIC (µM)0.087 - 0.706[2][32]
LuliconazoleA. fumigatusMIC (µM)≤0.00087[2][32]
PC945A. fumigatusMIC (µM)0.047 - 11.72[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal isolate

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Piperazine derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Prepare Drug Dilutions: Prepare serial two-fold dilutions of the piperazine derivative in the broth medium directly in the 96-well plate.

  • Prepare Inoculum: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculate Plate: Add the standardized inoculum to each well containing the drug dilutions. Include a positive control well (inoculum without drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[12][23]

Synthesis of Piperazine Derivatives

The synthetic accessibility of the piperazine core is a key reason for its widespread use in drug discovery.[6] Numerous synthetic routes have been developed to construct and functionalize the piperazine ring.

General Synthetic Strategies

A common approach to synthesize 1-arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine.[33] Alternatively, nucleophilic substitution of a leaving group on an aromatic ring with piperazine or a protected piperazine derivative is widely employed.[27][34] The nitrogen atoms of the piperazine ring can be selectively functionalized through various reactions, including N-alkylation, N-acylation, and reductive amination.

Piperazine_Synthesis cluster_reactants Reactants cluster_products Products cluster_functionalization Further Functionalization Aniline Substituted Aniline Arylpiperazine1 1-Arylpiperazine Aniline->Arylpiperazine1 BisChloro Bis(2-chloroethyl)amine BisChloro->Arylpiperazine1 ArylHalide Aryl Halide Arylpiperazine2 1-Arylpiperazine ArylHalide->Arylpiperazine2 Piperazine Piperazine Piperazine->Arylpiperazine2 Disubstituted 1,4-Disubstituted Piperazine Arylpiperazine1->Disubstituted Arylpiperazine2->Disubstituted AlkylHalide Alkyl Halide AlkylHalide->Disubstituted N-Alkylation AcylChloride Acyl Chloride AcylChloride->Disubstituted N-Acylation

General Synthetic Routes to Piperazine Derivatives
Experimental Protocol: Synthesis of 1-(Diphenylmethyl)piperazine

This protocol describes a representative synthesis of a 1-substituted piperazine derivative.[29]

Materials:

  • Diphenylmethyl bromide

  • Piperazine

  • Potassium iodide

  • Sodium carbonate

  • Toluene

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: In a round-bottom flask, combine diphenylmethyl bromide (0.16 mol), piperazine (0.32 mol), potassium iodide (0.16 mol), and sodium carbonate (0.81 mol) in toluene (400 mL).

  • Reflux: Heat the stirred mixture at reflux for 3.5 hours.

  • Workup: Cool the reaction mixture and filter to remove inorganic salts. Evaporate the filtrate to dryness to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of methanol and chloroform (e.g., 10% methanol in chloroform).

  • Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield 1-(diphenylmethyl)piperazine. Confirm the structure and purity using techniques such as NMR and mass spectrometry.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent physicochemical and pharmacokinetic advantages, coupled with its synthetic versatility, ensure its enduring role in drug discovery.[3][4] Future research will likely focus on the development of more selective and potent piperazine derivatives with improved safety profiles. The exploration of novel substitution patterns and the incorporation of the piperazine moiety into more complex molecular architectures will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases. As our understanding of disease biology deepens, the rational design of piperazine-based compounds targeting novel molecular pathways holds immense promise for addressing unmet medical needs.

References

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1-[2-(4-Fluorophenoxy)ethyl]piperazine CAS number 77602-92-7 data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-[2-(4-Fluorophenoxy)ethyl]piperazine (CAS: 77602-92-7)

Introduction

This compound is a disubstituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure combines a piperazine ring, a flexible ethyl linker, and a 4-fluorophenoxy moiety. The piperazine core is a privileged scaffold found in numerous approved drugs, imparting favorable pharmacokinetic properties and providing a versatile handle for further chemical modification.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and an exploration of its potential applications in drug development, grounded in the known bioactivities of structurally related compounds.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the bedrock of its application in research. The key physicochemical data for this compound are summarized below. These predicted and experimental values are critical for planning reactions, purification, and formulation.

PropertyValueSource(s)
CAS Number 77602-92-7[3][4][5]
Molecular Formula C₁₂H₁₇FN₂O[3][6]
Molecular Weight 224.27 g/mol [3][7][8]
Boiling Point 125 °C (at 1.3 Torr)[3][6][8]
Density 1.100 ± 0.06 g/cm³ (Predicted)[3][8]
pKa 9.26 ± 0.10 (Predicted)[3][5]
Appearance Not specified, likely a liquid or low-melting solid-
Storage Store at room temperature; for long-term storage, -20°C is recommended[3][7]
InChI Key IHVXZESETSWDAC-UHFFFAOYSA-N[7]
SMILES C1CN(CCN1CCOC2=CC=C(C=C2)F)-

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a two-step process involving a Williamson ether synthesis followed by nucleophilic substitution. This approach is logical as it builds the molecule sequentially from commercially available starting materials.

Causality of Experimental Choices:

  • Step 1: The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of 4-fluorophenol, creating a potent nucleophile. 1,2-dibromoethane is chosen as it provides the two-carbon linker and a leaving group for the subsequent reaction. An excess of the dibromoethane is used to minimize the formation of the symmetrical diether byproduct.

  • Step 2: The second step involves the nucleophilic substitution of the remaining bromide by piperazine. Using an excess of piperazine is crucial; it not only drives the reaction to completion but also acts as the base to neutralize the HBr formed, preventing the protonation and deactivation of the piperazine nucleophile. A polar aprotic solvent like acetonitrile is chosen to solubilize the reactants and facilitate the SN2 reaction.

Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry dimethylformamide (DMF, 150 mL) under a nitrogen atmosphere at 0°C, add a solution of 4-fluorophenol (11.2 g, 0.10 mol) in dry DMF (50 mL) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Add 1,2-dibromoethane (56.4 g, 0.30 mol) dropwise to the reaction mixture.

  • Heat the mixture to 60°C and stir for 12 hours.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-(2-bromoethoxy)-4-fluorobenzene.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve piperazine (25.8 g, 0.30 mol) in acetonitrile (200 mL).

  • Add a solution of 1-(2-bromoethoxy)-4-fluorobenzene (22.1 g, 0.10 mol) from Step 1 in acetonitrile (50 mL) to the piperazine solution.

  • Add potassium carbonate (K₂CO₃, 13.8 g, 0.10 mol) as an acid scavenger.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol, e.g., 98:2 to 95:5) to afford the pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Piperazine Alkylation cluster_purification Purification A 4-Fluorophenol + 1,2-Dibromoethane B NaH, DMF 60°C, 12h A->B C 1-(2-Bromoethoxy) -4-fluorobenzene B->C E Acetonitrile Reflux, 16h C->E D Piperazine (excess) + K₂CO₃ D->E F Crude Product E->F G Vacuum Distillation or Column Chromatography F->G H Pure this compound (CAS 77602-92-7) G->H AnalyticalWorkflow cluster_results Results A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (EI-MS) A->C D HPLC-UV A->D E Structural Confirmation B->E F Molecular Weight & Fragmentation C->F G Purity Assessment (>95%) D->G H Verified Compound Ready for Research E->H F->H G->H BiologicalContext cluster_features Structural Features A 1-[2-(4-Fluorophenoxy) ethyl]piperazine Core B CNS Disorders (e.g., Depression) A->B SSRI-like Activity C Oncology A->C Kinase Inhibition, Apoptosis Induction D Infectious Diseases A->D Antimicrobial & Antifungal Activity F1 Piperazine Scaffold (Pharmacokinetics) A->F1 F2 4-Fluorophenoxy Group (Metabolic Stability, Binding) A->F2

Sources

The Fluorophenoxy Piperazine Scaffold: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The fluorophenoxy piperazine core represents a significant scaffold in modern medicinal chemistry. Its journey, from an incidental feature in early central nervous system (CNS) drug discovery to a deliberately utilized component in a range of targeted therapeutics, offers a compelling narrative of scientific evolution. This in-depth technical guide explores the discovery and history of fluorophenoxy piperazine compounds, delving into their synthesis, structure-activity relationships (SAR), and the pharmacological profiles of key examples. We will examine how the strategic incorporation of the fluorophenoxy moiety has influenced the development of antipsychotics, sedatives, anti-inflammatories, and investigational antidepressants, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical entity.

Part 1: The Rise of the Arylpiperazine Scaffold: A Historical Perspective

Early Discoveries and the Serendipity in CNS Drug Development

The story of fluorophenoxy piperazines is intrinsically linked to the broader history of arylpiperazines in CNS drug discovery. The mid-20th century was a period of remarkable serendipity in psychopharmacology. The discovery of the antipsychotic effects of chlorpromazine, a phenothiazine derivative, in the early 1950s, heralded a new era of psychiatric medicine.[1] This breakthrough spurred chemists to synthesize and screen a vast number of related heterocyclic compounds, including those containing the piperazine ring. Piperazine derivatives were initially explored for a variety of indications, including antihistaminic and antiemetic properties.[1] This wide-ranging exploration of chemical space, often without a specific molecular target in mind, laid the groundwork for the later, more targeted development of drugs acting on the CNS.

The Butyrophenones: A Precursor to Fluorophenoxy Piperazines

A pivotal moment in the history of antipsychotic drug development was the synthesis of haloperidol in 1958 by Paul Janssen.[2][3] This event marked the advent of the butyrophenone class of antipsychotics. The development of haloperidol itself was a result of a research program focused on analgesics, highlighting again the role of serendipity.[3] The success of haloperidol led to the synthesis and evaluation of numerous analogues, in an effort to refine the pharmacological profile and mitigate side effects.[4][5] It was within this context of butyrophenone development that compounds incorporating an arylpiperazine moiety, such as Fluanisone, emerged. This evolution from the 4-phenylpiperidine core of meperidine-like analgesics to the butyrophenones represents a crucial step towards the development of more complex piperazine-containing CNS drugs.[6]

Part 2: The Fluorophenoxy Moiety: A Key Innovation

The Introduction of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry.[7] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][8] The introduction of fluorine can block sites of metabolism, increase bioavailability, and enhance potency. The use of fluorinated motifs in CNS drugs has been particularly impactful, as these modifications can improve blood-brain barrier penetration.[1]

Emergence of the Fluorophenoxy Piperazine Core

Part 3: Key Fluorophenoxy Piperazine Compounds: A Deep Dive

Fluanisone: An Early Antipsychotic Agent
3.1.1. Discovery and Development History

Fluanisone is a typical antipsychotic of the butyrophenone class, developed in the wake of haloperidol's success.[5][9] Its development was part of a broader effort to explore the structure-activity relationships of butyrophenones, with the aim of creating compounds with improved therapeutic profiles.[4] It is used in the treatment of schizophrenia and mania and is also a component of the veterinary anesthetic Hypnorm, in combination with fentanyl.[9][10][11]

3.1.2. Synthesis and Structural Analysis

The synthesis of Fluanisone typically involves the alkylation of 1-(2-methoxyphenyl)piperazine with a suitable 4-carbon butyrophenone precursor containing a leaving group.

G cluster_reactants Reactants cluster_product Product 1-(2-methoxyphenyl)piperazine 1-(2-methoxyphenyl)piperazine Alkylation Alkylation 1-(2-methoxyphenyl)piperazine->Alkylation 4-chloro-4'-fluorobutyrophenone 4-chloro-4'-fluorobutyrophenone 4-chloro-4'-fluorobutyrophenone->Alkylation Fluanisone Fluanisone Alkylation->Fluanisone caption Synthesis of Fluanisone

Synthesis of Fluanisone

3.1.3. Mechanism of Action

Fluanisone acts primarily as a dopamine D2 receptor antagonist, which is characteristic of typical antipsychotics. It also exhibits antagonist activity at serotonin 5-HT2A receptors, a property that is more pronounced in atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects compared to haloperidol.

3.1.4. Structure-Activity Relationship (SAR) Insights

The butyrophenone pharmacophore is essential for D2 receptor antagonism. The fluorophenyl group contributes to this activity, while the methoxyphenylpiperazine moiety modulates the overall receptor binding profile, including the affinity for 5-HT2A receptors.

3.1.5. Therapeutic Applications and Limitations

Fluanisone is used for the management of psychosis.[9] However, like other typical antipsychotics, it is associated with a risk of extrapyramidal symptoms and other side effects. Its use in humans has been largely superseded by newer atypical antipsychotics with more favorable side-effect profiles.

Niaprazine: A Sedative-Hypnotic with a Unique Profile
3.2.1. Discovery and Development for Sleep Disorders

Niaprazine was developed in the early 1970s and has been used for the treatment of sleep disturbances, particularly in children, due to its favorable safety profile and low abuse potential.[12] The drug was initially thought to act as an antihistamine, a common property of early sedative-hypnotics.[13][14]

3.2.2. Synthesis and Chemical Properties

The synthesis of Niaprazine involves a multi-step process, culminating in the amidation of a piperazine-containing amine with nicotinic acid.[12]

G cluster_reactants Key Intermediates cluster_product Product 4-fluorophenylpiperazine 4-fluorophenylpiperazine Multi-step_synthesis Multi-step synthesis 4-fluorophenylpiperazine->Multi-step_synthesis Nicotinic acid chloride Nicotinic acid chloride Amidation Amidation Nicotinic acid chloride->Amidation Intermediate_Amine Intermediate Amine Intermediate_Amine->Amidation Niaprazine Niaprazine Multi-step_synthesis->Intermediate_Amine Amidation->Niaprazine caption Synthesis of Niaprazine

Synthesis of Niaprazine

3.2.3. Evolving Understanding of its Mechanism of Action

While initially classified as an antihistamine, further research revealed that Niaprazine has low affinity for H1 receptors.[12] Its sedative effects are now attributed to its potent antagonist activity at serotonin 5-HT2A and α1-adrenergic receptors.[12][13][15] It has low affinity for dopamine D2 receptors, which distinguishes it from antipsychotics.[13]

3.2.4. The Role of its Metabolite: p-fluorophenylpiperazine (p-FPP)

Niaprazine is metabolized to p-fluorophenylpiperazine (p-FPP), which has a different pharmacological profile.[12][14] Unlike the parent drug, p-FPP shows higher affinity for 5-HT1 receptor subtypes and can produce effects indicative of serotonergic activation.[13][14] The contribution of this metabolite to the overall clinical effects of Niaprazine is not fully understood.[12]

3.2.5. Clinical Use and Rationale for its Niche Application

Niaprazine's use in pediatric sleep disorders is supported by its efficacy and a generally favorable side-effect profile compared to other hypnotics.[12] Its unique mechanism of action, which does not primarily rely on GABAergic or histaminergic systems, may contribute to its tolerability in this population.

Antrafenine: An Anti-inflammatory Analgesic
3.3.1. A Shift in Therapeutic Focus

Antrafenine was developed in 1979 as a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[9][16] Its efficacy was found to be comparable to that of naproxen.[16] This represents a significant departure from the CNS-focused applications of other early fluorophenoxy piperazine compounds.

3.3.2. Synthetic Route and Key Chemical Features

The synthesis of Antrafenine involves the coupling of two distinct aromatic systems via a piperazine linker and an ester bond.[9]

G cluster_reactants Key Intermediates cluster_product Product Intermediate_A 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol Step_1 Reaction Intermediate_A->Step_1 Intermediate_B Isatoic anhydride Intermediate_B->Step_1 Intermediate_C 4-chloro-7-(trifluoromethyl)quinoline Step_2 Alkylation Intermediate_C->Step_2 Antrafenine Antrafenine Intermediate_Ester Intermediate Ester Step_1->Intermediate_Ester Intermediate_Ester->Step_2 Step_2->Antrafenine caption Synthesis of Antrafenine

Synthesis of Antrafenine

3.3.3. Proposed Mechanism of Action

The anti-inflammatory effects of Antrafenine are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[17] This is the same mechanism of action as many other NSAIDs.

3.3.4. SAR of Antrafenine and its Analogs

The trifluoromethylphenylpiperazine moiety is a common feature in several CNS-active drugs, but in Antrafenine, it is part of a larger structure designed to interact with COX enzymes. Recent studies have explored analogs of Antrafenine for other therapeutic applications, such as antiviral agents.[18]

3.3.5. Historical Context and Reasons for its Limited Use

Despite its efficacy, Antrafenine is not widely used today, having been largely replaced by newer NSAIDs with improved safety and tolerability profiles.[16][17]

Elzasonan (CP-448,187): An Investigational Antidepressant
3.4.1. The Rationale for a 5-HT1B/1D Antagonist

Elzasonan was developed by Pfizer as a selective antagonist of the 5-HT1B and 5-HT1D serotonin receptors for the treatment of depression.[19] These receptors act as autoreceptors, inhibiting the release of serotonin. It was hypothesized that by blocking these receptors, Elzasonan would increase serotonin levels in the synapse, leading to an antidepressant effect.

3.4.2. Synthetic Approach
3.4.3. Preclinical Pharmacology and Proposed Mechanism of Action

Preclinical studies would have focused on demonstrating the affinity and selectivity of Elzasonan for the 5-HT1B and 5-HT1D receptors and its ability to modulate serotonin release in relevant brain regions.

3.4.4. Clinical Development and Reasons for Discontinuation

Elzasonan entered Phase 2 clinical trials for major depressive disorder.[19] However, its development was discontinued, possibly due to a lack of efficacy or an unfavorable side-effect profile.[19]

Part 4: Synthetic Strategies and Methodologies

General Synthetic Routes to the Fluorophenoxy Piperazine Core

The synthesis of fluorophenoxy piperazine derivatives generally relies on a few key bond-forming reactions. The specific strategy depends on the availability of starting materials and the desired substitution pattern on the piperazine and aromatic rings.

G cluster_starting_materials Starting Materials cluster_reactions Key Reactions cluster_product Product Piperazine Piperazine or Substituted Piperazine Buchwald_Hartwig Buchwald-Hartwig Amination Piperazine->Buchwald_Hartwig SNAr Nucleophilic Aromatic Substitution (SNAr) Piperazine->SNAr Reductive_Amination Reductive Amination Piperazine->Reductive_Amination Aryl_Halide Fluorophenoxy-containing Aryl Halide Aryl_Halide->Buchwald_Hartwig Aryl_Halide->SNAr Other_Aryl_Halide Second Aryl Halide (for N-aryl-N'-aryl' piperazines) Fluorophenoxy_Piperazine Fluorophenoxy Piperazine Derivative Buchwald_Hartwig->Fluorophenoxy_Piperazine SNAr->Fluorophenoxy_Piperazine Reductive_Amination->Fluorophenoxy_Piperazine Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reductive_Amination caption General Synthetic Strategies

General Synthetic Strategies

Experimental Protocols

Protocol: Synthesis of a Generic 1-(Fluorophenoxy)phenyl-4-arylpiperazine

This is a representative protocol based on common synthetic methodologies and should be adapted and optimized for specific substrates.

Step 1: Synthesis of 1-(Fluorophenoxy)phenylpiperazine (Buchwald-Hartwig Amination)

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the fluorophenoxy-containing aryl halide (1 equivalent) and piperazine (1.2 equivalents) dissolved in a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(fluorophenoxy)phenylpiperazine.

Step 2: N-Arylation of 1-(Fluorophenoxy)phenylpiperazine

  • Follow the procedure in Step 1, using the 1-(fluorophenoxy)phenylpiperazine as the amine component and a second aryl halide as the coupling partner.

  • Adjust stoichiometry and reaction conditions as needed based on the reactivity of the substrates.

  • Purify the final product by column chromatography or recrystallization.

Part 5: Structure-Activity Relationship (SAR) Landscape

The Role of the Fluorophenoxy Group

The fluorophenoxy moiety is a key contributor to the pharmacological profile of these compounds. The position of the fluorine atom on the phenyl ring can significantly impact receptor binding affinity and selectivity. Furthermore, the electron-withdrawing nature of fluorine can influence the pKa of the piperazine nitrogens, affecting the molecule's overall physicochemical properties and pharmacokinetic profile. The C-F bond's high strength also enhances metabolic stability, often leading to a longer half-life.[7]

Modifications of the Piperazine Ring and Linker

The piperazine ring serves as a versatile scaffold, and its substitution pattern is critical for determining the therapeutic target. N-1 and N-4 substitutions allow for the introduction of diverse functionalities that can interact with different receptor pockets. The nature and length of any linker chain between the piperazine and other pharmacophoric elements also play a crucial role in optimizing receptor binding and overall activity.

A Comparative SAR Table
CompoundTherapeutic ClassKey Structural FeaturesPrimary Mechanism of Action
Fluanisone AntipsychoticButyrophenone, 4-fluorophenyl, 2-methoxyphenylpiperazineD2 and 5-HT2A receptor antagonist
Niaprazine Sedative-Hypnotic4-fluorophenylpiperazine, nicotinamide5-HT2A and α1-adrenergic receptor antagonist
Antrafenine Anti-inflammatory3-trifluoromethylphenylpiperazine, quinoline, benzoateCyclooxygenase (COX) inhibitor
Elzasonan Antidepressant (Investigational)4-methylpiperazine, dichlorophenyl, thiomorpholinone5-HT1B/1D receptor antagonist

Part 6: Future Directions and Emerging Applications

The Fluorophenoxy Piperazine Scaffold in Modern Drug Discovery

The fluorophenoxy piperazine scaffold continues to be a valuable platform in contemporary drug discovery. Researchers are exploring its potential in new therapeutic areas, including oncology and neurodegenerative diseases.[20][21] The modular nature of the scaffold allows for its adaptation to a wide range of biological targets.

Potential for Drug Repurposing

Given the diverse biological activities of fluorophenoxy piperazine compounds, there is potential for drug repurposing. For example, compounds initially developed for CNS disorders might be investigated for anti-inflammatory or anticancer properties, and vice versa.

Conclusion: A Versatile Scaffold with Enduring Relevance

The history of fluorophenoxy piperazine compounds is a testament to the power of medicinal chemistry to evolve and innovate. From their roots in the serendipitous discoveries of early psychopharmacology, these compounds have become a mainstay in the rational design of new therapeutic agents. The strategic incorporation of the fluorophenoxy moiety has proven to be a highly effective strategy for modulating the pharmacological properties of piperazine-based drugs. As our understanding of disease biology continues to grow, the fluorophenoxy piperazine scaffold will undoubtedly remain a relevant and valuable tool for drug discovery professionals for years to come.

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An In-Depth Technical Guide to the Characterization of 1-[2-(4-Fluorophenoxy)ethyl]piperazine's Effects on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive strategy for the preclinical evaluation of 1-[2-(4-Fluorophenoxy)ethyl]piperazine, a novel compound with a hitherto uncharacterized profile at the dopamine transporter (DAT). In the absence of existing literature, this document serves as a first-principles roadmap for elucidating its mechanism of action, from initial in vitro binding and functional assays to in vivo neurochemical and behavioral assessments. The methodologies detailed herein are designed to establish a robust and reproducible dataset, providing a foundational understanding of this compound's potential as a modulator of dopaminergic neurotransmission.

Introduction: The Dopamine Transporter as a Critical Therapeutic Target

The dopamine transporter (DAT) is a presynaptic plasma membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic signaling.[1] This regulatory role places the DAT at the center of numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. The functional modulation of DAT is a cornerstone in the treatment of conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and is a primary mechanism for the action of various psychostimulants.[2]

This compound is a novel chemical entity. A thorough investigation into its effects on the dopamine transporter is a critical first step in understanding its potential pharmacological profile. This guide provides the experimental framework necessary to conduct such an investigation, emphasizing scientific rigor and validated methodologies.

Phase I: In Vitro Characterization of DAT Interaction

The initial phase of characterization focuses on direct, cell-free, and cellular assays to determine if and how this compound interacts with the dopamine transporter. These assays are fundamental for establishing binding affinity and functional potency.

Radioligand Binding Assays: Quantifying Affinity for the Dopamine Transporter

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor or transporter.[3] These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the DAT by the unlabeled test compound.

Causality Behind Experimental Choices: The selection of a well-characterized radioligand, such as [³H]GBR-12935 or [¹²⁵I]PE2I, is crucial as they are highly selective for the DAT.[4] The use of striatal membrane preparations from rodents is a common and effective model system due to the high density of DAT in this brain region.[5]

Self-Validating System: The inclusion of a known DAT inhibitor (e.g., cocaine or GBR 12909) as a positive control validates the assay's performance. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled DAT ligand to ensure that the measured binding is specific to the transporter.[6]

Experimental Protocol: Competitive Radioligand Binding Assay [7]

  • Membrane Preparation:

    • Homogenize fresh or frozen rodent striatal tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Execution:

    • In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a saturating concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Signal Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis striatum Rodent Striatum homogenize Homogenize in Lysis Buffer striatum->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Wash Pellet centrifuge2->wash resuspend Resuspend in Assay Buffer wash->resuspend plate 96-Well Plate resuspend->plate add_components Add Membranes, Radioligand, and Test Compound plate->add_components incubate Incubate to Equilibrium add_components->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate Ki count->analyze

Caption: Workflow for a DAT Radioligand Binding Assay.

Synaptosomal Dopamine Uptake Assay: Assessing Functional Inhibition

While binding assays reveal affinity, they do not provide information about a compound's functional effect on the transporter. A dopamine uptake assay directly measures the ability of a compound to inhibit the primary function of DAT: clearing dopamine from the extracellular space.[8][9]

Causality Behind Experimental Choices: Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are an excellent ex vivo model as they retain functional transporters and the necessary cellular machinery for uptake.[10] Using radiolabeled dopamine ([³H]DA) allows for sensitive and quantitative measurement of its transport into the synaptosomes. The inclusion of inhibitors for the norepinephrine transporter (NET) and serotonin transporter (SERT), such as desipramine and fluoxetine respectively, ensures that the measured uptake is specific to DAT.

Self-Validating System: The assay includes a baseline measurement of dopamine uptake in the absence of any inhibitor and a control with a known potent DAT inhibitor (e.g., cocaine) to define the range of inhibition.

Experimental Protocol: [³H]Dopamine Uptake in Striatal Synaptosomes [9]

  • Synaptosome Preparation:

    • Homogenize fresh rodent striatal tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove larger debris.

    • Pellet the synaptosomes from the supernatant by centrifugation at a higher speed (e.g., 12,000 x g).

    • Resuspend the synaptosomal pellet in a physiological uptake buffer (e.g., Krebs-Ringer buffer).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for a set time (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a known concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound's concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

ParameterDescriptionTypical Units
Ki Inhibition ConstantnM
IC₅₀ Half-maximal Inhibitory ConcentrationnM
Bmax Maximum number of binding sitesfmol/mg protein
Kd Dissociation Constant of the radioligandnM
Vmax Maximum velocity of dopamine uptakepmol/min/mg protein
Km Michaelis-Menten constant (dopamine affinity for DAT)µM
Hypothetical data table for in vitro characterization.
Investigating the Mechanism: Competitive vs. Allosteric Modulation

Understanding whether this compound acts as a competitive inhibitor at the dopamine binding site or as an allosteric modulator at a different site is crucial.[11] Allosteric modulators can offer more nuanced control over transporter function and may have different therapeutic profiles.[12]

Experimental Approaches:

  • Saturation Binding Analysis: Perform radioligand saturation binding experiments in the presence and absence of the test compound. A competitive inhibitor will increase the apparent Kd of the radioligand without changing the Bmax, while a non-competitive inhibitor will decrease the Bmax without affecting the Kd.

  • Kinetic Uptake Analysis: Conduct dopamine uptake assays with varying concentrations of dopamine in the presence of a fixed concentration of the test compound. A competitive inhibitor will increase the Km of dopamine uptake without altering the Vmax, whereas a non-competitive inhibitor will decrease the Vmax.

Phase II: In Vivo Assessment of Dopaminergic Modulation

Following in vitro characterization, it is essential to determine if this compound engages the DAT in a living system and elicits a functional response.

In Vivo Microdialysis: Measuring Extracellular Dopamine Dynamics

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[13][14]

Causality Behind Experimental Choices: A microdialysis probe is stereotaxically implanted into a dopamine-rich brain region, such as the nucleus accumbens or striatum. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including dopamine, diffuse across the semipermeable membrane into the dialysate.[15] The collected dialysate samples are then analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine levels.[16]

Self-Validating System: A stable baseline of extracellular dopamine is established before administering the test compound. The administration of a known DAT inhibitor (e.g., cocaine) can serve as a positive control to confirm the responsiveness of the system.

Experimental Protocol: In Vivo Microdialysis [17][18]

  • Surgical Implantation:

    • Anesthetize a rodent (e.g., a rat) and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., striatum).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • After establishing a stable baseline, administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting samples to monitor changes in extracellular dopamine levels.

  • Sample Analysis and Data Interpretation:

    • Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

    • Express the post-drug dopamine levels as a percentage of the average baseline concentration.

    • An increase in extracellular dopamine following drug administration would be consistent with DAT inhibition.

G cluster_procedure Microdialysis Procedure cluster_analysis Sample Analysis implant Implant Microdialysis Probe in Striatum perfuse Perfuse with aCSF implant->perfuse collect_baseline Collect Baseline Dopamine Samples perfuse->collect_baseline administer Administer Test Compound collect_baseline->administer collect_post Collect Post-Drug Samples administer->collect_post hplc HPLC-ED Analysis collect_post->hplc quantify Quantify Dopamine Concentration hplc->quantify normalize Normalize to Baseline quantify->normalize

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion and Future Directions

This guide provides a foundational, multi-tiered approach to characterizing the effects of the novel compound this compound on the dopamine transporter. By systematically progressing from in vitro binding and functional assays to in vivo neurochemical analysis, researchers can build a comprehensive pharmacological profile. Positive findings from these studies would warrant further investigation into selectivity against other monoamine transporters (serotonin and norepinephrine), off-target effects, and a broader range of behavioral assays to understand the compound's potential psychoactive and therapeutic properties. The rigorous application of these established methodologies will ensure a high degree of scientific integrity and provide a clear path forward in the evaluation of this and other novel compounds targeting the dopaminergic system.

References

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Whitepaper: A Methodological Guide to Characterizing the Serotonin Transporter Affinity of Novel Piperazine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Subject: 1-[2-(4-Fluorophenoxy)ethyl]piperazine as a model compound for Serotonin Transporter (SERT) affinity determination.

Executive Summary

The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, remains a primary target for the development of therapeutics for numerous psychiatric disorders, including depression and anxiety.[1] The piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently appearing in potent monoamine transporter ligands.[2] This guide provides an in-depth, technical framework for the comprehensive evaluation of a novel piperazine derivative, using this compound as a representative candidate. We present field-proven, step-by-step protocols for determining both high-affinity binding and functional inhibition at the human serotonin transporter. This document is intended for researchers, medicinal chemists, and drug development professionals, offering the scientific rationale behind experimental design, detailed methodologies for in-vitro assays, and best practices for data analysis and interpretation.

The Serotonin Transporter: A Critical Therapeutic Target

The serotonin transporter (SERT, or SLC6A4) is a sodium- and chloride-dependent integral membrane protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[3][4] This action terminates serotonergic signaling and allows for the recycling of the neurotransmitter.[3] Structurally, SERT is a member of the neurotransmitter-sodium symporter (NSS) family, characterized by 12 transmembrane helices that form a central binding pocket for serotonin and ions.[5]

The transporter's mechanism involves a series of conformational changes, transitioning between outward-open, occluded, and inward-open states to shuttle serotonin across the membrane.[6] All currently approved selective serotonin reuptake inhibitors (SSRIs) act by binding to the primary (S1) substrate-binding site in the outward-open conformation, competitively inhibiting serotonin transport and thereby increasing its extracellular concentration.[6][7] Characterizing a new chemical entity's interaction with this site is the foundational first step in assessing its potential as a modulator of the serotonergic system.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle 5-HT Vesicle Release Release Vesicle->Release Exocytosis SERT SERT SERT->Vesicle Recycling Synapse 5-HT Synapse->SERT Reuptake Receptor 5-HT Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation TestCompound Inhibitor (e.g., Piperazine Derivative) TestCompound->SERT Inhibition

Caption: Mechanism of serotonergic transmission and SERT inhibition.

Quantitative Assessment of Binding Affinity

To quantify the direct interaction between a test compound and the SERT protein, a competitive radioligand binding assay is the gold standard.[8] This technique measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the transporter's primary binding site.

Principle of the Competitive Binding Assay

The assay relies on the law of mass action. A constant, low concentration of a high-affinity radioligand (e.g., [³H]Citalopram) is incubated with a preparation of membranes containing hSERT.[7] In parallel reactions, increasing concentrations of the unlabeled test compound (the "competitor") are added. As the competitor concentration increases, it occupies more binding sites, displacing the radioligand. The resulting decrease in bound radioactivity is measured and used to calculate the competitor's inhibitory constant (Kᵢ), a measure of its binding affinity.[7][9]

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is optimized for a 96-well format and is based on established methodologies.[1][7][9]

A. Reagent & Material Preparation

  • hSERT Membrane Preparation:

    • Source: Commercially available membranes from cells (e.g., CHO or HEK293) stably expressing human SERT, or prepared in-house from rat brain tissue homogenates.[9][10]

    • Preparation: On the day of the assay, thaw the membrane aliquot and resuspend in ice-cold Assay Buffer. Protein concentration should be determined via a BCA or Bradford assay. The final protein amount per well typically ranges from 5-20 µg.[7][9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Radioligand: [³H]-(S)-Citalopram. Dilute in Assay Buffer to a final working concentration at or near its Kₔ value (typically 1-2 nM).[7]

  • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Non-Specific Binding (NSB) Control: 10 µM Fluoxetine in Assay Buffer. This saturating concentration will displace all specific binding of the radioligand.[7]

  • Apparatus: 96-well microplate, GF/B or GF/C glass fiber filter mats (pre-soaked in 0.3-0.5% polyethyleneimine), vacuum filtration manifold, and a liquid scintillation counter.

B. Experimental Workflow

cluster_Setup 1. Assay Plate Setup (in triplicate) cluster_Addition 2. Reagent Addition cluster_Reaction 3. Reaction & Termination cluster_Analysis 4. Data Acquisition & Analysis Total Total Binding (Buffer) Add_Radio Add [3H]Citalopram (e.g., 25 µL) Total->Add_Radio NSB Non-Specific (10µM Fluoxetine) NSB->Add_Radio Test Test Compound (Serial Dilutions) Test->Add_Radio Add_Mem Add hSERT Membranes (e.g., 200 µL) Add_Radio->Add_Mem Incubate Incubate (60-120 min, RT) to reach equilibrium Add_Mem->Incubate Filter Rapid Vacuum Filtration (Separates Bound/Free) Incubate->Filter Wash Wash Filters x4 (Ice-cold Buffer) Filter->Wash Count Scintillation Counting (Measure CPM) Wash->Count Calc Calculate IC50 & Ki Count->Calc

Caption: Experimental workflow for a competitive radioligand binding assay.
  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition.[7]

    • Total Binding: Add 25 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 25 µL of 10 µM Fluoxetine.

    • Test Compound: Add 25 µL of each serial dilution of this compound.

  • Radioligand Addition: Add 25 µL of diluted [³H]Citalopram to all wells.[7]

  • Initiate Reaction: Add 200 µL of the hSERT membrane preparation to all wells to start the binding reaction. The final assay volume is 250 µL.[7]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[7]

  • Termination & Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the glass fiber filter mat using a vacuum manifold. This crucial step separates the membrane-bound radioligand from the free radioligand in the solution.[1]

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[7]

  • Counting: Dry the filter mat, place it in a scintillation vial with 4-5 mL of scintillation cocktail, and measure the retained radioactivity in counts per minute (CPM) using a liquid scintillation counter.[7]

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).[1]

  • Generate Competition Curve: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no competitor). Plot this percentage against the logarithm of the test compound concentration.

  • Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1]

  • Calculate Inhibition Constant (Kᵢ): Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for SERT.[9] The Kᵢ value represents the true binding affinity of the test compound.

ParameterDescriptionExample Value
IC₅₀ (nM) Concentration of compound inhibiting 50% of radioligand binding.15.2
Kᵢ (nM) Inhibition constant; a measure of binding affinity.7.8
Hill Slope The steepness of the competition curve.~1.0
Table 1: Example Data Summary for Binding Affinity of a Test Compound at hSERT.

Assessment of Functional Activity

While a binding assay confirms interaction with the transporter, a functional assay is required to demonstrate that this binding translates into a biological effect—namely, the inhibition of serotonin reuptake.

Principle of the Serotonin Reuptake Assay

This assay directly measures the ability of a test compound to block the transport of serotonin into cells. Cells expressing SERT are incubated with radiolabeled serotonin ([³H]5-HT). In the presence of an inhibitor like this compound, the rate of [³H]5-HT accumulation inside the cells will decrease. The concentration of the inhibitor required to reduce serotonin uptake by 50% (IC₅₀) is a direct measure of its functional potency.[4][11]

Detailed Protocol: [³H]Serotonin Uptake Inhibition Assay

This protocol is adapted for adherent cells grown in a 96-well format.[11]

A. Reagent & Material Preparation

  • Cell Line: A cell line endogenously expressing functional hSERT (e.g., human placental choriocarcinoma JAR cells) or a cell line stably transfected with the hSERT gene (e.g., HEK293-hSERT).[11] Grow cells to confluence in 96-well plates.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT). Dilute in Assay Buffer. The final concentration is typically set near the Kₘ for serotonin transport (~1 µM).[11]

  • Test Compound: Prepare serial dilutions of this compound in Assay Buffer.

  • Positive Control: A known potent SERT inhibitor, such as Paroxetine or Imipramine, to define 100% inhibition.[4]

B. Experimental Procedure

  • Cell Preparation: Wash the confluent cell monolayers in the 96-well plate twice with Assay Buffer.

  • Pre-incubation: Add Assay Buffer containing the desired concentrations of the test compound (or positive control/vehicle) to the wells. Pre-incubate for 15-30 minutes at 37°C.

  • Initiate Uptake: Add [³H]5-HT to each well to start the uptake reaction.

  • Incubation: Incubate for a short period during which uptake is linear (typically 15-60 minutes) at 37°C.[11] Non-saturable uptake can be determined by running a parallel experiment at 4°C.[12]

  • Terminate Uptake: Rapidly aspirate the reaction mixture and wash the cell monolayers three times with ice-cold Assay Buffer to remove extracellular [³H]5-HT.

  • Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well to solubilize the cells and release the trapped intracellular radioactivity.

  • Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Percent Inhibition: Determine the specific uptake (Total uptake at 37°C - Non-saturable uptake at 4°C). Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data with a non-linear regression model to determine the functional IC₅₀ value.[3]

ParameterDescriptionExample Value
IC₅₀ (nM) Concentration of compound inhibiting 50% of [³H]5-HT uptake.25.8
Table 2: Example Data Summary for Functional Potency of a Test Compound.

Transporter Selectivity Profiling

For a compound to be considered a selective serotonin reuptake inhibitor (SSRI), it must demonstrate significantly higher affinity and potency for SERT compared to other key monoamine transporters, primarily the dopamine transporter (DAT) and the norepinephrine transporter (NET).[10] A selectivity profile is generated by performing analogous binding and functional assays for DAT (e.g., using [³H]WIN 35,428 as the radioligand) and NET (e.g., using [³H]Nisoxetine).[13]

TransporterBinding Kᵢ (nM)Selectivity Ratio (Kᵢ DAT or NET / Kᵢ SERT)
hSERT 7.8-
hDAT 950122-fold
hNET 1240159-fold
Table 3: Example Selectivity Profile for a SERT-Selective Compound.

Conclusion

The comprehensive characterization of a novel compound such as this compound requires a multi-assay approach. The methodologies detailed in this guide, from initial high-affinity binding determination using radioligand displacement assays to confirmation of biological activity via functional uptake inhibition, provide a robust and validated pathway for assessing a compound's interaction with the serotonin transporter. Establishing a strong correlation between binding affinity (Kᵢ) and functional potency (IC₅₀), coupled with a clean selectivity profile, is a critical step in validating a new chemical entity as a potential modulator of serotonergic neurotransmission for further drug development.

References

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  • Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry.
  • Mateo, Y., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters.
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An In-depth Technical Guide to Early-Stage Research on 1-[2-(4-Fluorophenoxy)ethyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-[2-(4-fluorophenoxy)ethyl]piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1][2] Its derivatives have shown significant promise across a spectrum of therapeutic areas, including antipsychotic, antidepressant, and anxiolytic applications.[1][3] This technical guide provides an in-depth overview of the foundational principles and practical methodologies essential for the early-stage research and development of novel derivatives based on this privileged scaffold. We will explore core synthesis strategies, detail robust biological screening paradigms, and analyze structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols to accelerate the discovery of next-generation therapeutics.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a highly versatile and valuable structural motif in drug design.[2][4] Its unique physicochemical properties, including the ability to form salts and engage in hydrogen bonding, often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[5] These attributes make the piperazine core an attractive starting point for developing drugs that can effectively cross the blood-brain barrier (BBB), a critical requirement for CNS-acting agents.[6]

The this compound core specifically combines the flexible piperazine linker with a fluorinated phenyl ring. The fluorine atom is a bioisostere of a hydrogen atom but offers distinct advantages, such as increased metabolic stability and altered electronic properties that can enhance target binding affinity. This strategic combination has made its derivatives a fertile ground for discovering modulators of various neurotransmitter systems, including dopamine and serotonin receptors.[2][3][7]

Core Synthesis Strategies

The synthesis of novel this compound derivatives typically involves a multi-step process focused on the functionalization of the N-4 position of the piperazine ring. The general approach allows for the introduction of diverse chemical moieties to build a library of compounds for biological screening.

General Synthetic Workflow

A common and efficient synthetic route involves the N-alkylation of a suitably substituted piperazine with a reactive electrophile. This modular approach allows for late-stage diversification, which is highly advantageous in early-stage discovery.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Synthesis of Core Intermediate cluster_1 Step 2: N-4 Functionalization (Diversification) cluster_2 Step 3: Purification & Characterization Start 1-(2-Chloroethyl)piperazine Product1 This compound (Core Intermediate) Start->Product1 Nucleophilic Substitution (e.g., Williamson Ether Synthesis) Reagent1 4-Fluorophenol Reagent1->Product1 Product1_ref Core Intermediate FinalProduct Final Derivative Library Product1_ref->FinalProduct N-Alkylation / Reductive Amination / Acylation Reagent2 Diverse Electrophiles (R-X, R-CHO, R-COCl) Reagent2->FinalProduct Purification Column Chromatography FinalProduct->Purification Characterization NMR, Mass Spectrometry, HPLC Purification->Characterization

Caption: A modular workflow for synthesizing a library of target derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a hypothetical derivative, 1-(Arylmethyl)-4-[2-(4-fluorophenoxy)ethyl]piperazine, as an example of N-alkylation.

Objective: To synthesize a novel derivative for biological screening.

Materials:

  • This compound

  • Substituted Arylmethyl Halide (e.g., 4-chlorobenzyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq). Stir the suspension at room temperature for 15 minutes.

  • Addition of Electrophile: Add the substituted arylmethyl halide (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and concentrate to afford the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Rationale for Choices:

  • Base (K₂CO₃): A mild inorganic base is used to deprotonate the secondary amine of the piperazine, facilitating nucleophilic attack without causing unwanted side reactions.

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Purification: Column chromatography is the standard and most effective method for purifying small organic molecules of varying polarity from reaction byproducts.[8]

Biological Targets and Screening Paradigms

Derivatives of this scaffold are known to interact with a variety of CNS targets, particularly G-protein coupled receptors (GPCRs) and transporters involved in neurotransmission.[1][7] The initial phase of research involves screening new compounds against a panel of relevant biological targets to identify "hits."

Primary Targets of Interest
  • Dopamine Receptors (D₂-like family): Antagonism at D₂ receptors is a key mechanism for many antipsychotic drugs.[3]

  • Serotonin Receptors (5-HT₁A, 5-HT₂A, etc.): Modulation of serotonin receptors is central to the action of antidepressants and anxiolytics.[2][3]

  • Neurotransmitter Transporters (DAT, SERT): Inhibition of dopamine (DAT) or serotonin (SERT) reuptake is a primary mechanism for many antidepressant and stimulant medications.[7]

  • Sigma Receptors (σ₁, σ₂): These receptors are implicated in a range of neurological functions, and ligands can have neuroprotective and cognitive-enhancing properties.[9]

High-Throughput Screening (HTS) Cascade

An efficient screening cascade is essential to rapidly identify promising compounds and prioritize them for further study.

Diagram: Biological Screening Cascade

G CompoundLibrary Synthesized Derivative Library PrimaryScreen Primary Screen: Radioligand Binding Assays (e.g., D₂, 5-HT₂A, SERT) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (Potency > Threshold, e.g., Ki < 1µM) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screen: Functional Assays (e.g., cAMP, Ca²⁺ flux) HitIdentification->SecondaryScreen SelectivityPanel Selectivity Profiling (Panel of related receptors) SecondaryScreen->SelectivityPanel LeadGeneration Lead Candidate Generation SelectivityPanel->LeadGeneration

Caption: A tiered approach to identify and validate lead compounds.

Protocol: Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a target receptor, such as the Dopamine D₂ receptor.

Objective: To quantify the binding affinity of a derivative at a specific molecular target.

Materials:

  • Cell membranes expressing the human Dopamine D₂ receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Non-specific binding competitor (e.g., Haloperidol).

  • Test compound library (dissolved in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter and fluid.

Procedure:

  • Plate Preparation: Add assay buffer, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or test compound (at various concentrations) to the wells of a 96-well plate.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold and analysis of the resulting changes in biological activity is the essence of medicinal chemistry. For the this compound class, SAR studies provide critical insights for optimizing potency, selectivity, and pharmacokinetic properties.[5][10][11]

Key Modification Points and Their Impact
  • N-4 Substituent: This is the primary point of diversification.

    • Aromatic/Heteroaromatic Groups: Often crucial for establishing key interactions (π-π stacking, hydrogen bonds) with the target receptor. The nature and substitution pattern of this ring can drastically affect potency and selectivity.[12][13]

    • Alkyl Chains/Linkers: The length and rigidity of any linker between the piperazine nitrogen and a terminal group can influence how the molecule fits into the binding pocket.

  • Fluorophenoxy Group:

    • Position of Fluorine: While the para position is common, moving the fluorine to the ortho or meta position can alter electronic distribution and lead to different binding modes.

    • Replacement of Fluorine: Substituting the fluorine with other halogens (Cl, Br) or small electron-withdrawing/donating groups can fine-tune the compound's properties.

  • Piperazine Ring:

    • Conformational Constraint: Introducing substituents on the piperazine ring itself can lock it into a specific conformation (e.g., chair vs. boat), which may be more favorable for binding to a specific target.

Data Summary: Hypothetical SAR Table

The following table illustrates how SAR data would be organized to guide the optimization process. Data is for a hypothetical series of compounds tested against the Dopamine D₂ receptor.

Compound IDN-4 Substituent (R)D₂ Receptor Ki (nM)Notes
REF-01 -H>10,000Unsubstituted piperazine shows no affinity.
DEV-01 Benzyl850Introduction of an aromatic ring confers weak activity.
DEV-02 4-Chlorobenzyl125Electron-withdrawing group at para position improves potency.
DEV-03 2-Chlorobenzyl950Steric hindrance from ortho substitution is detrimental.
DEV-04 4-Methoxybenzyl450Electron-donating group is less favorable than EWG.
DEV-05 (Thiophen-2-yl)methyl98Bioisosteric replacement of phenyl with thiophene is beneficial.

Interpretation: The data suggests that an electron-deficient aromatic ring attached to the N-4 position is favorable for D₂ receptor binding. The para position appears optimal for substitution, and heteroaromatic rings are well-tolerated and can enhance potency. This analysis guides the next round of synthesis towards exploring other electron-withdrawing groups at the para position of the benzyl ring.

Conclusion and Future Directions

The this compound scaffold remains a highly productive platform for the discovery of novel CNS agents.[1][14] Early-stage research, grounded in efficient synthesis, systematic screening, and logical SAR analysis, is critical for success. Future research in this area will likely focus on developing derivatives with improved subtype selectivity to minimize off-target effects and enhance safety profiles. Furthermore, incorporating computational methods, such as molecular docking and in silico ADMET prediction, can help rationalize experimental findings and prioritize the synthesis of compounds with a higher probability of success.[13][15][16] By integrating these modern tools with classical medicinal chemistry principles, the full therapeutic potential of this remarkable scaffold can continue to be unlocked.

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Sources

An In-depth Technical Guide to the Neuropharmacological Profile of Fluorinated Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Piperazine Neuropharmacology

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting agents.[1] Its versatile structure, characterized by a six-membered ring with two nitrogen atoms at opposing positions, allows for extensive modification to modulate pharmacological activity.[1] A particularly impactful strategic modification in drug design is the introduction of fluorine atoms. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] In the context of piperazine-based neuropharmacology, fluorination can enhance metabolic stability, improve blood-brain barrier penetration, and critically, alter binding affinity and selectivity for various neurotransmitter receptors and transporters.[1][5] This guide provides a comprehensive exploration of the neuropharmacological landscape of fluorinated piperazines, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the in vitro and in vivo methodologies used for their characterization.

The Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine into the piperazine scaffold, typically on an aryl substituent, brings about predictable yet powerful changes in the molecule's fundamental properties. Understanding these changes is crucial to interpreting their neuropharmacological effects. The high electronegativity of fluorine can lower the pKa of the piperazine nitrogens, influencing the molecule's ionization state at physiological pH.[5] This can, in turn, affect receptor interactions and membrane permeability. Furthermore, the substitution of hydrogen with fluorine can alter the lipophilicity of the molecule, a key determinant of its ability to cross the blood-brain barrier and engage with central nervous system (CNS) targets.[5] While often increasing lipophilicity, the effect can be position-dependent.[5] The metabolic stability of fluorinated piperazines is also frequently enhanced, as the strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3]

Core Neuropharmacological Mechanisms: A Multi-Target Profile

Fluorinated piperazines exhibit a complex neuropharmacological profile, primarily interacting with monoaminergic systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE). Their actions are predominantly mediated through binding to G-protein coupled receptors (GPCRs) and monoamine transporters.

Serotonergic System Modulation

Many fluorinated arylpiperazines display significant affinity for various serotonin receptor subtypes.[6]

  • 5-HT1A Receptors: Several fluorinated piperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor. This interaction is often associated with anxiolytic and antidepressant effects.

  • 5-HT2A Receptors: The 5-HT2A receptor is a key target for many psychoactive substances. Fluorinated piperazines can act as both agonists and antagonists at this receptor. Agonism at the 5-HT2A receptor is linked to the hallucinogenic effects of some of these compounds, often assessed preclinically using the head-twitch response (HTR) in rodents.[7][8] Conversely, 5-HT2A antagonism is a hallmark of atypical antipsychotic drugs.

  • Serotonin Transporter (SERT): Some fluorinated piperazines inhibit the reuptake of serotonin by binding to SERT, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety.

Dopaminergic System Interactions

The dopaminergic system is another primary target for this class of compounds.

  • Dopamine D2-like Receptors (D2, D3, D4): Fluorinated arylpiperazines can exhibit high affinity for D2-like receptors, often acting as partial agonists or antagonists.[1][9][10] This interaction is central to the antipsychotic effects of some of these molecules. The relative affinity for D3 versus D2 receptors is an area of active research for developing medications with improved side-effect profiles.[9][11]

  • Dopamine Transporter (DAT): Inhibition of DAT by fluorinated piperazines can lead to increased synaptic dopamine levels, resulting in stimulant-like effects.[12]

The following diagram illustrates the primary molecular targets of fluorinated piperazines within a stylized synapse.

Fluorinated_Piperazine_Targets cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) MAO MAO VMAT2 VMAT2 DA_vesicle DA SHT_vesicle 5-HT DA_vesicle->DAT Reuptake D2R D2 Receptor DA_vesicle->D2R Binding SHT_vesicle->SERT Reuptake SHT1A 5-HT1A Receptor SHT_vesicle->SHT1A Binding SHT2A 5-HT2A Receptor SHT_vesicle->SHT2A Binding FP Fluorinated Piperazine FP->DAT Inhibition FP->SERT Inhibition FP->D2R Agonism/ Antagonism FP->SHT1A Agonism FP->SHT2A Agonism/ Antagonism

Caption: Primary molecular targets of fluorinated piperazines.

Structure-Activity Relationships (SAR): The Influence of Fluorine Position

The position of the fluorine atom on the phenyl ring of arylpiperazines significantly influences receptor affinity and selectivity. The electronic effects of fluorine (inductive vs. resonance) vary depending on its position (ortho, meta, or para), thereby altering the molecule's interaction with the receptor binding pocket.[13][14]

Compound ClassReceptor TargetSAR Observations
Fluorophenylpiperazines 5-HT1A ReceptorThe introduction of a fluorine atom, particularly at the ortho or meta position, can enhance affinity for the 5-HT1A receptor.
5-HT2A ReceptorThe position of the fluorine substituent can modulate the agonist versus antagonist properties at the 5-HT2A receptor.
Dopamine D2/D3 Receptorsmeta-trifluoromethyl substitution has been shown to be favorable for D3 receptor selectivity over D2.[9]
Fluorobenzylpiperazines Dopamine TransporterFluorination of the benzyl ring can influence DAT binding affinity, with some derivatives showing potent inhibition.

Experimental Protocols for Neuropharmacological Characterization

A multi-tiered approach involving in vitro and in vivo assays is essential for a thorough characterization of the neuropharmacological profile of fluorinated piperazines.

In Vitro Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor. The principle involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Detailed Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors

  • Receptor Preparation:

    • Homogenize tissue rich in D2 receptors (e.g., rat striatum) or membranes from cells expressing recombinant human D2 receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Assay Setup (96-well plate format):

    • Add assay buffer to each well.

    • Add serial dilutions of the fluorinated piperazine test compound.

    • Add a known concentration of a D2-selective radioligand (e.g., [3H]spiperone).

    • For non-specific binding control wells, add a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

    • Initiate the binding reaction by adding the membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating the bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Receptor Membranes B Set up 96-well plate: - Buffer - Test Compound (serial dilutions) - Radioligand A->B Add to C Add Membrane Preparation to Initiate B->C D Incubate to Equilibrium C->D E Rapid Vacuum Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis (IC50, Ki) G->H

Caption: Workflow for a competitive radioligand binding assay.

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells or synaptosomes.

Detailed Protocol: In Vitro Dopamine Transporter (DAT) Uptake Assay

  • Cell/Synaptosome Preparation:

    • Use cell lines stably expressing the human dopamine transporter (hDAT) or freshly prepared synaptosomes from a dopamine-rich brain region (e.g., rat striatum).

    • Plate cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the fluorinated piperazine test compound or a known DAT inhibitor (e.g., GBR 12909) for a short period (e.g., 10-15 minutes).

    • Initiate uptake by adding a fixed concentration of [3H]dopamine.

    • Incubate for a short duration at 37°C (e.g., 5-10 minutes).

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells to release the intracellular contents.

  • Quantification and Data Analysis:

    • Measure the amount of [3H]dopamine taken up by the cells using liquid scintillation counting.

    • Determine the IC50 value for the inhibition of dopamine uptake.

In Vivo Assays

In vivo studies are crucial for understanding the behavioral effects of fluorinated piperazines in a whole-organism context.

This assay is used to assess the stimulant or depressant effects of a compound.[15][16][17][18][19]

Detailed Protocol: Mouse Locomotor Activity Test

  • Apparatus:

    • Use open-field arenas equipped with infrared beams to automatically track movement.

  • Habituation:

    • Habituate the mice to the testing room and the open-field chambers for several days prior to the experiment to reduce novelty-induced hyperactivity.

  • Procedure:

    • Administer the fluorinated piperazine test compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Immediately place the mouse into the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Compare the locomotor activity of the drug-treated groups to the vehicle-treated group to determine if the compound has stimulant or depressant effects.

This paradigm assesses the subjective effects of a drug by training animals to recognize its interoceptive cues.[20][21][22][23][24]

Detailed Protocol: Rat Drug Discrimination Assay

  • Training:

    • Train rats to press one of two levers in an operant chamber to receive a food reward.

    • On days when they receive an injection of a known stimulant (e.g., methamphetamine), only presses on the "drug" lever are rewarded.

    • On days when they receive a vehicle injection, only presses on the "vehicle" lever are rewarded.

    • Continue training until the rats reliably press the correct lever based on the injection they received.

  • Testing:

    • Administer a dose of the fluorinated piperazine test compound.

    • Place the rat in the operant chamber and record which lever it presses.

    • The percentage of presses on the "drug" lever indicates the degree to which the test compound produces subjective effects similar to the training drug.

The HTR is a reliable behavioral model in rodents for assessing the 5-HT2A receptor agonist activity, which is often correlated with hallucinogenic potential in humans.[7][8]

Detailed Protocol: Mouse Head-Twitch Response Assay

  • Procedure:

    • Administer the fluorinated piperazine test compound to mice.

    • Place the mice in individual observation chambers.

    • A trained observer, blind to the treatment conditions, counts the number of rapid, side-to-side head movements (head twitches) over a specified time period (e.g., 30-60 minutes).

  • Data Analysis:

    • Compare the number of head twitches in the drug-treated groups to the vehicle-treated group. A significant increase in head twitches suggests 5-HT2A receptor agonist activity.

InVivo_Workflow cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Assessment Locomotor Locomotor Activity (Stimulant/Depressant Effects) Discrimination Drug Discrimination (Subjective Effects) HTR Head-Twitch Response (5-HT2A Agonism) Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Compound Fluorinated Piperazine Administration Compound->Locomotor Compound->Discrimination Compound->HTR Compound->Microdialysis

Caption: In vivo experimental workflow for fluorinated piperazines.

Quantitative Neuropharmacological Data

The following table summarizes representative binding affinity data for some fluorinated piperazine derivatives at key CNS targets. It is important to note that assay conditions can vary between studies, leading to differences in reported values.

CompoundTargetAssay TypeKi (nM)Reference
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) 5-HT1B ReceptorRadioligand BindingAgonist activity reported[21]
5-HT2C ReceptorPhosphoinositide HydrolysisAgonist activity reported[25]
1-(4-Fluorophenyl)piperazine (pFPP) 5-HT1A ReceptorRadioligand BindingpKi = 6.52[26]
GBR 12909 (a bis(4-fluorophenyl) derivative) Dopamine Transporter (DAT)Radioligand Binding34[4]
Various Fluorinated N-(2-methoxyphenyl)piperazines Dopamine D3 ReceptorRadioligand Binding0.17 - 5[9]

Conclusion and Future Directions

Fluorinated piperazines represent a rich chemical space for the discovery and development of novel neuropharmacological agents. The strategic incorporation of fluorine provides a powerful tool to fine-tune the affinity, selectivity, and pharmacokinetic properties of these compounds. The multi-target profile of many fluorinated piperazines, often engaging multiple serotonin and dopamine receptors and transporters, presents both opportunities and challenges. While this polypharmacology can be beneficial for treating complex neuropsychiatric disorders, it also necessitates careful characterization to understand the full spectrum of a compound's effects and to minimize off-target liabilities.

Future research in this area will likely focus on the development of more selective ligands, particularly for dopamine D3 and specific serotonin receptor subtypes, to achieve improved therapeutic outcomes with fewer side effects. The continued application of the in vitro and in vivo methodologies outlined in this guide will be essential for elucidating the intricate neuropharmacological profiles of novel fluorinated piperazine derivatives and for advancing their potential as next-generation therapeutics for a range of CNS disorders.

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  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Piperazine compounds as drugs of abuse. PubMed.
  • Piperazine compounds as drugs of abuse.
  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). PubMed.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Ortho-, Para- and Meta- Directors in Electrophilic Arom
  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.

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A Technical Guide to 1-[2-(4-Fluorophenoxy)ethyl]piperazine: A Putative Selective Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[2-(4-Fluorophenoxy)ethyl]piperazine, a molecule of interest within the broader class of piperazine derivatives investigated for their potential as selective serotonin reuptake inhibitors (SSRIs). While specific data on this exact compound is limited in publicly available literature, this document synthesizes information from closely related analogues and established principles of SSRI discovery and characterization. The guide delves into the rationale for its design, putative synthesis, mechanism of action, and a detailed roadmap for its pharmacological evaluation. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar chemical entities as novel therapeutics for serotonin-related disorders.

Introduction: The Rationale for Piperazine-Based SSRIs

The piperazine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, recognized for its favorable pharmacokinetic properties and its presence in numerous marketed antidepressants.[1] Its ability to engage in specific binding interactions makes it a valuable component in the design of ligands for various neurotransmitter transporters and receptors.[1] The development of novel SSRIs continues to be a significant area of research, driven by the need for agents with improved efficacy, faster onset of action, and more favorable side-effect profiles compared to existing treatments.[2]

The structure of this compound suggests a design strategy aimed at combining the beneficial CNS pharmacokinetic profile of the piperazine core with a phenoxyethyl moiety, a feature present in some known serotonergic agents. The 4-fluorophenyl group is a common substituent in CNS drug candidates, often introduced to enhance metabolic stability and modulate binding affinity. This guide will explore the scientific underpinnings of this molecular design and outline the necessary experimental steps to validate its potential as an SSRI.

Putative Synthesis and Chemical Properties

While a specific synthetic route for this compound is not explicitly detailed in the reviewed literature, its synthesis can be conceptualized based on established chemical principles for analogous piperazine derivatives. A plausible synthetic pathway would likely involve the N-alkylation of piperazine with a suitable 2-(4-fluorophenoxy)ethyl electrophile.

A potential synthetic approach is outlined below:

Scheme 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-Fluorophenol 4-Fluorophenol 1-(2-Bromoethoxy)-4-fluorobenzene 1-(2-Bromoethoxy)-4-fluorobenzene 4-Fluorophenol->1-(2-Bromoethoxy)-4-fluorobenzene 1. Base (e.g., K2CO3) 2. 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane Piperazine Piperazine This compound This compound 1-(2-Bromoethoxy)-4-fluorobenzene->this compound Piperazine, Base

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol:

  • Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene: 4-Fluorophenol is reacted with a suitable base, such as potassium carbonate, in an appropriate solvent like acetone or DMF. 1,2-Dibromoethane is then added, and the reaction mixture is heated to facilitate the Williamson ether synthesis. The product, 1-(2-bromoethoxy)-4-fluorobenzene, is then isolated and purified.

  • N-Alkylation of Piperazine: The synthesized 1-(2-bromoethoxy)-4-fluorobenzene is reacted with an excess of piperazine in a suitable solvent, often in the presence of a base to scavenge the HBr byproduct. The reaction yields this compound, which can be purified by crystallization or chromatography. Similar reactions have been documented for related piperazine compounds.[3][4]

Mechanism of Action: Targeting the Serotonin Transporter (SERT)

The primary hypothesis for the antidepressant effect of this compound is its action as a selective inhibitor of the serotonin transporter (SERT). By blocking the reuptake of serotonin (5-HT) from the synaptic cleft, the compound would increase the concentration of 5-HT available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.

Diagram 1: SSRI Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle 5-HT Vesicle 5HT_synapse 5-HT Vesicle->5HT_synapse Release SERT SERT SSRI This compound (SSRI) SSRI->SERT Inhibition 5HT_synapse->SERT Reuptake Receptor 5-HT Receptor 5HT_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Inhibition of SERT by the putative SSRI.

Pharmacological Characterization: A Roadmap

A thorough pharmacological evaluation is essential to determine the potential of this compound as an SSRI. This involves a series of in vitro and in vivo studies to assess its binding affinity, selectivity, functional activity, and antidepressant-like effects.

In Vitro Assays

In vitro assays are the first step in characterizing the interaction of the compound with its molecular target.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.

Experimental Protocol: SERT Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes expressing the human serotonin transporter (hSERT) are prepared from a stable cell line (e.g., HEK-293).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

  • Radioligand: A radiolabeled ligand with high affinity for SERT, such as [³H]-citalopram or [³H]-paroxetine, is used.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

For context, potent SSRIs typically exhibit nanomolar (nM) affinity for SERT.[5][6]

To be considered a selective SRI, the compound must exhibit significantly higher affinity for SERT compared to other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Experimental Workflow: Transporter Selectivity Profiling

Compound This compound SERT_Assay SERT Binding Assay ([³H]-Citalopram) Compound->SERT_Assay NET_Assay NET Binding Assay ([³H]-Nisoxetine) Compound->NET_Assay DAT_Assay DAT Binding Assay ([³H]-WIN 35,428) Compound->DAT_Assay Ki_SERT Ki (SERT) SERT_Assay->Ki_SERT Ki_NET Ki (NET) NET_Assay->Ki_NET Ki_DAT Ki (DAT) DAT_Assay->Ki_DAT Selectivity_NET Selectivity: Ki(NET) / Ki(SERT) Ki_SERT->Selectivity_NET Selectivity_DAT Selectivity: Ki(DAT) / Ki(SERT) Ki_SERT->Selectivity_DAT Ki_NET->Selectivity_NET Ki_DAT->Selectivity_DAT

Sources

Methodological & Application

High-Yield Synthesis of 1-[2-(4-Fluorophenoxy)ethyl]piperazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a high-yield, two-step synthesis for the preparation of 1-[2-(4-Fluorophenoxy)ethyl]piperazine, a valuable substituted piperazine intermediate in contemporary drug discovery. The described methodology is robust, scalable, and designed to selectively yield the mono-substituted product, a common challenge in piperazine chemistry. The protocol first outlines the synthesis of the key alkylating agent, 1-(2-bromoethoxy)-4-fluorobenzene, via a Williamson ether synthesis. Subsequently, a highly efficient N-alkylation of piperazine is detailed, leveraging the piperazine monohydrochloride salt to ensure high selectivity and yield. This guide provides in-depth procedural details, explains the rationale behind methodological choices, and includes protocols for purification and characterization, making it an essential resource for researchers in medicinal chemistry and process development.

Introduction

Substituted piperazines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of indications. The piperazine moiety often imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. This compound is a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The fluorine substituent is a common bioisostere for hydrogen and can enhance metabolic stability and binding affinity to biological targets.

A primary challenge in the synthesis of such intermediates is the selective mono-N-alkylation of the symmetrical piperazine ring. Direct alkylation often leads to a mixture of mono- and di-alkylated products, which can be difficult to separate and results in lower yields of the desired compound. This guide presents a refined and efficient synthetic strategy to overcome this hurdle, ensuring a high-yield and high-purity synthesis of the target molecule.

Comparative Analysis of Synthetic Strategies

Several strategies can be employed for the mono-N-alkylation of piperazine. Below is a comparative analysis of the most common approaches.

Strategy Description Advantages Disadvantages
Excess Piperazine A large stoichiometric excess of piperazine is used relative to the alkylating agent to statistically favor mono-substitution.Simple, one-pot reaction.Requires removal of large amounts of unreacted piperazine; can be inefficient for expensive alkylating agents.
Mono-Protected Piperazine One nitrogen of piperazine is protected (e.g., with a Boc group), directing alkylation to the other nitrogen. A subsequent deprotection step is required.[1]High selectivity for mono-alkylation; clean reaction profile.Adds two steps to the synthesis (protection and deprotection); increases cost and reduces overall yield.
Piperazine Monohydrochloride The use of piperazine monohydrochloride salt deactivates one of the nitrogen atoms, promoting selective mono-alkylation.[1]High selectivity; one-pot procedure; cost-effective; avoids protection/deprotection steps.Requires careful control of stoichiometry and pH during the reaction and work-up.

For the synthesis of this compound, the use of piperazine monohydrochloride is the recommended approach due to its high efficiency, selectivity, and cost-effectiveness, making it particularly suitable for large-scale production.

Overall Synthetic Scheme

The high-yield synthesis of this compound is achieved in two main steps as illustrated below.

Synthetic Scheme cluster_0 cluster_1 A 4-Fluorophenol D 1-(2-Bromoethoxy)-4-fluorobenzene A->D K2CO3, Acetone Reflux B 1,2-Dibromoethane B->D K2CO3, Acetone Reflux C Piperazine E This compound C->E Piperazine Monohydrochloride Base, Solvent, Heat D->E Piperazine Monohydrochloride Base, Solvent, Heat S1 Step 1: Williamson Ether Synthesis S2 Step 2: N-Alkylation

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene (Intermediate I)

This procedure utilizes the well-established Williamson ether synthesis, where the phenoxide of 4-fluorophenol acts as a nucleophile to displace a bromide from 1,2-dibromoethane.

Materials:

  • 4-Fluorophenol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (3.0 eq.) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 1M aqueous NaOH to remove any unreacted 4-fluorophenol, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 1-(2-bromoethoxy)-4-fluorobenzene as a colorless oil.

Part 2: Synthesis of this compound (Final Product)

This protocol is adapted from the highly efficient mono-alkylation strategy using piperazine monohydrochloride. This method effectively protects one of the piperazine nitrogens in situ, thus directing the alkylation to the free secondary amine.

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • 1-(2-Bromoethoxy)-4-fluorobenzene (Intermediate I)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Preparation of Piperazine Monohydrochloride (in situ): In a round-bottom flask, combine piperazine (1.0 eq.) and piperazine dihydrochloride (0.9 eq.) in ethanol. Heat the mixture to reflux with stirring for 1-2 hours to form the piperazine monohydrochloride salt.

  • N-Alkylation: To the resulting suspension, add 1-(2-bromoethoxy)-4-fluorobenzene (Intermediate I, 1.0 eq.).

  • Add a suitable base such as triethylamine (2.0 eq.) or potassium carbonate (2.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • To remove unreacted piperazine, wash the organic layer with a dilute aqueous solution of a mild acid (e.g., 1% citric acid), followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent to afford this compound as a pure compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include aromatic protons from the fluorophenoxy group, and aliphatic protons from the ethyl linker and the piperazine ring.

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

  • Purity: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Process Optimization and Troubleshooting

Issue Potential Cause Solution
Low yield in Step 1 Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or temperature.
Side reaction (dialkylation of 4-fluorophenol).Use a larger excess of 1,2-dibromoethane.
Formation of di-substituted piperazine in Step 2 Inefficient formation of monohydrochloride salt.Ensure correct stoichiometry of piperazine and piperazine dihydrochloride.
Reaction conditions too harsh.Lower the reaction temperature and monitor closely.
Difficult purification Presence of unreacted piperazine.Perform an acidic wash during work-up to remove the basic piperazine.

Safety Precautions

  • 1,2-Dibromoethane is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • 4-Fluorophenol is corrosive and toxic. Avoid skin and eye contact.

  • Piperazine and its derivatives can be irritants. Use appropriate PPE.

  • Always perform reactions in a well-ventilated fume hood.

Conclusion

The presented two-step synthesis provides a reliable and high-yield pathway to this compound. The strategic use of piperazine monohydrochloride in the N-alkylation step effectively addresses the common challenge of di-substitution, making this protocol highly suitable for both laboratory-scale synthesis and industrial production. The detailed procedures and troubleshooting guide offer a robust framework for researchers and scientists in the field of drug development.

References

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines.

Sources

Synthesis of 1-[2-(4-Fluorophenoxy)ethyl]piperazine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Scaffold

1-[2-(4-Fluorophenoxy)ethyl]piperazine is a key structural motif and a versatile building block in medicinal chemistry. Its prevalence in a range of biologically active compounds underscores its importance to drug development professionals. The unique combination of the piperazine ring, a common pharmacophore, with a fluorophenoxy ethyl side chain allows for the synthesis of diverse molecular architectures with potential therapeutic applications. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for laboratory application.

The synthesis detailed herein is a classic example of a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2][3] In this specific application, the sodium salt of 4-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of an N-substituted piperazine bearing a 2-chloroethyl group.

Reaction Scheme Overview

The overall synthetic transformation can be depicted as follows:

Reaction_Scheme cluster_reactants Reactants cluster_products Product reagent1 4-Fluorophenol reaction_center + reagent1->reaction_center reagent2 1-(2-Chloroethyl)piperazine dihydrochloride reagent2->reaction_center base Sodium Hydroxide (NaOH) base->reaction_center Deprotonation product This compound reaction_center->product Williamson Ether Synthesis (SN2)

Caption: General reaction scheme for the synthesis.

Materials and Reagents

ReagentFormulaCAS NumberMolar Mass ( g/mol )Key Properties/Hazards
4-FluorophenolC₆H₅FO371-41-5112.10Toxic, skin and eye irritant.[4]
1-(2-Chloroethyl)piperazine dihydrochlorideC₆H₁₅Cl₃N₂3553-33-5217.55Corrosive, causes severe skin burns and eye damage.
Sodium Hydroxide (NaOH)NaOH1310-73-240.00Corrosive, causes severe skin burns and eye damage.
TolueneC₇H₈108-88-392.14Flammable, harmful if inhaled or absorbed through the skin.
Deionized WaterH₂O7732-18-518.02N/A
Dichloromethane (DCM)CH₂Cl₂75-09-284.93Volatile, suspected carcinogen.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6142.04Hygroscopic.
Hydrochloric Acid (HCl), concentratedHCl7647-01-036.46Corrosive, causes severe skin burns and eye damage, respiratory irritant.

Instrumentation and Equipment

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Step-by-Step Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis and can be adjusted as needed.

Part 1: Formation of the Sodium Phenoxide

Rationale: The Williamson ether synthesis requires a strong nucleophile. 4-Fluorophenol is weakly acidic and must be deprotonated by a strong base, such as sodium hydroxide, to form the much more nucleophilic sodium 4-fluorophenoxide.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.0 equivalent) in toluene. The volume of toluene should be sufficient to ensure good stirring and dissolution of the starting material.

  • Base Addition: While stirring the solution at room temperature, add a solution of sodium hydroxide (1.1 equivalents) in a minimal amount of deionized water. The addition should be done portion-wise to control any potential exotherm.

  • Azeotropic Water Removal: Attach a reflux condenser to the flask and heat the mixture to reflux. Water and toluene will form a low-boiling azeotrope, which can be removed. Continue refluxing until all the water has been removed, driving the equilibrium towards the formation of the sodium phenoxide. The reaction mixture should become a clear solution or a fine suspension of the sodium salt.

  • Cooling: Once the water removal is complete, allow the reaction mixture to cool to room temperature.

Part 2: Nucleophilic Substitution Reaction

Rationale: This is the core SN2 reaction where the generated sodium 4-fluorophenoxide attacks 1-(2-chloroethyl)piperazine, displacing the chloride leaving group to form the desired ether linkage.

  • Addition of the Alkyl Halide: To the cooled solution of sodium 4-fluorophenoxide, add 1-(2-chloroethyl)piperazine dihydrochloride (0.9 equivalents). Note that the dihydrochloride salt is used, and the excess sodium hydroxide from the previous step will neutralize the HCl, liberating the free base of the piperazine derivative in situ.

  • Reaction Reflux: Re-attach the reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

Part 3: Work-up and Purification

Rationale: The work-up procedure is designed to separate the desired product from unreacted starting materials, salts, and other byproducts. This involves liquid-liquid extraction and subsequent purification.

  • Quenching: Carefully add deionized water to the reaction mixture to dissolve any inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer (toluene) will contain the product. Separate the aqueous layer.

  • Aqueous Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Acidic Extraction: To isolate the basic product, extract the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The protonated product will move into the aqueous layer, leaving non-basic impurities in the toluene layer.

  • Basification: Separate the acidic aqueous layer and cool it in an ice bath. Slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12), which will precipitate the free base of the product.

  • Product Extraction: Extract the basified aqueous solution with dichloromethane (DCM). Repeat the extraction two to three times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the DCM extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Final Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its dihydrochloride salt, which can be recrystallized. For the salt formation, dissolve the crude product in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution until precipitation is complete. The resulting solid can be collected by filtration and recrystallized from a suitable solvent system like ethanol/water.[5]

Safety Precautions

General Handling:

  • All manipulations should be performed in a well-ventilated fume hood.[6][7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

Specific Chemical Hazards:

  • 4-Fluorophenol: Toxic and an irritant. Avoid contact with skin and eyes.[4] In case of contact, wash the affected area immediately with plenty of water.[4]

  • 1-(2-Chloroethyl)piperazine dihydrochloride: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care, especially when preparing solutions, as the process is exothermic.

  • Toluene and Dichloromethane: Flammable and/or volatile solvents. Avoid inhalation and work away from ignition sources.[8]

  • Hydrochloric Acid: Corrosive and causes severe burns. The concentrated acid releases irritating vapors.

Emergency Procedures:

  • Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

Visualizing the Workflow

Synthesis_Workflow start Start phenoxide_formation 1. Formation of Sodium 4-Fluorophenoxide (Deprotonation of 4-Fluorophenol with NaOH in Toluene) start->phenoxide_formation azeotropic_distillation 2. Azeotropic Removal of Water phenoxide_formation->azeotropic_distillation sn2_reaction 3. SN2 Reaction (Addition of 1-(2-Chloroethyl)piperazine and Reflux) azeotropic_distillation->sn2_reaction workup 4. Aqueous Work-up (Quenching and Extraction) sn2_reaction->workup acid_extraction 5. Acidic Extraction of Product workup->acid_extraction basification 6. Basification and Product Extraction acid_extraction->basification drying_concentration 7. Drying and Concentration basification->drying_concentration purification 8. Final Purification (Vacuum Distillation or Salt Formation/Recrystallization) drying_concentration->purification end End Product purification->end

Caption: Step-by-step synthesis workflow.

Conclusion

This protocol outlines a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles of the Williamson ether synthesis and adhering to the detailed procedural steps and safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the anhydrous conditions for the phenoxide formation and the thoroughness of the purification process.

References

  • US4804661A, Process for the preparation of 1-[2-(4-fluorophenyl)ethyl]-piperazine and its salts, Google Patents.
  • The Williamson Ether Synthesis, University of California, Davis.
  • Williamson Ether Synthesis, Wikipedia.
  • The Williamson Ether Synthesis, Master Organic Chemistry.

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Comprehensive Analytical Characterization of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 1-[2-(4-Fluorophenoxy)ethyl]piperazine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. We cover fundamental techniques including High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Each section is structured to ensure scientific integrity, providing robust, self-validating protocols that are grounded in established analytical principles.

Introduction and Significance

This compound is a substituted piperazine derivative. The piperazine ring is a common structural motif in a wide array of pharmacologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1][2] As such, precursors and intermediates like this compound are critical building blocks in the synthesis of new chemical entities.

The rigorous analytical characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). A well-defined analytical package confirms the molecule's identity and structure, quantifies its purity, and identifies and controls potential impurities that may arise during synthesis.[3][4] This guide establishes a multi-technique approach to build a complete analytical profile of the target compound.

Molecular Structure and Properties
  • Chemical Name: this compound

  • Molecular Formula: C₁₂H₁₇FN₂O

  • Molecular Weight: 224.28 g/mol

  • Structure:

    
    (Self-generated image, not from search results)
    

The Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is insufficient for complete characterization. We employ an orthogonal workflow where each method provides a unique and complementary piece of information. Chromatography assesses purity, mass spectrometry aids in identification and impurity analysis, and spectroscopy provides unambiguous structural confirmation.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Bulk Material of This compound Prep Prepare solutions in appropriate solvents (e.g., Methanol, Acetonitrile) Sample->Prep FTIR FTIR (Functional Groups) Sample->FTIR Direct solid/liquid analysis HPLC HPLC-UV (Purity & Assay) Prep->HPLC GCMS GC-MS (Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy ('H, '³C) (Structure Elucidation) Prep->NMR Analysis Integrate Data: - Purity Profile - Structural Confirmation - Impurity Identification HPLC->Analysis GCMS->Analysis NMR->Analysis FTIR->Analysis Report Certificate of Analysis (CoA) & Characterization Report Analysis->Report

Caption: General analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Causality: HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. For this compound, the presence of the fluorophenyl group provides a strong chromophore, making UV detection highly effective and sensitive. A reversed-phase method is chosen due to the molecule's moderate polarity, allowing for excellent separation from both more polar starting materials and less polar synthesis by-products.

Protocol 3.1: Reversed-Phase HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software (e.g., ChemStation).[5]

  • Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.

    Parameter Recommended Setting Rationale
    Column C18, 250 x 4.6 mm, 5 µm Provides excellent hydrophobic retention and resolution for aromatic compounds.
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent, improving peak shape for the basic piperazine moiety.
    Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency and elution strength.
    Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B A gradient is essential to elute a wide range of potential impurities with varying polarities.
    Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
    Column Temp. 35 °C Elevated temperature reduces viscosity and can improve peak symmetry and efficiency.[6]
    Detection UV at 254 nm The phenyl ring provides strong absorbance at this wavelength. A DAD allows for peak purity analysis.
    Injection Vol. 10 µL A typical volume to balance sensitivity and potential column overload.[6]

    | Diluent | Methanol or Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a 20 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent to achieve a concentration of ~1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

  • System Suitability & Validation:

    • Trustworthiness: Before sample analysis, the system's performance must be verified. Inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be less than 2.0%.[5][7]

    • The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[6][8]

Data Interpretation
  • Purity: The purity is typically calculated by an area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Impurity Profile: Any additional peaks represent impurities. Their retention times provide information on their relative polarity compared to the main compound. The DAD can be used to compare the UV spectrum of an impurity peak to the main peak to assess similarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. The high resolution of a capillary GC column combined with the definitive identification power of a mass spectrometer makes it an essential tool for comprehensive impurity profiling.[9][10] The compound has sufficient thermal stability and volatility for GC analysis.

Protocol 4.1: GC-MS Impurity Profiling
  • Instrumentation:

    • Gas chromatograph with a capillary column inlet and an autosampler.

    • Mass Selective Detector (MSD).

    • GC-MS data system.[10]

  • Chromatographic and MS Conditions:

    Parameter Recommended Setting Rationale
    Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) A (5%-Phenyl)-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of analytes.[10]
    Carrier Gas Helium at a constant flow of 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.[7][10]
    Inlet Temp. 250 °C Ensures rapid and complete vaporization of the sample.
    Oven Program Initial 120 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min) A temperature ramp is necessary to separate compounds with different boiling points.[10]
    Transfer Line 280 °C Prevents condensation of analytes between the GC and MS.
    Ion Source Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible fragmentation patterns for library matching.

    | Mass Range | 40 - 500 amu | Covers the molecular weight of the parent compound and expected fragments/impurities. |

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or methanol.

    • Inject 1 µL in splitless mode to maximize sensitivity for trace impurity detection.[10]

Data Interpretation
  • Identification: The mass spectrum of the main peak should show a molecular ion (M+) at m/z 224 and characteristic fragmentation patterns. Impurities are identified by comparing their mass spectra against spectral libraries (e.g., NIST) and by interpreting their fragmentation.

  • Quantification: While GC-FID is more traditionally used for quantification, GC-MS can provide semi-quantitative results based on peak area percentages, assuming similar ionization efficiencies for related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for definitive confirmation of the molecule's connectivity and constitution.

NMR_Logic cluster_H ¹H NMR cluster_C ¹³C NMR Molecule Target Molecule C₁₂H₁₇FN₂O ChemShift_H Chemical Shift (δ) (Electronic Environment) Molecule->ChemShift_H Integration Integration (Proton Count) Molecule->Integration Splitting Splitting (J-coupling) (Neighboring Protons) Molecule->Splitting ChemShift_C Chemical Shift (δ) (Carbon Type) Molecule->ChemShift_C Result Unambiguous Structural Confirmation ChemShift_H->Result Integration->Result Splitting->Result ChemShift_C->Result

Caption: Logic diagram for structural elucidation using NMR.

Protocol 5.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Acquisition:

    • Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire ¹³C NMR spectrum with proton decoupling.

    • Reference the spectra to the residual solvent peak or an internal standard like TMS.

Expected Spectral Data and Interpretation

The following table outlines the predicted NMR signals based on the structure of this compound.[11][12][13][14]

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)Rationale
Piperazine Ring δ ~2.6-2.8 ppm (multiplet, 8H)δ ~45-55 ppm (2 signals)Protons on the piperazine ring are in a similar chemical environment, leading to complex overlapping signals.
Ethyl Bridge (-CH₂-N) δ ~2.8-3.0 ppm (triplet, 2H)δ ~55-60 ppmAdjacent to the piperazine nitrogen and coupled to the other CH₂ group.
Ethyl Bridge (-CH₂-O) δ ~4.1-4.3 ppm (triplet, 2H)δ ~65-70 ppmDeshielded due to the adjacent electronegative oxygen atom.
Aromatic Ring δ ~6.9-7.1 ppm (multiplet, 4H)δ ~115-120 ppm (2 signals), δ ~155-160 ppm (C-O), δ ~158-163 ppm (C-F, doublet)The para-substituted pattern will result in two sets of magnetically non-equivalent protons, appearing as complex multiplets or two apparent triplets. The C-F coupling will be visible in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique used to confirm the presence of key functional groups within a molecule. By identifying characteristic vibrations, it serves as an excellent identity check. For this compound, we expect to see vibrations corresponding to the aromatic ring, C-F bond, ether linkage, and the aliphatic C-H and C-N bonds of the piperazine and ethyl moieties.[15][16]

Protocol 6.1: FTIR Analysis
  • Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR (Preferred): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Expected Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3010C-H StretchAromatic Ring
2950-2800C-H StretchAliphatic (Piperazine, Ethyl)[17]
~1510, ~1490C=C StretchAromatic Ring Skeleton
1250-1200C-F StretchAryl-Fluoride
1260-1230C-O StretchAryl-Alkyl Ether (asymmetric)
1180-1050C-N StretchAliphatic Amine (Piperazine)

The presence of these key bands provides strong evidence for the proposed molecular structure and serves as a quick quality control identity test.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By integrating data from HPLC, GC-MS, NMR, and FTIR, a complete profile of the molecule's identity, purity, and impurity content can be established with a high degree of scientific confidence. Adherence to these protocols will ensure that this critical intermediate meets the stringent quality standards required for pharmaceutical development and manufacturing.

References

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics.
  • 1-[2-(4-Fluorophenyl)ethyl]piperazine synthesis. (n.d.). ChemicalBook.
  • Analytical Methods for the separation and identification of piperazines. (n.d.). RSC Publishing.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). Analytical Chemistry.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. (n.d.).
  • Analytical Method Summaries. (2018). Eurofins.
  • Experimental characterization data for compounds. (2012). The Royal Society of Chemistry.
  • Synthesis of (d) 1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine. (n.d.). PrepChem.com.
  • 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum. (n.d.). ChemBlink.
  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Figshare.
  • A Review on Analytical Methods for Piperazine Determination. (2024).
  • 1-[Bis(4-fluorophenyl)methyl]-4-[2-(naphthalen-2-yloxy)ethyl]piperazine. (n.d.).
  • FTIR spectra of (a) piperazine (b) COP-1. (n.d.).
  • FT-IR spectrum of SBA/Pip and neat piperazine. (n.d.).
  • FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. (2020). Scholars.Direct.
  • Piperazine(110-85-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • HPLC Methods for analysis of Piperazine. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.).
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.
  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (n.d.).

Sources

Title: A Robust HPLC-UV Method for the Analysis of Piperazine Derivatives: From Development to Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of piperazine derivatives. Piperazine and its derivatives are crucial building blocks in a vast number of pharmaceuticals, making their accurate quantification essential for quality control, stability testing, and impurity profiling.[1] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind critical decisions in method development, from column and mobile phase selection to forced degradation studies. It is designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and robust analytical method compliant with industry standards.

Foundational Principles: Understanding the Analyte

The success of any HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties. Piperazine derivatives are a class of organic compounds featuring a six-membered ring with two opposing nitrogen atoms.[2]

  • Basicity and pKa: The two nitrogen atoms make piperazine a weak base, with pKa values typically around 5.5 and 9.7.[2] This basicity is the single most critical factor influencing chromatographic behavior. At acidic pH (below their pKa), the piperazine nitrogens will be protonated, making the molecule highly polar and water-soluble. This property can lead to strong, undesirable interactions with acidic residual silanol groups on the surface of traditional silica-based HPLC columns, resulting in poor peak shape (tailing), variable retention times, and low recovery.

  • UV Chromophores: While the basic piperazine ring itself does not possess a strong chromophore for UV detection at wavelengths above 210 nm, most pharmaceutically relevant derivatives are substituted with aromatic or other UV-active moieties (e.g., phenyl, benzyl, chlorophenyl groups).[3][4] This allows for direct UV detection at higher, more selective wavelengths, minimizing interference from excipients and solvents. For piperazine as an impurity without a chromophore, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is a common and effective strategy.[3][5][6]

Strategic Method Development

A systematic approach to method development ensures a robust and reliable final method. The process is iterative, starting with initial screening conditions and refining parameters based on experimental outcomes.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (pKa, UV Spectrum, Solubility) Initial_Conditions 2. Select Initial Conditions (Column, Mobile Phase, Wavelength) Analyte->Initial_Conditions Inform Choices Optimization 3. Parameter Optimization (pH, Gradient, Flow Rate, Temp.) Initial_Conditions->Optimization Screening Runs Forced_Degradation 4. Forced Degradation Study (Specificity & Stability-Indicating) Optimization->Forced_Degradation Optimized Method Forced_Degradation->Optimization Resolution Issues? Validation 5. Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) Forced_Degradation->Validation Method is Specific Routine_Use 6. Routine Application Validation->Routine_Use Method is Validated

Caption: A logical workflow for HPLC-UV method development and validation.

Column Selection: Mitigating Peak Tailing

For basic compounds like piperazine derivatives, the primary challenge is overcoming interactions with surface silanols on the stationary phase. Therefore, column selection is paramount.

  • C18 (ODS) Columns: The most common reversed-phase columns.[4][7] For basic analytes, it is crucial to select a modern, high-purity, end-capped C18 column (Type B silica). These columns have a minimal number of accessible silanol groups, significantly reducing peak tailing.[8]

  • Embedded Polar Group (EPG) Columns: These columns (e.g., C18 AQ types) incorporate a polar group (like an amide or carbamate) near the silica surface.[9] This creates a water-enriched layer that shields the analytes from residual silanols, leading to excellent peak shapes for bases even at low organic modifier concentrations. They are often a superior first choice for piperazine derivatives.

  • Phenyl and Cyano Columns: These offer alternative selectivity compared to alkyl chains, based on pi-pi interactions or dipole-dipole interactions, respectively.[10] They can be beneficial if resolution from closely related impurities is a challenge on a C18 column.

Recommendation: Start with a modern, end-capped C18 or an embedded polar group C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) for initial screening.[11]

Mobile Phase Optimization: The Key to Control

The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.[12]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN often provides better peak shape and lower backpressure, while MeOH can offer different selectivity. It is worthwhile to screen both during development.

  • pH Control: The mobile phase pH must be controlled with a suitable buffer to ensure consistent retention and peak shape. For basic analytes, operating at a pH 2-3 units below the pKa of the analyte ensures it is fully protonated and behaves consistently. A pH of 2.5 to 4.0 is a typical starting point. Common buffers in this range include phosphate or formate.

  • Modifiers for Peak Shape: Even with a good column, peak tailing can persist. Adding a small amount of a basic modifier, such as 0.1% Triethylamine (TEA), to the mobile phase can dynamically mask the remaining active silanol sites, dramatically improving peak symmetry.[10] Trifluoroacetic acid (TFA) at 0.1% is also commonly used to improve peak shape and acts as an ion-pairing agent.[11]

Wavelength Selection

The detection wavelength should be chosen to maximize sensitivity for the analyte while minimizing interference. Using a photodiode array (PDA) detector, the UV spectrum of the piperazine derivative should be recorded. The wavelength of maximum absorbance (λ-max) is typically the best choice for quantification. For some phenylpiperazine derivatives, this may be around 255-270 nm.[5] For derivatized piperazine (e.g., with NBD-Cl), the λ-max of the derivative is used, which can be significantly higher, for instance, around 340 nm.[3]

Detailed Experimental Protocol

This section outlines a typical optimized method for a piperazine derivative containing a phenyl group.

3.1. Instrumentation and Materials

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatography Column: InertSustain C18, 150 x 4.6 mm, 5 µm (or equivalent high-purity, end-capped column).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade or Milli-Q).

  • Standards: Reference standard of the piperazine derivative of interest.

3.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

3.3. Chromatographic Conditions

ParameterCondition
Column InertSustain C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: pH 3.0 Phosphate BufferB: Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 70% B15-18 min: 70% B18-18.1 min: 70% to 30% B18.1-25 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C[3]
Detection Wavelength 260 nm (or determined λ-max)
Injection Volume 10 µL[3]

3.4. System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. This is achieved by injecting the working standard solution five or six times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose.[13] The validation should be performed according to the ICH Q2(R1) guideline.[14][15][16]

ParameterPurposeProtocol Summary
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).Analyze blank, placebo, and spiked samples. Perform forced degradation studies. The main peak should be pure (checked by PDA) and well-resolved from any other peaks.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the working concentration). Plot a graph of peak area vs. concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.Derived from the linearity studies.
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery.
Precision To measure the degree of scatter between a series of measurements.Repeatability: Analyze a minimum of six preparations at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Can be determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the effect on SST parameters.
Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is critical for developing a stability-indicating method.[17][18] The goal is to achieve 5-20% degradation of the active ingredient.[18]

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 4 hours.[18]
Base Hydrolysis 0.1 M NaOH at 60°C for 2 hours.[18]
Oxidative 3% H₂O₂ at room temperature for 24 hours.[19]
Thermal Solid drug substance at 75°C for 24 hours.[19]
Photolytic Expose solution to UV/Vis light as per ICH Q1B guidelines.

After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed. The chromatograms are evaluated for the separation of the parent peak from any degradation products.

Troubleshooting Common HPLC Issues

Even robust methods can encounter problems. A logical approach to troubleshooting is essential.

Troubleshooting Start Problem Observed Problem1 Peak Tailing Check pH of Mobile Phase Add Modifier (TEA) Use Different Column Start->Problem1 Bad Peak Shape Problem2 Baseline Drift/Noise Degas Mobile Phase Check for Leaks Flush System/Column Start->Problem2 Unstable Baseline Problem3 Poor Resolution Adjust Gradient Slope Change Organic Modifier Reduce Flow Rate Start->Problem3 Merged Peaks

Caption: A decision-making guide for common HPLC troubleshooting scenarios.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust HPLC-UV method for the analysis of piperazine derivatives. By carefully considering the basic nature of the analyte and making informed choices regarding the column, mobile phase, and detector settings, a selective, accurate, and precise method can be achieved. The successful validation of this method, including specificity demonstrated through forced degradation studies, ensures its suitability for routine use in a regulated quality control environment, ultimately safeguarding the quality and stability of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • HPLC-UV/DAD chromatograms of piperazine derivative mixture. ResearchGate.
  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials, Inc.
  • HPLC Column Selection Guide. Interchim.
  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis.
  • HPLC Column Selection. LCGC International.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Taylor & Francis Online.
  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate.
  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Common Issues in HPLC Analysis. Medikamenter Quality Services.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Forced Degradation Studies. MedCrave online.
  • Process for the preparation of piperazine derivatives. Google Patents.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications.
  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH.

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Application Note: Robust and Validated GC-MS Analysis of Designer Piperazines in Forensic and Clinical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of designer piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazines, a class of synthetic psychoactive substances, present unique analytical challenges due to their polarity and the complexity of the matrices in which they are typically found. This application note details a robust, validated methodology encompassing sample preparation through liquid-liquid extraction (LLE), chemical derivatization to enhance volatility, and optimized GC-MS parameters for sensitive and specific detection. The protocols provided are designed for researchers, forensic toxicologists, and drug development professionals requiring reliable identification and quantification of these compounds.

Introduction: The Analytical Imperative for Piperazine Detection

Substituted piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have emerged globally as drugs of abuse, often marketed as "legal highs" or alternatives to substances like MDMA.[1] Their stimulant and hallucinogenic properties, combined with the potential for significant adverse health effects, necessitate their accurate detection in both seized materials and complex biological matrices like urine and plasma.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique in forensic toxicology due to its high chromatographic resolution and the definitive structural information provided by mass spectrometry.[4][5][6] However, the inherent chemical nature of piperazines—specifically the presence of polar secondary amine groups—makes them unsuitable for direct GC analysis. These polar functional groups lead to poor volatility and undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape and low sensitivity.

To overcome these challenges, a critical derivatization step is employed. This process chemically modifies the polar amine groups, converting them into less polar, more volatile, and thermally stable analogues suitable for GC-MS analysis.[7][8] This application note details a widely adopted and effective method using trifluoroacetic anhydride (TFAA) as the derivatizing agent.

Foundational Workflow: From Sample to Result

A successful analysis relies on a systematic and well-understood workflow. Each stage is optimized to ensure maximum recovery, clean extracts, and reliable instrumental analysis. The overall process is a multi-step procedure designed to isolate the target analytes from interferents and prepare them for sensitive detection.

GC-MS Workflow for Piperazine Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Review & Reporting Sample Sample Receipt (Urine, Plasma, Seized Material) Extraction Liquid-Liquid Extraction (LLE) - pH Adjustment - Solvent Addition Sample->Extraction Aliquot Derivatization Derivatization - Evaporation - Reagent Addition (TFAA) - Incubation Extraction->Derivatization Organic Phase Reconstitution Reconstitution - Evaporation - Solvent Addition Derivatization->Reconstitution Derivatized Sample GCMS GC-MS Injection & Analysis Reconstitution->GCMS Data Data Acquisition (TIC & Mass Spectra) GCMS->Data Review Data Review - Peak Integration - Library Matching Data->Review Report Final Report - Qualitative ID - Quantitative Results Review->Report

Caption: High-level workflow for piperazine analysis from sample receipt to final report.

Detailed Protocols

Protocol 1: Sample Preparation and Extraction from Urine

This protocol describes a liquid-liquid extraction (LLE) procedure designed to isolate piperazines from a urine matrix. The core principle involves adjusting the sample pH to ensure the piperazines are in their non-ionized (free base) form, which enhances their solubility in an organic extraction solvent.[9]

Materials:

  • Urine sample/calibrator/control

  • Internal Standard (IS) working solution (e.g., BZP-d7)

  • Ammonium hydroxide (concentrated)

  • Extraction solvent (e.g., n-butyl chloride or a mixture like dichloromethane/isopropanol/ethyl acetate)

  • Conical glass centrifuge tubes (15 mL)

  • Centrifuge

Step-by-Step Procedure:

  • Aliquoting: Pipette 1 mL of urine sample into a 15 mL conical glass tube.

  • Internal Standard: Add 100 µL of the internal standard working solution to each tube. Vortex briefly.

  • Alkalinization: Add 200 µL of concentrated ammonium hydroxide to each tube to adjust the pH to >10. Vortex for 10 seconds. This step is critical to deprotonate the amine groups of the piperazine analytes, making them neutral and more amenable to extraction into an organic solvent.

  • Extraction: Add 5 mL of the extraction solvent. Cap the tube securely and mix on a rocker or rotator for 15 minutes.

  • Phase Separation: Centrifuge the tubes at 2500 x g for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.

  • Transfer: Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. The dry residue now contains the extracted piperazines and is ready for derivatization.

Protocol 2: Trifluoroacetyl (TFA) Derivatization

Derivatization with trifluoroacetic anhydride (TFAA) is a robust acylation reaction that replaces the active hydrogens on the piperazine nitrogen atoms with trifluoroacetyl groups.[2][7] This modification drastically reduces the polarity and increases the volatility of the analytes, leading to excellent chromatographic peak shapes.

Derivatization Reaction Piperazine Piperazine Core (Polar, Non-Volatile) Derivative TFA-Derivative (Non-Polar, Volatile) Piperazine->Derivative + TFAA TFAA (Trifluoroacetic Anhydride) TFAA:s->Derivative:n 70°C

Caption: Conversion of a polar piperazine to a volatile derivative via TFAA reaction.

Materials:

  • Dried sample extract from Protocol 3.1

  • Ethyl acetate (anhydrous)

  • Trifluoroacetic anhydride (TFAA)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block

Step-by-Step Procedure:

  • Reagent Addition: To the dried residue from the extraction step, add 50 µL of ethyl acetate and 50 µL of TFAA.[2][7]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block.[2][7]

  • Evaporation: After incubation, cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry derivative in 100 µL of ethyl acetate.[2][7] Vortex to mix. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Method

The instrumental parameters must be optimized for the separation and detection of the derivatized piperazines. A non-polar or mid-polarity column is typically suitable. The following tables provide a validated starting point for method development.[5][8]

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended SettingRationale
GC System Agilent 6890N or equivalentA robust and widely available platform.
Injector SplitlessMaximizes sensitivity for trace-level analysis.
Injection Volume 1 µLStandard volume to avoid column overloading.
Inlet Temperature 250°CEnsures rapid and complete vaporization of derivatized analytes.[8]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for standard 0.25 mm ID columns.
Column DB-5MS (30m x 0.25mm, 0.25µm) or equivalentA versatile, low-bleed column suitable for a wide range of analytes.[8]
Oven Program Initial 80°C, hold 2 min; Ramp 15°C/min to 280°C, hold 5 minProvides good separation of various piperazine derivatives.[7]

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
MS System Agilent 5975 MSD or equivalentProvides reliable mass analysis and detection.
Ionization Mode Electron Ionization (EI)Standard mode for creating reproducible fragmentation patterns for library matching.[8]
Electron Energy 70 eVIndustry standard energy for generating stable and comparable mass spectra.[8]
Source Temperature 230°CReduces contamination and ensures proper ionization.
Quadrupole Temp 150°CMaintains mass accuracy.
Acquisition Mode Full ScanUsed for initial identification and screening against spectral libraries.
Scan Range m/z 40-500Covers the expected molecular ions and key fragments of TFA-derivatized piperazines.[8]
Solvent Delay 3 minutesPrevents the solvent peak from saturating the detector.

Data Analysis and Interpretation

Identification of a target compound is confirmed by a combination of two criteria:

  • Retention Time (RT): The RT of a peak in the sample must match the RT of a known reference standard, analyzed under the same conditions, within a specified tolerance (e.g., ±2%).

  • Mass Spectrum: The EI mass spectrum of the sample peak must show a high-quality match to the spectrum from a reference standard or a validated spectral library.

The fragmentation of TFA-derivatized piperazines is predictable and yields characteristic ions. For example, the derivatization of BZP (MW: 176.26 g/mol ) with TFAA results in a product with a nominal mass of 272 g/mol . Key fragments often arise from cleavage of the piperazine ring or the benzyl group.[3][10]

Table 3: Example Target Compound Data (TFA Derivatives)

CompoundParent MWDerivative MWQuantifier Ion (m/z)Qualifier Ions (m/z)
BZP176.3272.2272 91, 175, 181
TFMPP230.2326.2326 173, 200, 229
mCPP196.7292.7292 154, 196, 138

Note: Ions are based on published data and should be confirmed with in-house standards.[2][11]

Method Validation and Trustworthiness

To ensure the reliability of results, the analytical method must be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[12] Key validation parameters include:

  • Selectivity: The ability to differentiate the analytes from endogenous matrix components or other drugs.

  • Linearity: Establishing a calibration curve over a defined concentration range with an acceptable correlation coefficient (r² > 0.99).[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[2]

  • Precision & Accuracy: Assessed at multiple concentrations to ensure repeatability and closeness to the true value.[5][13]

  • Extraction Recovery: The efficiency of the extraction process, which should be consistent and reproducible.[2]

  • Stability: Ensuring analytes are stable in the biological matrix and as derivatized extracts over time.[2][3]

The use of a deuterated internal standard is crucial for trustworthy quantification. The IS corrects for variations in extraction efficiency and instrument response, ensuring accurate results even with minor procedural deviations.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the analysis of designer piperazines. By combining an optimized liquid-liquid extraction with a proven trifluoroacetyl derivatization protocol, the inherent challenges of analyzing these polar compounds are overcome. The specified GC-MS parameters are designed for high sensitivity and specificity, enabling confident identification and quantification in forensic and clinical settings. Adherence to proper validation procedures ensures that the data generated is defensible and of the highest scientific integrity.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Cody, J. T., & Valtier, S. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate.
  • Slater, G. P., & Hogge, L. R. (1979). The mass spectra of trifluoroacetyl-2,5-diketopiperazines. I. cyclo-(-Gly-X), cyclo-(-Ala-X) (X = Gly, Val, Leu, Ile), and cyclo-(-Ala-Ala). Canadian Journal of Chemistry, 57(15), 2037-2045.
  • Slater, G. P., & Hogge, L. R. (1979). The mass spectra of trifluoroacetyl-2,5-diketopiperazines. I. cyclo-(-Gly-X), cyclo. Canadian Science Publishing.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
  • NIST. (2021). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. National Institutes of Health.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
  • Koukouli, V., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4455.
  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from Marshall University Digital Scholar.
  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
  • NIST. (2023). Development & Validation of A Rapid GC-MS Method for Seized Drug Screening.
  • Sjøgren, P., et al. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 370(2), 245-258.
  • Lakshmi HimaBindu, M.R., et al. (n.d.). A Review on GC-MS and Method Development and Validation. Impact Factor.
  • Baron, M., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3, 1146-1154.
  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Kała, M. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • Zhang, Q., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(3), 979-988.
  • CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (n.d.). Google Patents.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
  • Sharma, R. K., & Goyal, M. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace.
  • Lee, S. J., et al. (2012). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate.
  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices.
  • Cason, T. A. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.

Sources

Application Notes & Protocol: Preparation of 1-[2-(4-Fluorophenoxy)ethyl]piperazine Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-[2-(4-Fluorophenoxy)ethyl]piperazine is a disubstituted piperazine derivative investigated in various fields of biomedical research. A common challenge for its use in cell-based (in vitro) assays is its presumed low aqueous solubility, a characteristic typical of many small molecules containing aromatic and piperazine moieties.[1][2] Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, non-reproducible experimental results. This document provides a detailed, field-proven protocol for the preparation of high-concentration stock solutions and their subsequent dilution into aqueous cell culture media, ensuring compound stability and experimental validity. The methodologies herein emphasize the rationale behind solvent selection, handling procedures, and the critical importance of appropriate experimental controls.

Physicochemical Properties & Handling Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust dissolution protocol.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 77602-92-7[3]
Molecular Formula C₁₂H₁₇FN₂O[3]
Molecular Weight 224.27 g/mol [3]
Appearance White to pale yellow solid (predicted)[4]
Predicted Solubility Poorly soluble in water; Soluble in organic solvents like DMSO and Ethanol.[5][6]
Rationale for Solvent Selection

Due to its chemical structure, this compound is hydrophobic. Therefore, an organic solvent is required to prepare a concentrated stock solution.

  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for this compound. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly soluble compounds for biological assays.[7][8]

  • Anhydrous Grade: It is critical to use anhydrous or high-purity DMSO (≤0.02% water). DMSO is highly hygroscopic (readily absorbs moisture from the air), and the presence of water can significantly decrease the solubility of hydrophobic compounds, potentially causing precipitation during stock preparation.[5]

Safety & Handling

Prior to handling, all researchers must consult the Safety Data Sheet (SDS) for this compound.[9]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4][10]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid dust formation.[9]

  • DMSO Warning: DMSO can facilitate the absorption of chemicals through the skin.[7] Avoid all direct skin contact with the solvent and the final stock solution. If contact occurs, wash the affected area immediately and thoroughly with water.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO. Preparing a concentrated stock is standard practice to ensure accuracy and stability.[11][12]

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • (Optional) Bath sonicator

  • (Optional) 0.2 µm syringe filter (PTFE or other DMSO-compatible material)

Calculation

To prepare a 10 mM solution, the required mass of the compound is calculated using its molecular weight (MW = 224.27 g/mol ).

  • Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000

  • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × (224.27 g/mol / 1000 mg/g) = 2.24 mg

Step-by-Step Procedure
  • Pre-Handling: Before opening, gently tap the vial of the compound to ensure all powder is at the bottom.

  • Weighing: Accurately weigh the calculated amount of this compound and place it into a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Secure the cap tightly.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aiding Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a bath sonicator for 5-10 minutes or warm it gently to 37°C.[5] Allow the solution to return to room temperature before proceeding.

  • Sterilization (Optional): For sterile cell culture applications, the stock solution can be filter-sterilized using a 0.2 µm DMSO-compatible syringe filter.[7]

G cluster_prep Stock Solution Workflow weigh 1. Weigh Compound (e.g., 2.24 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex / Sonicate (Ensure full dissolution) add_dmso->dissolve sterilize 4. Sterilize (Optional) (0.2µm Syringe Filter) dissolve->sterilize aliquot 5. Aliquot & Store (-20°C or -80°C) sterilize->aliquot

Caption: Workflow for preparing a 10 mM stock solution.

Aliquoting and Long-Term Storage

To maintain the integrity of the compound and avoid degradation from multiple freeze-thaw cycles, the stock solution must be aliquoted and stored properly.[5][7]

  • Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed cryovials or microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.

  • Storage: Store the aliquots protected from light.

Table 2: Recommended Storage Conditions

Storage TemperatureMaximum DurationRationale
-20°C Up to 1 monthMinimizes degradation for short-term storage.[5]
-80°C Up to 6 monthsPreferred for long-term storage to ensure maximum stability.[5][13]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.

Critical Consideration: Final Solvent Concentration

The final concentration of DMSO in the cell culture medium must be kept at a non-toxic level. Typically, this should not exceed 0.5%, with ≤0.1% being ideal for sensitive cell lines or long-term incubation. [7][14] High concentrations of DMSO can induce cellular stress, differentiation, or toxicity, confounding experimental results.[8]

Step-by-Step Procedure
  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Dilution: Directly dilute the stock solution into the pre-warmed medium to achieve the desired final concentration. To prevent precipitation, add the DMSO stock solution dropwise into the medium while gently vortexing or swirling the tube.[7] Never add aqueous medium to the concentrated DMSO stock.

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.

  • Application: Add the final working solution to your cells immediately.

Example Calculation (10 µM Final Concentration)
  • Goal: Prepare 10 mL of medium with a final compound concentration of 10 µM.

  • Stock Concentration: 10 mM (which is 10,000 µM)

  • Use the formula C₁V₁ = C₂V₂:

    • (10,000 µM) × V₁ = (10 µM) × (10 mL)

    • V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Procedure: Add 10 µL of the 10 mM stock solution to 10 mL of culture medium.

  • Final DMSO Concentration: (10 µL DMSO) / (10,000 µL medium) = 0.001 = 0.1% (This is a generally safe level for most cell lines).

The Indispensable Vehicle Control

For every experiment, a vehicle control is mandatory. This consists of treating a set of cells with culture medium containing the same final concentration of DMSO used for the test compound.[6][7] This step is crucial to ensure that any observed biological effects are due to the compound itself and not the solvent.

G cluster_exp Working Solution & Experimental Setup cluster_treatment Treatment Arm cluster_control Vehicle Control Arm thaw Thaw Single Aliquot of 10 mM Stock dilute_drug Dilute Stock into Medium (e.g., 10µL into 10mL) thaw->dilute_drug dilute_dmso Dilute DMSO into Medium (e.g., 10µL into 10mL) thaw->dilute_dmso treat_cells Add to Cells (Final: 10µM Compound, 0.1% DMSO) dilute_drug->treat_cells control_cells Add to Cells (Final: 0.1% DMSO) dilute_dmso->control_cells

Sources

Application Notes and Protocols: Preparation of Stock Solutions of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed methodology for the preparation, handling, and storage of stock solutions of 1-[2-(4-Fluorophenoxy)ethyl]piperazine. Tailored for researchers, scientists, and professionals in drug development, these protocols are designed to ensure solution integrity, experimental reproducibility, and safety. We delve into the physicochemical properties of the compound, outline step-by-step procedures for creating both primary organic stocks and aqueous working solutions, and offer expert insights into troubleshooting common solubility challenges.

Introduction: The Critical Role of Stock Solution Integrity

This compound is a piperazine derivative investigated for its potential biological activities. Like many heterocyclic small molecules, its efficacy and the reliability of experimental data derived from it are fundamentally dependent on the quality of its preparation for in vitro and in vivo assays. The accuracy of concentration, solubility, and stability of the compound in solution are paramount. Improperly prepared solutions can lead to significant experimental artifacts, including compound precipitation, underestimated potency, and poor structure-activity relationship (SAR) data, ultimately compromising research outcomes.[1]

This document serves as a field-proven guide, moving beyond simple instructions to explain the causality behind each step. By understanding the "why," researchers can adapt these protocols to their specific experimental contexts while maintaining the highest standards of scientific rigor.

Compound Characterization and Safety

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.

Physicochemical Properties

This compound is a basic compound, a characteristic that is crucial for solubility considerations.[2] Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₇FN₂O[2]
Molecular Weight 224.27 g/mol [2]
Predicted pKa 9.26 ± 0.10[2]
Predicted Density 1.100 ± 0.06 g/cm³[2]
Boiling Point 125 °C (at 1.3 Torr)[2]

The predicted pKa indicates that the molecule is basic and will become protonated and more water-soluble at a lower pH.[3][4] This is a key characteristic that can be leveraged to enhance aqueous solubility.

Safety, Handling, and Storage
  • Hazards : Assumed to cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[5][6][7] Harmful if swallowed.[5][6]

  • Personal Protective Equipment (PPE) : Always handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[5][8]

  • Compound Storage (Solid) : The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[8][9]

Core Protocol: High-Concentration Primary Stock in DMSO

For many lipophilic compounds, preparing a high-concentration stock in a suitable organic solvent is the first and most critical step.[10] Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its excellent solubilizing power for a wide range of molecules and its miscibility with aqueous media.[1]

Rationale for Solvent Selection

DMSO can effectively dissolve many polar and nonpolar substances, making it a "universal" solvent in early drug discovery.[1] However, it is crucial to remember that the final concentration of DMSO in any biological assay must be kept low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3]

Step-by-Step Methodology for a 10 mM DMSO Stock
  • Pre-Protocol Calculations:

    • Determine the mass of this compound (MW = 224.27 g/mol ) required.

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)

      • Mass (g) = 0.010 mol/L x 0.001 L x 224.27 g/mol = 0.00224 g = 2.24 mg

  • Execution:

    • Step 1: Weighing: Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh out 2.24 mg of the solid compound.

    • Step 2: Solvent Addition: Add 1 mL of anhydrous, molecular biology grade DMSO to the vial.

    • Step 3: Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Step 4: Aiding Solubility (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[11] Gentle warming (to 30-37°C) can also be applied, but must be done with caution to avoid compound degradation.

    • Step 5: Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

    • Step 6: Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. For short-term storage (1-2 weeks), 4°C may be acceptable. For long-term storage, aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]

Workflow for Primary Stock Preparation

cluster_prep Primary Stock Preparation (10 mM in DMSO) weigh Step 1: Weigh 2.24 mg of Compound add_dmso Step 2: Add 1 mL of Anhydrous DMSO weigh->add_dmso Accurate Mass dissolve Step 3: Vortex / Sonicate to Dissolve add_dmso->dissolve Correct Volume confirm Step 4: Visually Confirm Complete Dissolution dissolve->confirm Energy Input store Step 5: Aliquot & Store at -20°C / -80°C confirm->store Quality Control

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol 2: Aqueous Working Solutions via Serial Dilution

Diluting the organic primary stock into an aqueous assay buffer is a common failure point where the compound can precipitate out of solution.[4] A careful, stepwise dilution strategy is essential.

The Challenge of Aqueous Dilution

When a DMSO solution is diluted into a buffer, the solvent environment changes dramatically from organic to aqueous. This rapid polarity shift can cause a poorly water-soluble compound to crash out of solution, making the actual concentration unknown and unreliable.[11]

Step-by-Step Methodology for a 10 µM Working Solution

This protocol creates a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Prepare an Intermediate Dilution:

    • Step 1: In a clean microcentrifuge tube, pipette 98 µL of your desired aqueous assay buffer.

    • Step 2: Add 2 µL of the 10 mM primary DMSO stock to the buffer. This creates a 200 µM intermediate solution in 2% DMSO.

    • Step 3: Vortex the intermediate dilution immediately and thoroughly to ensure rapid mixing and minimize localized high concentrations that promote precipitation.

  • Prepare the Final Working Solution:

    • Step 4: In the final assay plate or tube, add the required volume of assay buffer. For example, for a final volume of 200 µL, add 190 µL of buffer.

    • Step 5: Add 10 µL of the 200 µM intermediate solution to the 190 µL of buffer.

    • Step 6: Mix gently but thoroughly (e.g., by pipetting up and down or gentle shaking). This results in a final concentration of 10 µM with 0.1% DMSO.

Expert Tip: Always add the smaller volume of the more concentrated solution to the larger volume of the diluent. This promotes faster and more uniform mixing.

Workflow for Serial Dilution

cluster_dilution Aqueous Working Solution Preparation stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 200 µM in 2% DMSO stock->intermediate 1:50 Dilution (2 µL into 98 µL Buffer) working Final Working Solution 10 µM in 0.1% DMSO intermediate->working 1:20 Dilution (10 µL into 190 µL Buffer)

Caption: Serial dilution workflow from primary to working solution.

Troubleshooting and Advanced Strategies

Even with robust protocols, solubility issues can arise. The following table outlines common problems and field-proven solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in 100% DMSO. Insufficient solvent volume; low-quality DMSO; compound has intrinsically very low solubility.1. Attempt to create a lower concentration stock (e.g., 1 mM).2. Try an alternative solvent like Dimethylformamide (DMF).3. Use sonication and gentle warming (up to 37°C).[11]
Precipitation occurs immediately upon dilution in aqueous buffer. The compound's aqueous solubility limit is exceeded.1. Ensure the final DMSO concentration is as high as the assay tolerates (e.g., 0.5%).[3]2. Lower the final compound concentration.3. pH Adjustment : Since the compound is basic, pre-adjusting the assay buffer to a slightly acidic pH (e.g., pH 5-6) may increase solubility by forming a more soluble salt.[4] Test for assay compatibility first.4. Consider adding a biocompatible surfactant (e.g., Tween-20 at 0.01%) to the buffer, if compatible with the assay.[11]
Solution appears clear initially but shows precipitation after storage or freeze-thaw. The solution was supersaturated; compound is less soluble at lower temperatures.1. Prepare fresh working solutions for each experiment.[4]2. Store DMSO stocks at room temperature if stability permits, to avoid precipitation upon freezing.[4]3. Before use, bring frozen stocks to room temperature and vortex well to redissolve any precipitate.

Conclusion

The successful preparation of this compound stock solutions is a non-trivial procedure that underpins the validity of subsequent experimental work. By integrating an understanding of the compound's physicochemical properties with meticulous laboratory technique, researchers can mitigate common risks associated with poor solubility. The protocols and troubleshooting strategies detailed herein provide a self-validating framework to ensure that the concentrations tested are accurate and that the compound remains in a soluble, bioavailable state, thereby generating reliable and reproducible scientific data.

References

  • ResearchGate Discussion on Dissolving Small Molecules. (2013).
  • PubChem. (n.d.). 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[3-(4-fluorophenyl)propyl]piperazine.
  • Google Patents. (1962).
  • Tilstam, U., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. [Link]
  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery. [Link]
  • ResearchGate Discussion on Preparing N-methylpiperazine buffer. (2016).
  • Giorgino, T., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
  • Solubility of Things. (n.d.). Piperazine. [Link]
  • Reagentia. (n.d.). Piperazine,1-[2-(4-fluorophenyl)ethyl]-. [Link]
  • Selvita. (2021). MedChem Essentials: Solubility part 2. YouTube. [Link]

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Application Notes & Protocols: A Step-by-Step Guide to the Preclinical Evaluation of Piperazine Compounds for Antipsychotic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful central nervous system (CNS) agents, including several atypical antipsychotics.[1][2][3] These compounds often exhibit a multi-target receptor profile, most notably interacting with dopamine D2 and serotonin 5-HT2A receptors, which are central to the prevailing neurochemical hypotheses of schizophrenia.[1][4] This guide provides a comprehensive experimental framework for researchers engaged in the discovery and preclinical development of novel piperazine-based antipsychotic candidates.

Our approach is designed as a hierarchical screening cascade, beginning with high-throughput in vitro assays to establish target engagement and functional activity. Promising candidates then advance to validated in vivo behavioral models that represent the positive, negative, and cognitive symptom domains of schizophrenia. Finally, we delve into the molecular underpinnings of drug action by examining downstream signaling pathways, such as the Akt/GSK-3β and mTOR cascades, which are increasingly recognized as crucial in the pathophysiology of psychosis and the mechanism of action of antipsychotic drugs.[5][6][7] This integrated strategy ensures a rigorous, evidence-based progression of compounds from initial hit to preclinical candidate.

Part 1: The In Vitro Screening Cascade: Establishing a Pharmacological Fingerprint

The initial phase of evaluation is designed to rapidly assess the fundamental pharmacological properties of the piperazine compounds. The primary objective is to quantify their affinity and functional modulation of the core antipsychotic targets: the dopamine D2 receptor and the serotonin 5-HT2A receptor.

G cluster_0 Primary Screening cluster_1 Secondary (Functional) Screening cluster_2 Lead Prioritization Compound Library Compound Library D2 Binding Dopamine D2 Binding Assay (Ki) Compound Library->D2 Binding 5HT2A Binding Serotonin 5-HT2A Binding Assay (Ki) Compound Library->5HT2A Binding D2 Functional Dopamine D2 Functional Assay (cAMP Inhibition) D2 Binding->D2 Functional 5HT2A Functional Serotonin 5-HT2A Functional Assay (Ca2+ Flux / IP1) 5HT2A Binding->5HT2A Functional Data Analysis Data Integration & Lead Selection D2 Functional->Data Analysis 5HT2A Functional->Data Analysis

Protocol 1: Dopamine D2 Receptor (D2R) Binding Assay

Causality: This assay quantifies the affinity (Ki value) of a test compound for the D2R. It is a critical first step to confirm direct target engagement. We describe two common methods: a traditional radioligand assay and a modern, non-radioactive HTRF (Homogeneous Time-Resolved Fluorescence) assay.

Method A: Radioligand Competitive Binding Assay

  • Principle: Test compounds compete with a fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone) for binding to D2 receptors in a membrane preparation. The amount of radioactivity bound is inversely proportional to the affinity of the test compound.[8][9]

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human D2R.

    • Radioligand: [³H]spiperone.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well filter plates and vacuum manifold.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure (Self-Validating System):

    • Prepare serial dilutions of piperazine test compounds in assay buffer.

    • In a 96-well plate, add assay buffer, radioligand, and either vehicle, test compound, or non-specific control (haloperidol).

    • Initiate the binding reaction by adding the D2R membrane preparation (typically 10-20 µg protein/well).

    • Incubate for 60 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts (haloperidol wells) from total counts (vehicle wells).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Method B: HTRF Competitive Binding Assay

  • Principle: This assay uses a terbium-labeled D2R (donor) and a d2-fluorophore-labeled competitor ligand, such as Spiperone-d2 (acceptor).[10] When the labeled ligand is bound to the receptor, FRET occurs. A test compound will compete with the labeled ligand, disrupting FRET in a concentration-dependent manner.

  • Materials:

    • Tag-lite® Dopamine D2 labeled cells (or equivalent).[11]

    • Spiperone-d2 labeled ligand.

    • Assay Buffer/Medium provided by the manufacturer.

    • Low-volume 384-well plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of piperazine test compounds.

    • Dispense labeled cells into the 384-well plate.

    • Add the Spiperone-d2 labeled ligand.

    • Add the test compound or vehicle.

    • Incubate according to the manufacturer's protocol (e.g., 2 hours at room temperature).

    • Read the plate on an HTRF reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio and plot against the log concentration of the test compound to determine the IC50, which can be converted to Ki.

Protocol 2: D2R Functional Assay (cAMP Inhibition)

Causality: The D2R is canonically coupled to the Gi/o G-protein, which inhibits the enzyme adenylyl cyclase.[9][12] This assay determines whether a compound acts as an agonist (inhibits cAMP production), an antagonist (blocks the effect of an agonist), or a partial agonist.

  • Principle: Cells expressing D2R are stimulated with forskolin to increase intracellular cAMP levels. The ability of a test compound to reduce these cAMP levels (agonist mode) or to block the cAMP reduction caused by a known agonist like dopamine (antagonist mode) is measured.

  • Materials:

    • CHO or HEK293 cells stably expressing human D2R.

    • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

    • Forskolin.

    • Reference Agonist: Dopamine.

    • cAMP detection kit (e.g., HTRF cAMP Dynamic 2, LANCE Ultra cAMP).

  • Procedure (Antagonist Mode Example):

    • Seed cells in a 96- or 384-well plate and grow to 80-90% confluency.

    • Aspirate culture medium and add stimulation buffer containing serial dilutions of the piperazine test compound. Incubate for 15-30 minutes.

    • Add a fixed concentration of the reference agonist (e.g., Dopamine at its EC80 concentration) mixed with forskolin.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Generate dose-response curves.

    • For Agonists: Plot % inhibition of forskolin-stimulated cAMP vs. log[compound] to determine EC50 and Emax.

    • For Antagonists: Plot % cAMP signal vs. log[compound] to determine the IC50.

Protocol 3: Serotonin 5-HT2A Receptor (5-HT2AR) Functional Assay

Causality: Atypical antipsychotics are characterized by their potent antagonism of 5-HT2A receptors, which is thought to mitigate the extrapyramidal side effects associated with pure D2R blockade and may contribute to efficacy against negative symptoms. This assay measures the functional consequence of 5-HT2AR engagement.

  • Principle: The 5-HT2AR is coupled to the Gq G-protein, which activates phospholipase C. This leads to the production of inositol triphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[13][14][15] We can measure either the accumulation of an IP₃ metabolite (IP1) or the transient calcium flux.

  • Materials:

    • HEK293 or CHO cells expressing human 5-HT2AR.[16]

    • Reference Agonist: Serotonin (5-HT).

    • Assay Kit: Either an IP-One HTRF kit or a calcium flux dye (e.g., Fluo-4 AM).

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure (Calcium Flux, Antagonist Mode):

    • Plate cells in a black-walled, clear-bottom 96- or 384-well plate.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Add serial dilutions of the piperazine test compounds and incubate.

    • Place the plate in the fluorescence reader.

    • Initiate reading to establish a baseline fluorescence.

    • Inject a fixed concentration of serotonin (e.g., EC80) and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the % inhibition of the serotonin response vs. log[compound] to determine the IC50.

Parameter Compound A Compound B Haloperidol (Ref.) Aripiprazole (Ref.)
D2R Binding Ki (nM) 5.215.81.52.1
D2R Functional IC50 (nM) (Antagonist) 8.122.52.0N/A
D2R Functional Emax (% Agonism) 0%< 5%0%~60% (Partial Agonist)
5-HT2AR Binding Ki (nM) 1.845.125.03.5
5-HT2AR Functional IC50 (nM) (Antagonist) 2.560.330.55.0
5-HT2A / D2 Ki Ratio 0.352.8516.71.67
Table 1: Example Summary of In Vitro Screening Data. A lower Ki/IC50 indicates higher potency. The 5-HT2A/D2 ratio is a key indicator of atypicality.

Part 2: In Vivo Models: Assessing Antipsychotic-Like Activity

Compounds demonstrating a desirable in vitro profile (e.g., potent D2R/5-HT2AR antagonism) are advanced to behavioral models in rodents. These models are essential for confirming CNS penetration and evaluating efficacy in systems that recapitulate aspects of psychosis.

Trustworthiness Note: All in vivo experiments must be conducted with rigorous adherence to ethical guidelines. Furthermore, to ensure data integrity, studies should be performed in a randomized and blinded manner.

G cluster_0 Positive Symptom Model cluster_1 Sensorimotor Gating Model cluster_2 Negative/Affective Symptom Model Lead Compounds Lead Compounds AIH Amphetamine-Induced Hyperlocomotion (AIH) Lead Compounds->AIH PPI Prepulse Inhibition (PPI) AIH->PPI FST Forced Swim Test (FST) PPI->FST Advanced Validation Advanced Validation (e.g., EEG, Cognition) FST->Advanced Validation

Protocol 4: Amphetamine-Induced Hyperlocomotion (AIH)

Causality: This is a cornerstone model for assessing efficacy against the positive symptoms of schizophrenia. Amphetamine induces a state of hyperlocomotion by increasing synaptic dopamine levels. D2R antagonists effectively block this behavior.[17][18]

  • Principle: Rodents are pre-treated with the test compound, vehicle, or a positive control (e.g., haloperidol). They are then challenged with d-amphetamine, and their locomotor activity is monitored in an open-field arena.[19][20][21]

  • Materials:

    • Male Sprague-Dawley rats or C57BL/6 mice.

    • Open-field arenas equipped with infrared photobeam detectors.[18]

    • d-Amphetamine sulfate.

    • Test compounds and appropriate vehicle.

  • Procedure:

    • Habituate animals to the testing room for at least 60 minutes.

    • Administer the piperazine compound (e.g., via intraperitoneal injection, IP) or vehicle at various doses to different groups of animals.

    • After a pre-treatment interval (e.g., 30-60 minutes, determined by preliminary PK studies), place each animal into an open-field arena and allow it to habituate for 30 minutes.

    • Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, subcutaneous) or saline.

    • Immediately return the animal to the arena and record locomotor activity (e.g., total distance traveled) for the next 60-90 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total over the post-amphetamine period.

    • Compare the total distance traveled between the vehicle+amphetamine group and the compound+amphetamine groups using ANOVA followed by post-hoc tests.

    • The Minimum Effective Dose (MED) is the lowest dose of the test compound that produces a statistically significant reduction in amphetamine-induced hyperlocomotion.

Protocol 5: Prepulse Inhibition (PPI) of Acoustic Startle

Causality: PPI is a neurological process where a weak sensory stimulus (prepulse) inhibits the reflexive startle response to a subsequent strong stimulus (pulse). This "sensorimotor gating" is deficient in individuals with schizophrenia, and this deficit can be modeled in rodents.[22] Antipsychotics are known to restore or enhance PPI.[23][24][25]

  • Principle: The animal's startle response to a loud acoustic burst is measured with and without a preceding quieter tone. The percent reduction in startle in the presence of the prepulse is the measure of PPI.[26]

  • Materials:

    • Male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J, which naturally have low PPI).[24]

    • Acoustic startle chambers (e.g., SR-LAB).

  • Procedure:

    • Administer the test compound or vehicle as in the AIH protocol.

    • After the pre-treatment interval, place the animal in the startle chamber and allow a 5-minute acclimation period with background noise (e.g., 65-70 dB).

    • The test session consists of a pseudo-randomized series of trials:

      • Pulse-alone trials: A loud burst of noise (e.g., 120 dB for 40 ms).

      • Prepulse + Pulse trials: A softer prepulse (e.g., 74, 78, or 82 dB for 20 ms) precedes the 120 dB pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only.

    • The entire startle reflex (a whole-body flinch) is measured by a transducer platform.

  • Data Analysis:

    • Calculate the %PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-alone Trial) * 100 ]

    • Compare %PPI across treatment groups using ANOVA. The MED is the lowest dose that significantly increases %PPI compared to the vehicle group.

Protocol 6: Forced Swim Test (FST)

Causality: Many atypical antipsychotics possess antidepressant properties, which are beneficial for treating the negative and affective symptoms of schizophrenia. The FST is a widely used screening tool to detect antidepressant-like activity.[27][28]

  • Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. This "behavioral despair" is reduced by antidepressant drugs, which increase active escape-oriented behaviors (swimming or climbing).[29][30]

  • Procedure (Mouse):

    • Administer the test compound or vehicle (pre-treatment time of 30-60 min).

    • Place the mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The test session lasts for 6 minutes. Score the duration of immobility during the final 4 minutes of the test.

  • Data Analysis:

    • Compare the duration of immobility between treatment groups using ANOVA. A significant reduction in immobility time indicates an antidepressant-like effect.

Parameter Compound A Compound B Haloperidol (Ref.) Olanzapine (Ref.)
AIH MED (mg/kg) 1.05.00.11.0
PPI MED (mg/kg) 1.010.00.21.0
FST Activity Reduced ImmobilityNo EffectNo EffectReduced Immobility
Table 2: Example Summary of In Vivo Behavioral Data. MED = Minimum Effective Dose.

Part 3: Probing Downstream Molecular Signaling

Causality: Converging evidence implicates impaired signaling through the Akt/GSK-3β and mTOR pathways in the pathophysiology of schizophrenia.[31][32][33][34] These pathways regulate crucial cellular processes like neuronal survival, synaptic plasticity, and protein synthesis.[6][35] Antipsychotic drugs have been shown to modulate these pathways, suggesting this may be a component of their therapeutic action.[5]

G D2R Dopamine D2R Akt Akt D2R->Akt Antipsychotics   modulate GSK3b GSK-3β Akt->GSK3b Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Plasticity Synaptic Plasticity, Protein Synthesis GSK3b->Plasticity Inhibits S6K S6K mTORC1->S6K S6 S6 S6K->S6 S6->Plasticity Promotes

Protocol 7: Western Blot Analysis of Signaling Proteins
  • Principle: This protocol measures the phosphorylation state of key proteins in the Akt/mTOR pathway in brain tissue from animals treated with a piperazine compound. An increase in the ratio of phosphorylated protein to total protein often indicates pathway activation.

  • Materials:

    • Brain tissue (e.g., prefrontal cortex, striatum) collected from animals at the end of a behavioral study.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA).

    • SDS-PAGE gels and electrophoresis equipment.

    • Western blotting transfer system.

    • Primary antibodies: p-Akt (Ser473), Total Akt, p-GSK-3β (Ser9), Total GSK-3β, p-S6 (a downstream target of mTORC1), Total S6.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL) and imaging system.

  • Procedure:

    • Rapidly dissect the brain region of interest on ice and snap-freeze in liquid nitrogen.

    • Homogenize the tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet debris and collect the supernatant (protein lysate).

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody (e.g., p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.

    • Crucial Step (Trustworthiness): Strip the membrane and re-probe with the antibody for the corresponding total protein (e.g., Total Akt) to normalize the data.

  • Data Analysis:

    • Use densitometry software to quantify the band intensity for both the phosphorylated and total proteins for each sample.

    • Calculate the ratio of p-Protein / Total Protein.

    • Compare these ratios across treatment groups to determine if the compound modulates pathway activity.

Part 4: Advanced Translational Validation

For high-priority lead compounds, more advanced techniques can provide deeper mechanistic insight and improve the prediction of clinical efficacy.

Protocol 8: Preclinical Electroencephalography (EEG)

Causality: Schizophrenia is associated with specific deficits in brain oscillatory activity, such as reduced gamma band power and an impaired Auditory Steady-State Response (ASSR), which reflects dysfunctional neural synchronization.[36][37] Preclinical EEG allows for the direct measurement of a drug's effect on brain network activity, providing a highly translational biomarker.[38][39][40]

  • Principle: An NMDA receptor antagonist like MK-801 is used to induce a psychosis-like state in rodents, which includes a disruption of the 40Hz ASSR, mimicking the deficit seen in patients.[36] The ability of a test compound to prevent or reverse this disruption is measured.

  • Brief Methodology:

    • Surgically implant EEG electrodes over relevant brain regions (e.g., prefrontal cortex, hippocampus) in rats.

    • After recovery, record baseline EEG.

    • Administer the piperazine compound or vehicle.

    • Administer MK-801 to induce a deficit in the ASSR.

    • Present a series of auditory clicks at 40Hz and record the brain's ability to synchronize its activity to this frequency (the ASSR).

    • Analyze the EEG data to quantify the power and phase-locking of the 40Hz ASSR. A successful compound would normalize the MK-801-induced deficit.

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Sources

Application Notes and Protocols for the N-Alkylation of Arylpiperazines: A Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of arylpiperazines is a cornerstone synthetic transformation in medicinal chemistry and drug development, yielding a vast array of compounds with significant pharmacological activity. This technical guide provides an in-depth exploration of the primary methodologies for this crucial reaction, including classical direct alkylation, reductive amination, and modern catalytic approaches. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles and practical, field-proven protocols. We delve into the mechanistic underpinnings of each method, explain the rationale behind the selection of reagents and reaction conditions, and provide detailed, step-by-step experimental procedures. Visual aids in the form of workflow diagrams and summary tables are included to facilitate comprehension and application.

Introduction: The Significance of N-Alkylated Arylpiperazines

The arylpiperazine moiety is a privileged scaffold in modern pharmacology, found in numerous clinically successful drugs targeting the central nervous system (CNS).[1][2][3][4] The nitrogen atom at the N4 position of the piperazine ring serves as a critical handle for chemical modification, allowing for the introduction of various alkyl and aralkyl substituents. This N-alkylation profoundly influences the molecule's pharmacological profile, including its affinity and selectivity for specific receptors (e.g., serotonin and dopamine receptors), as well as its pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[5] Consequently, the ability to efficiently and selectively perform N-alkylation is of paramount importance in the synthesis of novel therapeutic agents.[5][6]

This guide will focus on the most robust and widely employed synthetic strategies for the N-alkylation of arylpiperazines, providing the necessary detail for their successful implementation in a research and development setting.

Key Synthetic Strategies for N-Alkylation

The N-alkylation of arylpiperazines can be broadly categorized into three primary approaches:

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward SN2 reaction.

  • Reductive Amination: A versatile method involving the reaction of the arylpiperazine with an aldehyde or ketone followed by reduction.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

The choice of method depends on several factors, including the nature of the desired alkyl group, the functional group tolerance required, and the availability of starting materials.

Methodology I: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a fundamental and widely used method for forging C-N bonds.[7] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the secondary amine of the arylpiperazine attacks an electrophilic alkyl halide.

Mechanistic Considerations

The nucleophilicity of the N4-nitrogen of the arylpiperazine is paramount for the success of this reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[7]

dot digraph "Direct_N_Alkylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Figure 1: General workflow for direct N-alkylation of arylpiperazines.

Critical Parameters: Solvents and Bases

The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

ParameterCommon Choices & Rationale
Solvents Acetonitrile (MeCN): A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[1][6] N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent, particularly useful for less reactive alkyl halides, as it allows for higher reaction temperatures.[8] Acetone: A less polar alternative, often used with potassium carbonate.[9]
Bases Potassium Carbonate (K₂CO₃): A mild and inexpensive inorganic base, widely used in these reactions.[1][6][9] Sodium Carbonate (Na₂CO₃): Similar to K₂CO₃, an effective and economical choice.[2] Triethylamine (Et₃N) or DIPEA: Organic bases that can also act as acid scavengers.[8]
Protocol: N-Alkylation of 1-(3-(Trifluoromethyl)phenyl)piperazine

This protocol describes the synthesis of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone, a compound with analgesic properties.[2]

Materials:

  • 1-(3-(Trifluoromethyl)phenyl)piperazine

  • 2-Chloro-1-phenylethanone

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (MeCN)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of 1-(3-(trifluoromethyl)phenyl)piperazine (1.0 eq) in acetonitrile, add sodium carbonate (2.0 eq).

  • Add 2-chloro-1-phenylethanone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield the pure N-alkylated arylpiperazine.[2]

Methodology II: Reductive Amination

Reductive amination is a highly versatile and widely used method for the N-alkylation of amines.[10][11] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[10]

Mechanistic Overview

The reaction proceeds in two main stages: the formation of an iminium ion and its subsequent reduction. The use of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound is key to the success of this method.

dot digraph "Reductive_Amination_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Figure 2: Workflow for N-alkylation via reductive amination.

Choice of Reducing Agents

The selection of the reducing agent is critical for a successful reductive amination.

Reducing AgentCharacteristics & Applications
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reducing agent, widely used for reductive aminations. It is particularly effective for reactions with both aldehydes and ketones and is tolerant of a wide range of functional groups.[8]
Sodium Cyanoborohydride (NaBH₃CN) Another mild reducing agent, but it is toxic and requires acidic conditions, which can sometimes lead to side reactions.
Borane-Pyridine Complex or Ammonia Borane Can also be used for the reduction step, offering alternative reactivity profiles.[12]
Protocol: Reductive Amination of an Arylpiperazine with an Aldehyde

This protocol provides a general procedure for the N-alkylation of an arylpiperazine via reductive amination.[8]

Materials:

  • Arylpiperazine

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve the arylpiperazine (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloromethane or 1,2-dichloroethane.

  • If the arylpiperazine is a hydrochloride salt, add a base such as triethylamine or DIPEA (2.2 - 2.5 eq) to neutralize the salt.[8]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.[8]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[8]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated arylpiperazine.[8]

Advanced Methodologies: Catalytic Approaches

Modern synthetic chemistry has introduced powerful catalytic methods for N-alkylation, offering advantages in terms of scope, efficiency, and functional group tolerance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[13][14][15] It allows for the coupling of amines with aryl halides or triflates and is particularly useful for the synthesis of N-arylpiperazines, which can then be further alkylated.[16][17]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[13][14] The choice of ligand for the palladium catalyst is crucial for the success of the reaction.[14]

Microwave-Assisted N-Alkylation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[18][19][20] For the N-alkylation of arylpiperazines, microwave-assisted synthesis can be applied to both direct alkylation and palladium-catalyzed reactions, offering a practical and efficient alternative to conventional heating.[18][21]

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases.[22][23][24][25] In the context of N-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated amine from an aqueous or solid phase to an organic phase containing the alkylating agent. This can allow for the use of milder bases and more environmentally friendly solvents.[22]

Purification and Characterization

Following the synthesis, the N-alkylated arylpiperazine must be purified and its identity and purity confirmed.

  • Purification: Common purification techniques include flash column chromatography on silica gel, recrystallization, and preparative HPLC. The choice of method depends on the physical properties of the product and the nature of the impurities.[3][8]

  • Characterization: The structure and purity of the final compound are typically confirmed using a combination of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.[1]

    • Mass Spectrometry (MS): To confirm the molecular weight.[1]

    • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The N-alkylation of arylpiperazines is a fundamental transformation in the synthesis of a wide range of biologically active molecules. This guide has provided a comprehensive overview of the key synthetic methodologies, from classical approaches to modern catalytic systems. By understanding the underlying mechanisms and the critical parameters that govern these reactions, researchers can effectively design and execute the synthesis of novel N-alkylated arylpiperazine derivatives for applications in drug discovery and development. The detailed protocols provided herein serve as a practical starting point for the successful implementation of these important synthetic transformations.

References

  • Gawalska, A., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(10), 784.
  • Li, J., et al. (2015). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 20(12), 22126-22137.
  • Leone, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences, 23(19), 11867.
  • Chen, J., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 988393.
  • ResearchGate. (2019). A General and Convenient Synthesis of N-Aryl Piperazines.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Gao, R., & Canney, D. J. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. The Journal of Organic Chemistry, 75(21), 7451–7453.
  • ACS Publications. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • ResearchGate. (2010). An Efficient, Versatile and Practical Microwave Assisted Synthesis of Sterically Hindered N-Aryl Piperazines.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • ResearchGate. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 113–127.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • Organic Chemistry Frontiers (RSC Publishing). (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
  • Twilton, J., et al. (2017). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Nature protocols, 12(11), 2357–2370.
  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
  • ResearchGate. (2012). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions.
  • ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters.
  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • ChemRxiv. (n.d.). Direct Alkylative Reductive Amination using 1-Allylsilatrane.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
  • PTC Communications, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm.
  • IGI Global. (2024). N-alkylation: Significance and symbolism.
  • de la Hoz, A., et al. (2009). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 14(9), 3248–3259.
  • Denton, R., et al. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical communications (Cambridge, England), 52(9), 1855–1858.
  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.

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Application Notes & Protocols: 1-[2-(4-Fluorophenoxy)ethyl]piperazine Derivatives as Chemical Probes for Dopamine Transporter (DAT) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DAT Imaging and the Piperazine Scaffold

The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft.[1] Its density and function are direct indicators of the health of dopaminergic neurons. Consequently, imaging the DAT provides a powerful biomarker for assessing the integrity of the nigrostriatal dopamine system, which is profoundly affected in neurodegenerative disorders such as Parkinson's disease (PD).[1][2] In PD, motor symptoms typically appear only after a substantial loss (50-60%) of dopaminergic neurons, making early and accurate diagnosis critical for therapeutic intervention.[2] Molecular imaging with techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) allows for the in vivo visualization and quantification of DAT, offering a window into disease progression and a tool for differential diagnosis.[2][3]

The 1-aryl-piperazine scaffold has proven to be a versatile and potent structural motif for developing high-affinity ligands for monoamine transporters.[4][5] While the specific compound 1-[2-(4-Fluorophenoxy)ethyl]piperazine represents a foundational structure, this guide focuses on its more extensively studied and highly selective derivatives, which have been optimized for use as chemical probes in DAT imaging. These molecules, often featuring modifications like a second fluorophenyl group (e.g., GBR 12909 analogs), are designed to exhibit high affinity for DAT and selectivity over other transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[4][6]

When labeled with a positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ¹²³I) isotope, these probes act as radiotracers.[7][8] They bind competitively to DAT, and the resulting radioactive signal can be detected externally, providing a quantitative map of transporter density in the brain.[1] This document provides a comprehensive overview of the scientific principles, validated protocols, and data interpretation for utilizing these advanced chemical probes in preclinical DAT imaging research.

Part 1: Radiosynthesis and Quality Control of the Chemical Probe

The foundation of any imaging study is a high-quality radiotracer. The presence of a fluorine atom in the parent structure makes these compounds ideal candidates for labeling with Fluorine-18 (¹⁸F), a positron emitter with favorable characteristics for PET imaging, including a 109.8-minute half-life that allows for multi-step synthesis and transport.

Principle of Radiolabeling

The most common strategy for ¹⁸F-labeling of phenoxyethylpiperazine derivatives involves a nucleophilic substitution reaction. A precursor molecule, typically containing a good leaving group (like a tosylate or mesylate) on the ethyl chain, is reacted with [¹⁸F]fluoride. The radiolabeled product is then rigorously purified and formulated for injection.

Protocol 1: [¹⁸F]Fluorination of a Tosylated Precursor (Representative Protocol)

This protocol is a generalized methodology based on established procedures for fluoroethylation.[9]

Objective: To synthesize the [¹⁸F]-labeled this compound derivative from its corresponding tosylated precursor.

Materials:

  • Tosylated precursor molecule.

  • [¹⁸F]Fluoride (produced via cyclotron).

  • Kryptofix 2.2.2 (K₂₂₂).

  • Potassium Carbonate (K₂CO₃).

  • Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).

  • Sterile water for injection, USP.

  • Ethanol, USP.

  • Sep-Pak C18 cartridges for solid-phase extraction (SPE).

  • Semi-preparative and analytical HPLC systems with radioactivity and UV detectors.

Methodology:

  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange column.

    • Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in MeCN/Water.

    • Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or argon at 100-110 °C until completely dry. This step is critical to ensure a nucleophilic, anhydrous environment.

  • Radiolabeling Reaction:

    • Dissolve the tosylated precursor (1-3 mg) in 0.5-1.0 mL of anhydrous DMSO or MeCN.

    • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes. Monitor the reaction progress using radio-TLC.

  • Purification:

    • Quench the reaction with 1-2 mL of water/MeCN mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and radioactive impurities.

    • Collect the product peak, identified by its retention time relative to a non-radioactive standard.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the [¹⁸F]-labeled product on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol (e.g., 0.2 mL) followed by sterile saline for injection.

    • The final product should be passed through a 0.22 µm sterile filter into a sterile vial.

Workflow for Radiosynthesis and Quality Control

G cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control F18 [¹⁸F]Fluoride (from Cyclotron) Activation Activation (K₂₂₂, K₂CO₃, Drying) F18->Activation Reaction Nucleophilic Substitution (100-120°C, 15 min) Activation->Reaction Precursor Tosylated Precursor Precursor->Reaction HPLC Semi-Prep HPLC Reaction->HPLC SPE C18 Sep-Pak Formulation HPLC->SPE QC Analytical HPLC (Purity, SA) SPE->QC Final Final Radiotracer (Sterile, Injectable) QC->Final

Caption: Radiosynthesis and QC workflow for the [¹⁸F]-labeled probe.

Data Presentation: Quality Control Specifications

All radiotracer batches must be validated against a set of predefined criteria to ensure safety, purity, and suitability for in vivo use.

ParameterMethodAcceptance CriteriaRationale
Radiochemical Purity (RCP) Analytical Radio-HPLC> 95%Ensures that the detected signal originates from the desired tracer and not from radioactive impurities, which could alter biodistribution.
Specific Activity (SA) Analytical HPLC with standard curve> 1 Ci/µmol (> 37 GBq/µmol)A high SA is crucial to minimize the injected chemical mass, preventing pharmacological effects and saturation of the target DAT sites.[8]
pH pH strip or meter6.0 - 7.5Ensures the formulation is physiologically compatible and prevents discomfort or tissue damage upon injection.
Sterility & Endotoxins Standard microbiological testsSterile, < 175 EU/VMandatory for all parenteral drugs to prevent infection and pyrogenic reactions.

Part 2: In Vitro Characterization Protocols

Before advancing to in vivo studies, the probe's binding characteristics must be rigorously defined in vitro. These experiments validate the probe's affinity and selectivity for DAT, providing the foundational data for interpreting subsequent imaging results.

Protocol 2: In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the non-radioactive ("cold") probe derivative for DAT, SERT, and NET.

Principle: This assay measures the ability of the test compound to compete with a known, selective radioligand for binding to the target transporter in brain tissue homogenates. A lower Kᵢ value indicates higher binding affinity.

Materials:

  • Rat or mouse brain tissue, striatum (rich in DAT) and cortex (for SERT/NET).

  • Known selective radioligands: e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

  • Test compound (non-radioactive standard).

  • Non-specific binding agent (e.g., 10 µM GBR 12909 for DAT).

  • Incubation buffer (e.g., 50 mM Tris-HCl).

  • Cell harvester and glass fiber filters.

  • Liquid scintillation counter.

Methodology:

  • Tissue Preparation: Homogenize dissected brain tissue (e.g., striatum) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (crude membrane fraction) to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In triplicate, prepare tubes for:

    • Total Binding: Membranes + Radioligand.

    • Non-specific Binding: Membranes + Radioligand + excess non-specific agent.

    • Competition: Membranes + Radioligand + varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate all tubes at a set temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration and Kₔ is the dissociation constant of the radioligand.

Data Presentation: Representative Binding Affinities

The ideal DAT probe should exhibit high affinity for DAT and significantly lower affinity (high Kᵢ) for SERT and NET.

Compound ClassDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT Selectivity
GBR 12909 Analog[4]9.4583>1000~62
Piperidine Analog[7]1.92054110~108
Sulfinyl-piperazine[10]23>1000>1000>43

Note: Values are illustrative and derived from various published derivatives to show typical affinity and selectivity profiles.

Protocol 3: In Vitro Autoradiography

Objective: To visually confirm that the radiolabeled probe binds to brain regions known to have high DAT density.

Principle: Thin brain sections are incubated with the radiotracer. After washing, the sections are exposed to a phosphor imaging plate or film, which captures the distribution of radioactivity, creating a map of target density.[11][12]

Materials:

  • Snap-frozen rodent or primate brain.

  • Cryostat for sectioning.

  • Microscope slides.

  • Radiolabeled probe.

  • Incubation and wash buffers.

  • Phosphor imaging plate and scanner.

Methodology:

  • Tissue Sectioning: Using a cryostat, cut thin (e.g., 20 µm) coronal or sagittal sections from the frozen brain. Thaw-mount the sections onto microscope slides.[13]

  • Pre-incubation: Pre-incubate the slides in buffer for ~15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[13]

  • Incubation: Incubate the slides with a solution containing the radiolabeled probe at a low nanomolar concentration for 60-90 minutes. To determine non-specific binding, incubate an adjacent set of slides in the same solution plus an excess of a DAT blocker (e.g., 10 µM GBR 12909).[11]

  • Washing: Wash the slides in multiple changes of ice-cold buffer to remove unbound radiotracer. A final quick dip in ice-cold distilled water can remove buffer salts.[13]

  • Drying and Exposure: Dry the slides rapidly under a stream of cool air. Appose the dried slides to a phosphor imaging plate in a light-tight cassette. Expose for a period determined by the isotope and signal intensity (hours to days).[11]

  • Image Acquisition and Analysis: Scan the imaging plate using a phosphor imager. Use image analysis software to visualize the distribution and quantify the signal intensity in specific regions of interest (ROIs), such as the striatum and cerebellum. Specific binding is determined by subtracting the signal in the non-specific binding sections from the total binding sections.

Workflow for In Vitro Autoradiography

G cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_imaging Imaging & Analysis Brain Frozen Brain Section Cryostat Sectioning (20 µm) Brain->Section Slides Thaw-mount on Slides Section->Slides Preinc Pre-incubation (in Buffer) Slides->Preinc Inc Incubation with [¹⁸F]-Probe Preinc->Inc Wash Wash (Ice-cold Buffer) Inc->Wash Dry Dry Wash->Dry Expose Expose to Phosphor Plate Dry->Expose Scan Scan Plate Expose->Scan Analyze Image Analysis (ROI Quantification) Scan->Analyze

Caption: Experimental workflow for in vitro autoradiography.

Part 3: Preclinical In Vivo Imaging Protocol

In vivo imaging is the definitive test of a probe's utility, assessing its ability to cross the blood-brain barrier (BBB), bind specifically to the target in a living system, and be cleared from non-target tissues to provide a high-quality signal.

Protocol 4: PET/SPECT Imaging in Rodents

Objective: To quantify the uptake and distribution of the radiolabeled probe in the brain of a living animal and to confirm target engagement.

Materials:

  • Anesthetized rodent (rat or mouse).

  • Formulated radiolabeled probe.

  • MicroPET or microSPECT scanner.

  • Anesthesia system (e.g., isoflurane).

  • Tail vein catheter.

  • Heating pad to maintain body temperature.

Methodology:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to imaging to ensure a stable metabolic state.

    • Anesthetize the animal (e.g., with 1.5-2.5% isoflurane in oxygen) and place it on the scanner bed.

    • Insert a catheter into a lateral tail vein for radiotracer injection.

    • Maintain the animal's body temperature using a heating pad.

  • Radiotracer Administration: Administer a bolus injection of the radiotracer (e.g., 100-250 µCi or 3.7-9.3 MBq) via the tail vein catheter.

  • Image Acquisition:

    • Begin a dynamic scan immediately upon injection for a duration of 60-120 minutes. This allows for the measurement of tracer kinetics.

    • Alternatively, for simpler quantification, perform a static scan at a later time point (e.g., 60-90 minutes post-injection) when the ratio of specific-to-nonspecific binding is expected to be maximal.

  • Image Reconstruction and Analysis:

    • Reconstruct the imaging data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation and scatter.

    • Co-register the PET/SPECT image with a CT or MRI scan for anatomical reference.

    • Draw ROIs over the striatum (target region) and the cerebellum (a reference region with negligible DAT expression).

    • Generate time-activity curves (TACs) for each ROI from the dynamic scan data.

    • Calculate the specific uptake value, often expressed as a Striatum-to-Cerebellum ratio (SUVR), for a simplified quantitative outcome.[14]

  • Validation (Blocking Study): To confirm that the observed signal is DAT-specific, a separate cohort of animals is pre-treated with a high dose of a non-radioactive DAT blocker (e.g., GBR 12909, 5 mg/kg, i.v.) 15-30 minutes before injecting the radiotracer.[15] A significant reduction (>80-90%) in striatal uptake compared to baseline scans validates the probe's specificity.

Workflow for In Vivo Preclinical Imaging

G cluster_prep Animal Preparation cluster_scan Imaging cluster_analysis Data Analysis cluster_validate Validation (Separate Cohort) Animal Rodent Model Anesth Anesthesia & Catheterization Animal->Anesth Position Position in Scanner Anesth->Position Inject Inject [¹⁸F]-Probe (i.v. bolus) Position->Inject Scan Dynamic PET/SPECT Scan (60-120 min) Inject->Scan Recon Image Reconstruction Scan->Recon ROI ROI Definition (Striatum, Cerebellum) Recon->ROI Quant Quantification (SUVR, Kinetic Modeling) ROI->Quant Blocker Pre-treat with DAT Blocker Blocker->Inject confirms specificity

Caption: Standard workflow for a preclinical in vivo DAT imaging study.

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a class of highly effective and specific chemical probes for the in vivo imaging of the dopamine transporter. Through rigorous radiochemical synthesis, in vitro characterization, and in vivo validation, these tools provide invaluable quantitative data on the state of the dopaminergic system. For researchers in neurodegenerative disease and drug development, these probes enable the tracking of disease progression in preclinical models, the assessment of neuroprotective therapies, and the measurement of target engagement for novel therapeutics aimed at DAT. The continued development of such probes with improved pharmacokinetic profiles and selectivity will further enhance our ability to understand and treat dopamine-related brain disorders.

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  • Ishiwata, K., et al. (1999). Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate. Nuclear Medicine and Biology, 26(3), 291-296.
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Application Notes and Protocols for In Vitro Cytotoxicity Testing of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine and its derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous therapeutic agents.[1][2] In the realm of drug discovery, particularly in oncology, piperazine-based molecules are continuously being explored for their potent cytotoxic activities against various cancer cell lines.[3][4][5] The initial evaluation of these compounds involves a critical series of in vitro cytotoxicity assays to determine their efficacy, potency (e.g., IC50 values), and preliminary safety profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the cytotoxic effects of novel piperazine derivatives. The protocols detailed herein are grounded in established methodologies and adhere to the principles outlined in international standards for the biological evaluation of medical materials, such as ISO 10993-5, which governs in vitro cytotoxicity testing.[6][7][8][9] We will cover the essential steps from cell line selection and maintenance to the execution of a tiered panel of assays that measure metabolic viability, cell membrane integrity, and the induction of apoptosis.

Cell Line Selection and Culture Protocols

The choice of cell line is foundational to the relevance of any cytotoxicity study. It is recommended to use a panel of cell lines, including those representative of specific cancer types and, where possible, a non-cancerous cell line to assess selectivity. Here, we focus on commonly used and well-characterized human cell lines.

Recommended Cell Lines & Culture Conditions

A selection of adherent human cell lines is presented below, each offering a distinct model for cytotoxicity screening.

Cell LineATCC® No.DescriptionRecommended MediumSubculture Ratio
A549 CCL-185™Human Lung CarcinomaF-12K Medium + 10% FBS1:4 to 1:9 every 4-7 days
HeLa CCL-2™Human Cervical AdenocarcinomaEMEM + 10% FBS1:2 to 1:5 every 2-3 days
HepG2 HB-8065™Human Hepatocellular CarcinomaEMEM + 10% FBS1:4 to 1:8 every 3-6 days

Note on Media: All media should be supplemented with 1% Penicillin-Streptomycin solution to prevent bacterial contamination. Cultures should be maintained in a humidified incubator at 37°C with 5% CO₂.[10][11][12][13]

General Cell Culture Procedures

Adherence to aseptic techniques is critical for successful cell culture. All manipulations should be performed in a Class II biological safety cabinet. The following protocols are based on guidelines provided by the American Type Culture Collection (ATCC).[14][15][16][17]

1.2.1. Thawing Cryopreserved Cells
  • Warm the recommended complete growth medium in a 37°C water bath.

  • Quickly thaw the cryovial by gentle agitation in the 37°C water bath (approx. 2 minutes).[16] Do not submerge the cap.

  • Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.

  • Transfer the vial contents into a sterile 15 mL conical tube containing 9 mL of pre-warmed complete medium.

  • Centrifuge the cell suspension at 150 x g for 5-7 minutes to pellet the cells and remove residual cryoprotectant.

  • Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete medium.

  • Transfer the cell suspension to an appropriately sized culture flask (e.g., T-75).

  • Incubate at 37°C, 5% CO₂. Change the medium after 24 hours to remove any remaining dead cells.

1.2.2. Subculturing (Passaging) Adherent Cells
  • Remove the spent medium from a sub-confluent flask (70-80% confluency).

  • Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any residual serum that may inhibit trypsin activity.

  • Add just enough pre-warmed 0.25% Trypsin-EDTA solution to cover the cell monolayer (e.g., 2-3 mL for a T-75 flask).[13]

  • Incubate at 37°C for 3-10 minutes, or until cells detach. Monitor under a microscope. Avoid over-trypsinization.

  • Neutralize the trypsin by adding 2-3 volumes of complete growth medium (containing serum).

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed new flasks with the desired number of cells according to the recommended subculture ratio (see Table 1).

  • Incubate at 37°C, 5% CO₂.

Experimental Workflow for Cytotoxicity Assessment

A tiered approach is recommended, starting with a broad screening assay for cell viability (e.g., MTT) to determine the compound's potency (IC50). Subsequent assays (e.g., LDH, Annexin V) can then be used at key concentrations (e.g., at and above the IC50) to elucidate the mechanism of cell death.[18]

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis Compound Prepare Piperazine Derivative Stock Solutions (e.g., in DMSO) Treat Treat with Serial Dilutions of Piperazine Derivative (24-72h) Compound->Treat Culture Culture & Maintain Selected Cell Lines Seed Seed Cells in 96-Well Plates (24h incubation) Culture->Seed Seed6 Seed Cells in 6-Well Plates (24h incubation) Culture->Seed6 Seed->Treat MTT Perform Cell Viability Assay (e.g., MTT Assay) Treat->MTT IC50 Calculate IC50 Value MTT->IC50 TreatIC50 Treat with Key Concentrations (e.g., IC50, 2x IC50) IC50->TreatIC50 Interpret Synthesize & Interpret Data IC50->Interpret Seed6->TreatIC50 Assays Perform Mechanistic Assays TreatIC50->Assays LDH LDH Assay (Necrosis) Assays->LDH Annexin Annexin V / PI Assay (Apoptosis) Assays->Annexin LDH->Interpret Annexin->Interpret

General experimental workflow for cytotoxicity evaluation.[18]

Detailed Assay Protocols

MTT Assay (Metabolic Viability)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[1][21] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 Plot the % Viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[22][23][24][25] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.[22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up additional controls for this assay:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation.[26]

    • Medium Background: Medium only (no cells).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[22]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[22]

  • Stop Reaction: Add 50 µL of the Stop Solution (if applicable, per kit instructions).[22]

  • Absorbance Reading: Measure the absorbance at 490-520 nm.[22]

  • Data Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)) * 100

Annexin V / Propidium Iodide (PI) Assay (Apoptosis Detection)

Principle: This flow cytometry-based assay distinguishes between different cell populations.[27] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[28] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells.[29] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity, staining their nucleus red.[28]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the piperazine derivative at desired concentrations (e.g., IC50) for the specified time (e.g., 24 hours).

  • Cell Harvesting: After incubation, collect the culture medium (containing floating/apoptotic cells). Wash the adherent cells with DPBS and detach them using trypsin. Combine the detached cells with their corresponding collected medium.

  • Washing: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and wash the cell pellet twice with cold DPBS.[27]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[29] The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the 100 µL cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[29]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Mechanism of Action: Apoptosis Signaling Pathways

Many cytotoxic piperazine derivatives exert their effects by inducing apoptosis.[3][30] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. The assays described can provide clues to these pathways; for example, a loss of mitochondrial viability (MTT assay) and exposure of PS (Annexin V) are key events in the intrinsic pathway.[30]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Piperazine Piperazine Derivative (Cellular Stress) Bax Bax/Bak Activation Piperazine->Bax Mito Mitochondrion Bax->Mito MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Apoptosome->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Simplified overview of apoptotic signaling pathways.[3][30]

Data Presentation

Results should be presented clearly and concisely. IC50 or GI50 (50% growth inhibition) values are the standard metric for quantifying and comparing the cytotoxic potency of different compounds.

Table 2: Example Data Presentation for Piperazine Derivatives

Compound ID Description Cell Line Incubation Time IC50 / GI50 (µM)
Derivative A 1-(4-chlorobenzhydryl)piperazine HUH-7 (Liver) 48h 1.23
Derivative A 1-(4-chlorobenzhydryl)piperazine MCF-7 (Breast) 48h 0.98
Derivative B Vindoline-piperazine conjugate MDA-MB-468 (Breast) 72h 1.00

| Positive Control | Doxorubicin | MCF-7 (Breast) | 48h | 0.05 |

Data shown is illustrative and based on values reported in the literature for similar compound classes.[2][3][4]

References

  • Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • National Institutes of Health. (n.d.). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC.
  • Abcam. (n.d.). MTT assay protocol.
  • RE-Place. (n.d.). Culturing HeLa cells.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006.
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  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.
  • Unknown Source. (n.d.). The Annexin V Apoptosis Assay.
  • ATCC. (n.d.). ATCC Culture Guides.
  • Benchchem. (n.d.). Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols.
  • EVS-EN ISO 10993-5:2009+A11:2025. (2025).
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Benchchem. (n.d.). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents.
  • PubMed. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity.
  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Institutes of Health. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device.
  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE.
  • PubMed. (n.d.). Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • iTeh Standards. (2009). ISO 10993-5.
  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
  • National Institutes of Health. (2012). Isolation and characterization of cancer stem cells from cervical cancer HeLa cells.
  • Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection.
  • Ubigene. (2025). Expert Insights | HeLa - Gene-editing Cell for Beginners.
  • Culture Collections. (n.d.). Cell line profile: A549.
  • Synthego. (n.d.). Everything You Need To Know About A549 Cells.
  • Boster Bio. (n.d.). A549 Cell Subculture Protocol.
  • Der Pharma Chemica. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines.
  • PubMed Central. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
  • ResearchGate. (2025). Detection of Necrosis by Release of Lactate Dehydrogenase Activity.
  • PubMed. (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-[2-(4-fluorophenoxy)ethyl]piperazine is a critical process in the development of various pharmaceutical agents, serving as a key intermediate. The molecule is typically constructed via a nucleophilic substitution pathway involving the piperazine core and a 2-(4-fluorophenoxy)ethyl moiety. While conceptually straightforward, this synthesis is frequently plagued by challenges related to yield, purity, and reaction control. This technical guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to overcome common obstacles and optimize their synthetic outcomes.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A1: Low yield is the most common issue and typically stems from one of three areas: incomplete reaction, formation of side products, or purification losses.

  • Incomplete Reaction: The reaction may stall due to several factors. A primary cause is the in-situ generation of acid (e.g., HCl or HBr) as a byproduct of the N-alkylation step. This acid protonates the nucleophilic piperazine, rendering it unreactive. The use of an adequate amount of a suitable base is non-negotiable to neutralize this acid.[1] Additionally, insufficient reaction time, temperatures that are too low for the specific reagents, or poor-quality starting materials can prevent the reaction from reaching completion.

  • Side Reactions: The principal side reaction is the di-alkylation of piperazine, where the alkylating agent reacts with both nitrogen atoms. This is especially prevalent if the stoichiometry is not carefully controlled or if reaction conditions are too harsh.[2]

  • Purification Losses: The target molecule, this compound, is a basic amine. During aqueous workup, if the solution is acidic or neutral, the product will exist as a protonated salt with significant water solubility.[3] This can lead to substantial loss of product into the aqueous phase. It is critical to adjust the pH of the aqueous layer to be basic (pH > 9.5) before extraction with an organic solvent.[3]

Q2: I'm observing a significant byproduct with a higher molecular weight in my LC-MS analysis. How can I identify and minimize it?

A2: This observation strongly suggests the formation of the di-substituted byproduct, 1,4-bis[2-(4-fluorophenoxy)ethyl]piperazine. Both nitrogen atoms on the piperazine ring are nucleophilic and can react with the electrophilic alkylating agent.

Identification: The identity of this byproduct can be confirmed by its molecular weight in an LC-MS analysis, which will correspond to the addition of two 2-(4-fluorophenoxy)ethyl groups to the piperazine core.

Minimization Strategies:

  • Stoichiometric Control (Statistical Method): The most direct approach is to use a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent.[2][4] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over a mono-alkylated one.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and dropwise to the reaction mixture maintains a low instantaneous concentration, which further suppresses the second alkylation reaction.[2]

  • Controlled Reaction Temperature: Lowering the reaction temperature can selectively decrease the rate of the second, often slower, alkylation step more than the first, thereby improving selectivity for the mono-alkylated product.[2]

  • Use of a Protecting Group (Most Robust Method): For the cleanest reaction and highest selectivity, using a mono-protected piperazine, such as 1-Boc-piperazine, is the recommended strategy.[3][4] The Boc group "blocks" one nitrogen, directing the alkylation to the other. The protecting group is then removed in a subsequent step, typically with an acid like TFA or HCl.[4]

Q3: My reaction seems to stall, with starting material still present after prolonged reaction times. What should I investigate?

A3: A stalled reaction points towards an issue with the reagents or fundamental reaction conditions.

  • Inadequate Base: As mentioned, N-alkylation reactions with alkyl halides generate acid. A base is required to act as an acid scavenger.[1] Without a base, the piperazine starting material becomes protonated and loses its nucleophilicity. Ensure you are using at least two equivalents of a suitable base (e.g., K₂CO₃, DIPEA) if starting with piperazine and an alkyl halide, especially if your piperazine is a hydrochloride salt.[1][5]

  • Poor Leaving Group: If you are using an alkylating agent with a poor leaving group (e.g., a chloride is less reactive than a bromide or iodide), the reaction will be sluggish.[6] The addition of a catalytic amount of sodium or potassium iodide can sometimes accelerate reactions with alkyl chlorides via an in-situ Finkelstein reaction.

  • Solvent Choice: The reaction is a classic bimolecular nucleophilic substitution (SN2).[1] These reactions are most efficient in polar aprotic solvents like DMF, acetonitrile, or DMSO, which solvate the cation of the base but leave the nucleophile relatively "free" and reactive.[7] Using protic solvents like ethanol or water can slow the reaction by solvating and stabilizing the piperazine nucleophile.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: There are two primary, reliable strategies:

  • Two-Step Approach via Williamson Ether Synthesis:

    • Step A: 4-fluorophenol is deprotonated with a base (e.g., NaH, K₂CO₃) and reacted with an excess of a dihaloalkane like 1-bromo-2-chloroethane. This Williamson ether synthesis selectively forms 1-(2-bromoethoxy)-4-fluorobenzene, as the bromide is a better leaving group than the chloride.[6]

    • Step B: The resulting alkyl halide is then reacted with an excess of piperazine to yield the final product.

  • Convergent Approach using a Protected Piperazine:

    • Step A: 1-Boc-piperazine is alkylated with a suitable 2-(4-fluorophenoxy)ethyl halide (e.g., bromide or mesylate). This ensures mono-alkylation.[3]

    • Step B: The Boc protecting group is removed using acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the desired product as a salt, which can then be neutralized.[4] This is often the cleanest and most scalable method.

Q2: How do I select the optimal base and solvent for the N-alkylation step?

A2: The choice depends on your specific reactants and reaction temperature.

  • Base:

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the phenol in a Williamson ether synthesis and act as effective acid scavengers in the N-alkylation step. They are typically used in polar aprotic solvents like DMF or acetonitrile.[3]

    • Organic Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are often used when milder conditions are required or when reactants are sensitive to stronger inorganic bases.[5]

  • Solvent:

    • Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are generally the best choices for SN2 reactions as they accelerate the rate by not overly solvating the nucleophile.[7]

    • Alcohols (e.g., Ethanol, Isopropanol): While they can be used, they are protic and may slow the reaction rate. However, they can be good solvents for the reactants and are sometimes used for convenience.[3]

Q3: What analytical methods are best for monitoring the reaction and assessing the final product's purity?

A3: A combination of techniques is recommended for robust analysis.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of reactants, the desired product, and any side products (like the di-alkylated species) in real-time.

  • Final Product Analysis:

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. The fluorophenyl group provides a strong UV chromophore, making UV detection straightforward.[8][9]

    • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent alternative for both purity assessment and identification, especially for volatile impurities.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Section 3: Protocols & Data

Table 1: Comparison of Strategies for Selective Mono-Alkylation of Piperazine
StrategyKey PrincipleTypical Reagent Ratio (Piperazine:Alkylating Agent)AdvantagesDisadvantages
Excess Piperazine Statistical probability5:1 to 10:1[2]One-step reaction; simple procedure.Requires removal of large excess of piperazine; yield can be moderate.
Slow Addition Maintain low electrophile concentration2:1 to 3:1[2]Improved selectivity over standard addition.Can require long reaction times; may still produce some di-alkylation.
Mono-Protected Piperazine Directed synthesis1:1.1 (Protected Piperazine:Alkylating Agent)High selectivity; very clean reaction; high yield.[3][4]Two additional steps required (protection and deprotection).
Experimental Protocols

Protocol 1: Direct Alkylation using Excess Piperazine

  • To a round-bottom flask, add piperazine (5.0 eq.) and a suitable solvent (e.g., acetonitrile, 0.2 M).

  • Add potassium carbonate (2.5 eq.) to the mixture.

  • Heat the mixture to a gentle reflux (approx. 80°C).

  • Slowly add 1-[2-(bromo/chloro)ethoxy]-4-fluorobenzene (1.0 eq.) dropwise over 1-2 hours.

  • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water. Make the aqueous layer basic with NaOH to back-extract any product, then re-extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Alkylation using N-Boc-Piperazine

  • Alkylation:

    • Dissolve N-Boc-piperazine (1.0 eq.) in DMF (0.2 M) in a round-bottom flask.

    • Add potassium carbonate (2.0 eq.).

    • Add the alkylating agent (e.g., 1-(2-bromoethoxy)-4-fluorobenzene, 1.1 eq.).

    • Heat the mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction, pour it into water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the intermediate, N-Boc-1-[2-(4-fluorophenoxy)ethyl]piperazine, by column chromatography.

  • Deprotection:

    • Dissolve the purified intermediate in dichloromethane (DCM, 0.1 M).

    • Add trifluoroacetic acid (TFA, 4-5 eq.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until complete.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with 2M NaOH.

    • Extract the free base product with DCM (3x).

    • Dry the combined organic layers, filter, and concentrate to yield the pure product.

Section 4: Visualizations

Synthesis Pathway cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 4-Fluorophenol 4-Fluorophenol Intermediate_Halide 1-(2-Haloethoxy) -4-fluorobenzene 4-Fluorophenol->Intermediate_Halide  Williamson Ether  Synthesis (SN2) Piperazine Piperazine Final_Product This compound Piperazine->Final_Product Alkylating_Agent 1-Bromo-2-chloroethane (or similar) Alkylating_Agent->Intermediate_Halide Intermediate_Halide->Final_Product  N-Alkylation  (SN2)

Figure 1: General synthetic pathway for this compound.

Side_Reaction Mono_Product This compound (Desired Product) Di_Product 1,4-Bis[2-(4-fluorophenoxy)ethyl]piperazine (Undesired Byproduct) Mono_Product->Di_Product  Second  Alkylation Alkylating_Agent 1-(2-Haloethoxy) -4-fluorobenzene Alkylating_Agent->Di_Product

Figure 2: The primary side reaction leading to the di-substituted byproduct.

Troubleshooting_Workflow start Low Yield Observed check_ms Analyze crude reaction by LC-MS start->check_ms major_side_product Major di-alkylated byproduct observed? check_ms->major_side_product Clean baseline incomplete_reaction High amount of starting material? major_side_product->incomplete_reaction No solution_stoichiometry Increase piperazine excess (5-10 eq). Add alkylating agent slowly. Consider using N-Boc-piperazine. major_side_product->solution_stoichiometry Yes solution_conditions Check base (add K₂CO₃). Verify solvent is polar aprotic (DMF, ACN). Increase temperature or reaction time. incomplete_reaction->solution_conditions Yes solution_workup Ensure aqueous phase is basic (pH > 9.5) before extraction. incomplete_reaction->solution_workup No, mass balance is poor end Yield Optimized solution_stoichiometry->end solution_conditions->end solution_workup->end

Figure 3: A logical workflow for troubleshooting low product yield.

Section 5: References

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. [Link]

  • Geni, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5857. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

  • Analytical CHEMISTRY. (n.d.). A rapid and specific stability indicating related substance method development and validation by gas chromatography for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in 1-methyl piperazine. [Link]

  • Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

  • Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Google Patents. (n.d.). WO2010070371A1 - Process for the preparation of piperazine derivatives.

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. [Link]

  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • European Patent Office. (2015). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. [Link]

  • ResearchGate. (2000). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Semantic Scholar. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

Sources

Preventing degradation of 1-[2-(4-Fluorophenoxy)ethyl]piperazine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-[2-(4-Fluorophenoxy)ethyl]piperazine to prevent its degradation. Maintaining the chemical integrity of this compound is critical for ensuring experimental reproducibility, accuracy, and the safety of resulting products. This document outlines the primary causes of degradation and offers practical, actionable solutions in a question-and-answer format to address issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound must be protected from its primary environmental adversaries: atmospheric moisture, oxygen, carbon dioxide, and light. The piperazine moiety is particularly susceptible to these factors.[1][2]

Core Recommendation: Store in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry location.[1]

For easy reference, the following table summarizes the recommended storage parameters and the risks associated with deviation.

ParameterRecommended ConditionRationale & Risk of Non-Compliance
Atmosphere Inert Gas (Argon or Nitrogen)The secondary amine in the piperazine ring is susceptible to oxidation by atmospheric oxygen and can react with carbon dioxide to form carbamate salts.[1][2] Exposure to air can lead to the formation of N-oxides and other impurities.
Temperature Cool (2-8 °C Recommended)While stable at room temperature for short periods in a sealed container[3], lower temperatures slow the rate of all potential degradation reactions. Avoid freezing unless the compound is dissolved in a suitable solvent.
Light Protect from Light (Amber Vial)Piperazine and its derivatives can be light-sensitive.[2] UV exposure can catalyze oxidative processes and lead to the formation of colored impurities.
Moisture Dry Environment (Use of Desiccants)The compound is hygroscopic.[2] Absorption of moisture can lead to clumping, hydrolysis of the ether linkage (though less likely), and can facilitate reactions with atmospheric gases.[1]
Container Tightly Closed (PTFE-lined cap)Prevents the ingress of air and moisture.[1][3] A properly sealed container is the first line of defense against environmental degradation.
Q2: My new batch of this compound has a slight off-white or pale-yellow tint. Is this normal?

Ideally, this compound should be a white to off-white solid or crystalline powder. A pale-yellow tint upon receipt may indicate the very early stages of oxidation or the presence of minor impurities from synthesis.[4] While it may still be suitable for many applications, it warrants a baseline purity analysis (see Protocol 2) before use. If the color intensifies over time, it is a clear indicator of ongoing degradation.

Q3: What are the primary chemical pathways that cause the degradation of this compound?

The degradation of this compound primarily involves the piperazine ring, which is the most reactive part of the molecule. The main pathways are:

  • Oxidation: The secondary amine of the piperazine ring is susceptible to oxidation, which can form N-oxides or other oxidized species. This process can be catalyzed by light and trace metal impurities.[5]

  • Reaction with Carbon Dioxide: Like other secondary amines, piperazine readily reacts with atmospheric CO₂ to form carbamate salts. This can alter the compound's physical properties and apparent purity.

  • Thermal Degradation: While piperazine derivatives are generally more thermally stable than linear amines, high temperatures can promote degradation.[5][6] The most common thermal degradation products of piperazine itself include N-formylpiperazine and products resulting from ring-opening reactions.[5][7]

The diagram below illustrates these potential degradation pathways.

G cluster_main This compound cluster_products Potential Degradation Products struct [Main Compound Structure] N_Oxide N-Oxide Derivative struct->N_Oxide  Oxidation (O2, Light) Carbamate Carbamate Salt struct->Carbamate  Reaction with CO2   Formyl N-Formyl Piperazine Derivative struct->Formyl  Thermal Stress   RingOpened Ring-Opened Species struct->RingOpened  Severe Thermal Stress (e.g., SN2 reaction)  

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide: Specific Issues & Solutions

Q4: I opened my container after a few months, and the white powder has turned noticeably yellow/brown. What happened and what should I do?

Cause: A yellow or brown discoloration is a classic sign of significant oxidation. This was likely caused by repeated exposure to air (oxygen) or long-term storage in a container that was not properly sealed or purged with inert gas. Light exposure can accelerate this process.[2]

Solution Workflow: The compound's integrity is now questionable. You must determine if it is still usable for your application.

  • Do Not Use Directly: Do not assume the compound is suitable for your experiment. The impurities formed could lead to failed reactions, difficult purification, or erroneous biological data.

  • Analytical Purity Assessment: Perform a purity analysis using a validated method. HPLC-UV is an excellent choice for this as the fluorophenyl group provides a strong UV chromophore (see Protocol 2).[8] Compare the chromatogram to a reference standard or the data from when the batch was first received. Look for new peaks or a decrease in the area of the main peak.

  • Decision Point:

    • Purity Acceptable (>95-98%, depending on application): If the impurity levels are within the acceptable range for your experiment, you may choose to proceed with caution. However, it is advisable to use this material quickly and store it with extreme care (e.g., single-use aliquots under argon).

    • Purity Unacceptable: If significant degradation has occurred, the batch should either be re-purified (e.g., by column chromatography or recrystallization, if a protocol is available) or disposed of according to your institution's hazardous waste guidelines.[9]

The following decision-making diagram outlines this workflow.

G start Visual Inspection of Compound check_color Is there significant color change (yellow/brown)? start->check_color proceed Proceed with Experiment check_color->proceed No analyze Perform Purity Analysis (e.g., HPLC-UV, NMR) check_color->analyze Yes check_purity Is Purity within Acceptable Limits? analyze->check_purity use_caution Use Material Promptly with Extreme Caution check_purity->use_caution Yes remediate Re-purify or Dispose of Material check_purity->remediate No

Caption: Workflow for handling a compound showing signs of degradation.

Q5: My analytical results (HPLC, LC-MS) show a new, more polar peak that has grown over time. What could it be?

Cause: The appearance of a new, more polar peak is often indicative of oxidation or hydrolysis. The N-oxide derivative of the piperazine ring is a very likely candidate, as the addition of an oxygen atom significantly increases polarity. Another possibility, though less common under standard storage, is the cleavage of the ether bond, which would yield 4-fluorophenol and 1-(2-hydroxyethyl)piperazine, both of which would have different retention times.

Identification & Solution:

  • Characterize the Impurity: If you have access to LC-MS, analyze the sample to determine the mass of the impurity peak.

    • An M+16 peak relative to the parent compound strongly suggests the formation of an N-oxide .

    • Check for masses corresponding to cleavage products like 4-fluorophenol.

  • Review Storage Protocol: This is a clear sign that your storage and handling protocol is insufficient to prevent degradation. Immediately implement the stringent storage conditions outlined in Protocol 1, especially the use of an inert gas atmosphere.

  • Quantify and Decide: Use the HPLC peak area to quantify the impurity level. Based on this percentage, make a decision as described in the Q4 workflow.

Q6: The solid material in the bottle seems clumpy and difficult to handle. Why?

Cause: Clumping or caking of a powdered solid is almost always due to the absorption of atmospheric moisture.[2] Piperazine and its salts are known to be hygroscopic. This can be exacerbated by temperature cycling, which can cause condensation inside the container.

Solution:

  • Dry the Material: If the material is only clumpy and not discolored, it may be possible to salvage it by drying it under high vacuum for several hours. A vacuum oven at a gentle temperature (e.g., 30-40°C) can be effective, but be aware that heating can accelerate other degradation pathways if the sample is already compromised.

  • Improve Storage: This is a critical warning sign. After drying, immediately transfer the material to a new, dry container. For long-term storage, place this primary container inside a larger secondary container (like a desiccator jar) with a fresh desiccant.[3]

  • Aliquot for Future Use: To prevent repeated exposure of the entire batch to air and moisture, it is best practice to weigh out and aliquot the material into smaller, single-use vials under an inert atmosphere.

Experimental Protocols

Protocol 1: Recommended Procedure for Storage and Handling

This protocol is designed to maximize the shelf-life of this compound by creating a robust barrier against environmental factors.

Materials:

  • Primary container: Amber glass vial with a PTFE-lined screw cap.

  • Inert gas: High-purity argon or nitrogen cylinder with a regulator and tubing.

  • Secondary container: Laboratory desiccator or a sealable bag suitable for use with a vacuum sealer.

  • Fresh desiccant (e.g., silica gel with indicator).

  • Parafilm or other sealing tape.

Procedure:

  • Work in a Controlled Area: If possible, perform all aliquoting and container sealing inside a glovebox with an inert atmosphere. If a glovebox is not available, work quickly in an area with low humidity.

  • Aliquot Material: Divide the bulk material into smaller, pre-weighed amounts in individual amber glass vials. This minimizes the exposure of the entire stock during each use.

  • Purge with Inert Gas: Before sealing, gently flush the headspace of each vial with a stream of argon or nitrogen for 15-30 seconds to displace all air.

  • Seal Tightly: Immediately and tightly screw on the PTFE-lined cap. The PTFE liner provides a superior chemical-resistant seal compared to other materials.

  • Wrap the Seal: For extra protection, wrap the cap-vial interface with Parafilm.

  • Secondary Containment: Place the sealed vials inside a desiccator containing fresh desiccant. Alternatively, use a vacuum sealer with an appropriate moisture-barrier bag.

  • Store Appropriately: Place the desiccator or sealed bag in a designated cool (2-8 °C) and dark location, such as a refrigerator or cold room.[1] Ensure the location is free from sources of heat or UV light.

Protocol 2: General Protocol for Purity Assessment by HPLC-UV

This method provides a template for monitoring the purity of this compound. It must be validated and optimized for your specific instrumentation and reference standard.[10][11]

Instrumentation & Columns:

  • HPLC system with UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents & Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound at ~1 mg/mL in the diluent. Prepare a working standard by diluting this stock to ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~0.1 mg/mL) in the diluent. Ensure it is fully dissolved.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm (the fluorophenyl group should have strong absorbance here).

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a blank (diluent) first, followed by the working standard, and then the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(4-Fluorophenyl)piperazine, 98%. [Link][4]
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.).
  • O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. [Link][16]
  • PubChem. (n.d.). 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[3-(4-fluorophenyl)propyl]piperazine. [Link][18]
  • Kappe, C. O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link][19]
  • De Ruiter, J., et al. (2011). Analytical Methods for the Separation and Identification of Piperazines and Congeners. RSC Publishing. [Link][9]
  • ResearchGate. (2025, August 7). Degradation of aqueous piperazine in carbon dioxide capture. [Link][7]
  • Chan, K. M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link][20]
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (2025, August 9).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Vevelstad, S. J., et al. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link][22]
  • ResearchGate. (2025, August 5). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
  • Global Substance Registration System (GSRS). (n.d.). 1-(2-(BIS(4-FLUOROPHENYL)METHOXY)ETHYL). [Link][24]
  • Voice, A. K. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.

Sources

Technical Support Center: Purification of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-[2-(4-Fluorophenoxy)ethyl]piperazine. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and provide detailed, field-proven troubleshooting strategies to help you achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurity profile of your synthesis will largely depend on the synthetic route employed. However, some common impurities arise from the inherent reactivity of the reagents.

  • Unreacted Starting Materials: Residual piperazine or 2-(4-fluorophenoxy)ethyl halide (or other alkylating agents) are common. Their presence can often be detected by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or 1H NMR.

  • Di-substituted Piperazine Byproducts: A significant challenge in piperazine chemistry is the potential for di-alkylation, leading to the formation of 1,4-bis[2-(4-fluorophenoxy)ethyl]piperazine. This occurs because both nitrogen atoms of the piperazine ring are nucleophilic.[1][2] Using an excess of piperazine can help to favor mono-substitution.[2]

  • Side-Reaction Products: Depending on the reaction conditions, side-reactions such as elimination from the alkylating agent or reactions involving the solvent can occur.

  • Degradation Products: Piperazine and its derivatives can be susceptible to oxidation or hydrolysis, particularly at elevated temperatures or non-neutral pH.[1] It's also known that aqueous piperazine solutions can absorb carbon dioxide from the air, forming carbamates.[3][4]

Q2: I'm observing a persistent impurity with a similar polarity to my product. What are my options?

A2: When dealing with structurally similar impurities, standard purification techniques may be less effective. Here are some advanced strategies to consider:

  • Salt Formation and Recrystallization: This is a highly effective method for purifying amines like piperazine derivatives.[5][6][7] By converting the basic piperazine product into a salt (e.g., hydrochloride or diacetate), you alter its solubility properties.[3][5][8] Often, the salt of the desired product will have different crystallization behavior than the impurities, allowing for selective precipitation. You can then regenerate the free base from the purified salt.[5]

  • Derivative Chemistry: In some cases, it may be beneficial to temporarily protect the remaining N-H group of the piperazine with a group like Boc (tert-butyloxycarbonyl).[9] This changes the polarity and chromatographic behavior of your desired product, potentially allowing for easier separation from the impurity. The protecting group can then be removed in a subsequent step.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations, preparative HPLC can offer the high resolution needed to isolate your target compound from closely related impurities.

Q3: My column chromatography is giving poor separation and significant tailing. How can I improve this?

A3: The basicity of the piperazine moiety is often the cause of poor chromatographic performance on standard silica gel.[6] The basic nitrogen atoms can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.[6]

Here are some ways to address this:

  • Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent can help to saturate the active sites on the silica gel and improve peak shape. A common practice is to add 0.1-1% of TEA to the mobile phase.

  • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is another powerful option.[6]

  • Use of a "Plug": Before loading your sample, you can pass a "plug" of a highly polar solvent containing a base (e.g., 10% methanol in dichloromethane with 1% TEA) through the column to deactivate the silica.

Troubleshooting Guides

Problem 1: Low Yield After Work-up

Symptoms: The mass of the isolated crude product is significantly lower than theoretically expected.

Possible CauseRecommended Solution
Product is water-soluble. Piperazine and its derivatives can have significant water solubility.[3][4] During aqueous work-up, a portion of your product may be lost to the aqueous layer. To minimize this, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your organic product. Perform multiple extractions with your organic solvent (e.g., 3-4 times) to ensure complete recovery.
Incomplete reaction. Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If starting materials are still present, consider increasing the reaction time, temperature, or the stoichiometry of the reagents.
Product degradation. If the reaction is run at a high temperature for an extended period, product degradation may occur. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
Problem 2: Presence of Di-substituted Piperazine Byproduct

Symptoms: 1H NMR and/or LC-MS analysis of the purified product shows the presence of 1,4-bis[2-(4-fluorophenoxy)ethyl]piperazine.

Possible CauseRecommended Solution
Incorrect stoichiometry. The use of an insufficient excess of piperazine can lead to the formation of the di-substituted product. A common strategy to favor mono-alkylation is to use a significant excess of piperazine (e.g., 3-5 equivalents).[2]
Reaction conditions favor di-substitution. High temperatures and prolonged reaction times can increase the likelihood of di-alkylation. Consider running the reaction at a lower temperature and monitoring it closely to stop it once the mono-substituted product is maximized.
Ineffective purification. The polarity of the mono- and di-substituted products can be quite similar, making separation by standard column chromatography challenging. In this case, recrystallization via salt formation is often a more effective purification method.[1]

Experimental Protocols

Protocol 1: Purification via Dihydrochloride Salt Formation

This protocol is designed to selectively precipitate the desired product as its dihydrochloride salt, leaving more soluble impurities in the mother liquor.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or isopropanol

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable organic solvent like anhydrous diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add concentrated HCl dropwise. Alternatively, bubble HCl gas through the solution. Monitor the pH of the solution; the target is a highly acidic pH (around 1-2).

  • Precipitation: The dihydrochloride salt of this compound should precipitate out of the solution as a white solid.[8] Continue adding acid until no further precipitation is observed.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (the same one used for dissolution) to remove any remaining impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of Free Base: To obtain the free base, dissolve the salt in water and add a base (e.g., NaOH or NaHCO₃ solution) until the pH is basic (pH 9-10). Extract the free base with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Protocol 2: High-Resolution Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography with a modified mobile phase to improve separation.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with your starting eluent (e.g., 100% hexanes or a low polarity mixture like 95:5 hexanes:ethyl acetate).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with a gradient of ethyl acetate in hexanes. A typical gradient might start at 5% ethyl acetate and gradually increase to 50% or higher. Crucially, add 0.5-1% triethylamine to your mobile phase throughout the entire gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflows for the purification of this compound.

G start Crude Product Analysis (TLC, LC-MS, NMR) impurity_check Are impurities present? start->impurity_check separation_check Good separation on TLC? impurity_check->separation_check Yes pure_product Pure Product impurity_check->pure_product No column_chromatography Flash Column Chromatography (with TEA) separation_check->column_chromatography Yes salt_formation Purification via Salt Formation separation_check->salt_formation No/Poor column_chromatography->pure_product salt_formation->pure_product

Caption: Decision workflow for selecting a purification method.

G start Crude Product in Organic Solvent add_acid Add HCl start->add_acid precipitate Precipitate Forms add_acid->precipitate filter_wash Filter and Wash with Cold Solvent precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry pure_salt Pure Dihydrochloride Salt dry->pure_salt regenerate Regenerate Free Base (Optional) pure_salt->regenerate regenerate:e->pure_salt:s No pure_free_base Pure Free Base regenerate->pure_free_base Yes

Caption: Step-by-step workflow for purification via salt formation.

References

  • Vertex AI Search, 1-[2-(4-Fluorophenyl)ethyl]piperazine synthesis - ChemicalBook.
  • Google Patents, US2919275A - Purific
  • Benchchem, Technical Support Center: Purification of Piperazine-2-Thione Deriv
  • Benchchem, Technical Support Center: Purification of Piperazine-Containing Compounds.
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  • University of Florida, Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Wikipedia, Piperazine.
  • ResearchGate, What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • ResearchGate, 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine + 2-chloro ethoxy ethanol?.

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Technical Support Center: Enhancing Reproducibility in 1-[2-(4-Fluorophenoxy)ethyl]piperazine Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in binding assays involving 1-[2-(4-Fluorophenoxy)ethyl]piperazine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to poor reproducibility. By understanding the underlying principles of the assay and potential pitfalls, you can generate more reliable and consistent data.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during this compound binding assays.

Q1: My results with this compound are highly variable between experiments. What are the most likely causes?

A1: Poor reproducibility in binding assays can stem from several factors.[1] The most common culprits include inconsistencies in reagent preparation (especially the radioligand), suboptimal assay conditions, and variability in the biological material (e.g., membrane preparations).[1][2] For piperazine-containing compounds, issues like poor solubility and stability can also contribute to inconsistent results.[3][4]

Q2: I'm observing very high non-specific binding (NSB) in my assay. How can I reduce it?

A2: High non-specific binding can mask your specific signal and is a frequent problem.[2] This is often due to the hydrophobic nature of the radioligand or test compound.[2] To mitigate this, consider the following:

  • Lower the radioligand concentration: A common starting point is a concentration at or below the dissociation constant (Kd) value.[2][5]

  • Optimize the wash steps: Increase the volume and/or number of washes with ice-cold buffer.[2][6]

  • Pre-treat filters: Soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[6]

  • Modify the assay buffer: Including bovine serum albumin (BSA) can help to block non-specific binding sites.[2]

Q3: My specific binding signal is too low. What steps can I take to improve it?

A3: A weak specific signal can make it difficult to obtain reliable data.[7] Potential solutions include:

  • Verify radioligand integrity: Ensure the radioligand has not degraded and its specific activity is accurate.[5]

  • Optimize protein concentration: Titrate the amount of membrane protein to find the optimal concentration that maximizes the specific binding signal.[2][5]

  • Check incubation time: Ensure the assay has reached equilibrium by performing a time-course experiment.[6]

Q4: Could the physicochemical properties of this compound itself be the problem?

A4: Absolutely. Piperazine derivatives can present unique challenges.[3] Poor aqueous solubility can lead to an overestimation of the compound's concentration in the assay buffer.[3] Additionally, the stability of the compound under your specific assay conditions (pH, temperature) should be considered, as degradation can lead to a loss of activity.[4]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving common issues in your binding assays.

Problem 1: High Non-Specific Binding (NSB)

High NSB is characterized by a small window between total binding and non-specific binding, making it difficult to accurately determine the specific binding. Ideally, non-specific binding should be less than 50% of the total binding.[2]

high_nsb_troubleshooting cluster_radioligand Radioligand Optimization cluster_assay_conditions Assay Condition Optimization cluster_filtration Filtration & Washing Technique start High Non-Specific Binding Detected radioligand Step 1: Evaluate Radioligand start->radioligand assay_conditions Step 2: Optimize Assay Conditions radioligand->assay_conditions radioligand_conc Lower Radioligand Concentration (≤ Kd) radioligand->radioligand_conc radioligand_purity Check Radiochemical Purity (>90%) radioligand->radioligand_purity filtration Step 3: Refine Filtration & Washing assay_conditions->filtration buffer_mod Modify Buffer (e.g., add BSA) assay_conditions->buffer_mod incubation_time Reduce Incubation Time (if equilibrium is maintained) assay_conditions->incubation_time end NSB Reduced filtration->end filter_pretreatment Pre-treat Filters with PEI filtration->filter_pretreatment wash_steps Increase Wash Volume/Number (use ice-cold buffer) filtration->wash_steps

Caption: Troubleshooting workflow for high non-specific binding.

Protocol 1: Filter Pre-treatment with Polyethyleneimine (PEI)

  • Prepare a 0.3% (w/v) PEI solution in ultrapure water.

  • Submerge the glass fiber filter sheets in the PEI solution for at least 30 minutes at room temperature.

  • Wash the filters thoroughly with ultrapure water to remove excess PEI.

  • Allow the filters to dry completely before use.

Rationale: PEI is a cationic polymer that coats the negatively charged glass fibers, reducing the non-specific binding of positively charged radioligands.[6]

Problem 2: Low Specific Binding Signal

A weak specific signal can result from several factors, including issues with the reagents or suboptimal assay conditions.

low_signal_troubleshooting cluster_reagents Reagent Quality Control cluster_assay_conditions Assay Condition Optimization cluster_receptor_prep Receptor Preparation Assessment start Low Specific Signal Detected reagents Step 1: Verify Reagent Quality start->reagents assay_conditions Step 2: Optimize Assay Conditions reagents->assay_conditions radioligand_activity Confirm Radioligand Specific Activity reagents->radioligand_activity compound_solubility Check Compound Solubility and Stability reagents->compound_solubility receptor_prep Step 3: Assess Receptor Preparation assay_conditions->receptor_prep incubation_time Ensure Binding Equilibrium (Time-course experiment) assay_conditions->incubation_time buffer_composition Verify Buffer pH and Ionic Strength assay_conditions->buffer_composition end Signal Improved receptor_prep->end protein_conc Titrate Membrane Protein Concentration receptor_prep->protein_conc membrane_quality Assess Membrane Quality (e.g., receptor expression) receptor_prep->membrane_quality

Caption: Troubleshooting workflow for low specific binding signal.

Protocol 2: Membrane Protein Titration

  • Prepare a series of dilutions of your membrane preparation in the assay buffer.

  • Perform the binding assay with a fixed, optimal concentration of radioligand and each dilution of the membrane preparation.

  • Plot the specific binding (Total Binding - Non-Specific Binding) against the protein concentration.

  • Select the protein concentration that gives the best signal-to-noise ratio without significant ligand depletion.

Rationale: An optimal amount of receptor is necessary to achieve a robust signal. Too little protein will result in a weak signal, while too much can lead to increased non-specific binding and ligand depletion.[2][5]

Problem 3: Inconsistent Results and Poor Reproducibility

Inconsistent data between assays is a significant roadblock. A systematic approach is required to identify the source of variability.

ParameterPotential IssueRecommended Action
Reagent Preparation Inconsistent dilutions of radioligand or test compound.Prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes.[1]
Degradation of stock solutions.Aliquot and store stock solutions at the recommended temperature to avoid freeze-thaw cycles.[4]
Assay Conditions Fluctuations in incubation temperature.Use a calibrated incubator or water bath. Ensure thermal equilibrium is reached before starting the reaction.[1]
Variations in buffer pH.Prepare buffer in large batches and verify the pH before each use.[1][8]
Pipetting and Handling Inaccurate or inconsistent pipetting.Use calibrated pipettes and practice consistent pipetting technique.[9]
Data Analysis Incorrect calculation of specific binding or inconsistent data fitting.Use a standardized data analysis template. Ensure proper background subtraction.

Advanced Considerations

Receptor Heterogeneity: The presence of multiple receptor subtypes or different affinity states of the same receptor can lead to complex binding profiles that may be misinterpreted as poor reproducibility.[10][11] If you suspect receptor heterogeneity, consider using more selective radioligands or performing competition binding assays with subtype-selective unlabeled ligands.

Scintillation Counting Artifacts: In radioligand binding assays, apparent inconsistencies can arise from the detection method itself.

  • Chemiluminescence: A chemical reaction in the scintillation cocktail that produces light, leading to artificially high counts. This is more common with alkaline samples.[12] To mitigate this, neutralize the sample and allow for a dark adaptation period before counting.[12]

  • Phosphorescence: The delayed emission of light after exposure to ambient light. Always dark-adapt your samples before counting.[12]

  • Static Electricity: Static discharge on the surface of vials can cause spurious counts.[12] Wiping vials with an anti-static cloth can help.[12]

By systematically addressing these potential issues, you can significantly improve the reproducibility of your this compound binding assays and have greater confidence in your results.

References

  • Vertex AI Search. (2024).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds.
  • Benchchem. (2025). troubleshooting radioligand binding assay inconsistencies.
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  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Reddit. (2024). Help with troubleshooting my radioligand competition binding assay.
  • Springer Nature Experiments. (1984). The Problems and Pitfalls of Radioligand Binding.
  • PubMed. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents.
  • Alpha Spectra Inc. (n.d.). Product Support and Troubleshooting Guide.
  • PubMed. (1995). The problems and pitfalls of radioligand binding.
  • ACS Publications. (n.d.). The Role of Receptor Uniformity in Multivalent Binding.
  • Columbia Research. (n.d.).
  • Unknown. (n.d.).
  • NIH. (1990).
  • NIH. (2015). Sigma Receptor Binding Assays.
  • Sigma-Aldrich. (n.d.).
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Revvity. (n.d.).
  • PubMed Central. (n.d.).
  • NIH. (2010).
  • PubMed. (n.d.). Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl].
  • Bio-Rad Antibodies. (n.d.). Characterization of critical reagents for ligand binding assays.
  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • NIH. (n.d.).
  • MDPI. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4.
  • ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic.
  • ResearchGate. (2025). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
  • NIH. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • Wikipedia. (n.d.). Filter binding assay.
  • Unknown. (n.d.). Filter-binding assay.
  • Unknown. (2024).
  • Unodc. (n.d.).
  • Unknown. (2013). Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay.
  • ResearchGate. (2020). Ligand-protein binding/interaction studies.
  • DiscoverX. (n.d.).
  • bioRxiv. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding.
  • Unknown. (n.d.). Radioligand binding methods: practical guide and tips.
  • NIH. (n.d.). Functional assays to define agonists and antagonists of the sigma-2 receptor.
  • YouTube. (2023).
  • Semantic Scholar. (n.d.). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl].
  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Molecular Biology of the Cell (MBoC). (2017).
  • Labome. (n.d.). Receptor-Ligand Binding Assays.

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Technical Support Center: Stability Testing of 1-[2-(4-Fluorophenoxy)ethyl]piperazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 1-[2-(4-Fluorophenoxy)ethyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for ensuring the integrity of this molecule in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of piperazine-containing compounds in biological matrices.

Q1: Why is stability testing in biological matrices a critical step in drug development?

A1: Stability testing in biological matrices such as plasma, blood, or urine is fundamental to the accurate determination of pharmacokinetic (PK) and toxicokinetic (TK) parameters.[1] Degradation of an analyte after sample collection can lead to an underestimation of its concentration, resulting in misleading data on its absorption, distribution, metabolism, and excretion (ADME) profile. Regulatory bodies like the EMA and FDA require comprehensive stability data to ensure the reliability of bioanalytical methods.

Q2: What are the primary factors that can lead to the degradation of this compound in biological samples?

A2: The degradation of piperazine derivatives in biological matrices is often multifactorial. Key contributors include:

  • Enzymatic Degradation: Biological matrices contain various enzymes, such as esterases and oxidases (e.g., cytochrome P450s in liver microsomes), that can metabolize the drug.[2][3]

  • pH-Dependent Hydrolysis: The stability of piperazine compounds can be influenced by the pH of the matrix.[4]

  • Oxidation: The piperazine ring can be susceptible to oxidation, which can be catalyzed by metal ions or exposure to air.[4]

  • Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation. Storing samples at room temperature should be avoided.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of the analyte and changes in the matrix that may affect the analysis.[4]

Q3: What are the recommended storage conditions for biological samples containing piperazine compounds?

A3: For optimal stability, biological samples should be stored at ultra-low temperatures. A study on synthetic piperazines in human whole blood demonstrated that storing samples at -20°C or refrigerated (~4°C) is preferable to room temperature, especially for short-term storage of up to 30 days.[1] For long-term storage, -70°C or lower is recommended to minimize enzymatic activity and chemical degradation. It is also crucial to store samples in tightly sealed containers to prevent oxidation and contamination.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the stability testing of this compound.

Pre-Analytical Troubleshooting

Issue: Inconsistent or low analyte recovery in baseline samples (Time=0).

Potential Cause Troubleshooting Action Scientific Rationale
Poor Analyte Extraction Optimize the extraction procedure. Consider different techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[5]The physicochemical properties of this compound will determine the most efficient extraction method to separate it from matrix components.
Matrix Effects Evaluate for ion suppression or enhancement in the mass spectrometer. This can be done by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a neat solution.[5]Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte, leading to inaccurate quantification.
Suboptimal Storage of Stock/Working Solutions Prepare fresh stock and working solutions. Always store them at appropriate temperatures (e.g., -20°C or lower) and in appropriate solvents.The stability of the analyte in the stock and working solutions is as critical as its stability in the biological matrix.
Analytical Troubleshooting (LC-MS/MS)

Issue: Poor peak shape, retention time shifts, or low sensitivity during LC-MS/MS analysis.

Potential Cause Troubleshooting Action Scientific Rationale
Suboptimal Chromatographic Conditions Adjust the mobile phase composition (e.g., pH, organic modifier). Experiment with different column chemistries (e.g., C18, Phenyl).[4]The basic nature of the piperazine moiety can lead to peak tailing on silica-based columns. Adjusting the mobile phase pH can improve peak shape.
Mass Spectrometer Tuning Optimize the MS parameters, including collision energy and precursor/product ion selection for Multiple Reaction Monitoring (MRM).Proper tuning of the mass spectrometer is essential for achieving the desired sensitivity and specificity for the analyte.
Carryover Inject blank samples after high-concentration samples to assess for carryover. If observed, optimize the autosampler wash procedure.[6]Analyte from a previous injection can adsorb to surfaces in the LC system and elute in subsequent runs, leading to inaccurate results for low-concentration samples.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[7][8]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance and a solution to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC-UV, LC-MS/MS) to separate the parent drug from any degradation products.

Biological Matrix Stability Study Workflow

Stability Study Workflow cluster_pre_analytical Pre-Analytical cluster_storage Storage cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Collection Sample Collection (e.g., Plasma, Urine) Spiking Spike with Analyte and Internal Standard Sample_Collection->Spiking Aliquoting Aliquot Samples Spiking->Aliquoting T0 T=0 Analysis (Baseline) Aliquoting->T0 Storage_Conditions Store at Defined Conditions (e.g., -20°C, -80°C) Aliquoting->Storage_Conditions Time_Points Analyze at Pre-defined Time Points Storage_Conditions->Time_Points Sample_Prep Sample Preparation (PPT, LLE, or SPE) Time_Points->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis and Concentration Calculation LC_MS_Analysis->Data_Analysis Stability_Assessment Assess Stability vs. T=0 Data_Analysis->Stability_Assessment Troubleshooting Decision Tree Start Inconsistent Stability Results Check_T0 Is T=0 Recovery Consistent? Start->Check_T0 Check_Storage Are Storage Conditions Appropriate? Check_T0->Check_Storage Yes Optimize_Extraction Optimize Extraction Procedure Check_T0->Optimize_Extraction No Check_Method Is the Analytical Method Validated? Check_Storage->Check_Method Yes Lower_Temp Lower Storage Temperature Check_Storage->Lower_Temp No Validate_Method Perform Full Method Validation Check_Method->Validate_Method No Optimize_LC Optimize LC Conditions Check_Method->Optimize_LC Yes, but issues persist Evaluate_Matrix Evaluate Matrix Effects Optimize_Extraction->Evaluate_Matrix Verify_Solutions Verify Stock/Working Solution Stability Evaluate_Matrix->Verify_Solutions Minimize_FT Minimize Freeze-Thaw Cycles Lower_Temp->Minimize_FT Optimize_MS Optimize MS Conditions Optimize_LC->Optimize_MS

Sources

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Piperazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) separation of piperazine and its isomers. As piperazine is a polar, basic compound, its separation presents unique challenges that require careful optimization of the mobile phase and stationary phase. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the HPLC analysis of piperazine isomers in a direct question-and-answer format.

Q1: Why are my piperazine isomer peaks showing severe tailing?

Answer:

Peak tailing for basic compounds like piperazine is one of the most common chromatographic problems. It is primarily caused by secondary interactions between the positively charged analyte and negatively charged, acidic silanol groups (-Si-OH) on the surface of silica-based stationary phases[1]. At a mobile phase pH above 4, these silanols can deprotonate to -Si-O⁻, creating strong ionic interaction sites that lead to tailing[1].

Step-by-Step Troubleshooting Protocol:

  • Lower the Mobile Phase pH: Reduce the mobile phase pH to a value at least 2 units below the pKa of your piperazine analytes. Piperazine is a weak base with two pKa values (pKb of 5.35 and 9.73)[2]. Operating at a low pH (e.g., pH 2-3) ensures that both the piperazine molecules (as cations) and the silanol groups (as neutral -Si-OH) are protonated. This minimizes the strong secondary ionic interactions, leading to more symmetrical peaks[3]. Use a buffer like phosphate or formate to maintain a stable pH[4].

  • Add a Competing Base (Silanol Masking): Introduce a small concentration (e.g., 0.1% v/v) of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase[5][6]. These small amine molecules act as "silanol blockers" by competitively interacting with the active silanol sites on the stationary phase, thereby preventing the piperazine analytes from engaging in these tailing-inducing interactions[5][7].

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the ionic sites on the stationary phase and improve peak shape[1]. However, be mindful of the buffer's solubility in the organic portion of your mobile phase to avoid precipitation.

  • Select a Modern, High-Purity Column: Use a column packed with high-purity, "Type-B" silica that has a lower concentration of acidic silanols[1]. Columns that are "base-deactivated" or "end-capped" are specifically designed to reduce these secondary interactions and are highly recommended for the analysis of basic compounds[5].

Q2: My piperazine isomers are poorly retained or eluting at the void volume in Reversed-Phase (RP-HPLC). What should I do?

Answer:

This is a classic challenge for highly polar molecules like piperazine. Standard C18 columns rely on hydrophobic interactions, and piperazine, being very water-soluble, has little affinity for the non-polar stationary phase, causing it to elute with the solvent front[8].

Strategies to Increase Retention:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred mode for separating highly polar compounds[9][10][11]. It utilizes a polar stationary phase (like bare silica, cyano, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer[9][12]. In HILIC, a water-rich layer forms on the stationary phase, and polar analytes like piperazine partition into this layer, leading to retention[10][12]. A typical starting point would be a mobile phase of 95:5 (v/v) acetonitrile/water with a buffer like ammonium acetate[9].

  • Consider Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities on the same stationary phase[13][14]. This allows for simultaneous hydrophobic and ionic interactions, providing excellent retention and unique selectivity for polar, ionizable compounds like piperazine without the need for ion-pairing reagents[14].

  • Use an Ion-Pairing Reagent in RP-HPLC: If you must use reversed-phase, adding an ion-pairing reagent to the mobile phase can significantly increase retention[15][16]. For the cationic piperazine, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium 1-heptanesulfonate) is used[17]. The reagent's hydrophobic tail interacts with the C18 stationary phase, while its charged head-group pairs with the piperazine cation, forming a neutral, more hydrophobic complex that is better retained[15][18][19].

  • Employ a Polar-Embedded or "Aqueous C18" Column: These are modified reversed-phase columns designed to be stable in highly aqueous mobile phases (e.g., >95% water). They prevent the "phase collapse" that can occur with standard C18 columns under these conditions, allowing for better retention of polar analytes.

Q3: I am struggling to achieve baseline separation between my piperazine isomers. How can I improve the resolution?

Answer:

Achieving resolution between structurally similar isomers requires careful manipulation of chromatographic selectivity. This is primarily controlled by the choice of stationary phase, mobile phase organic modifier, and pH[20].

Workflow for Optimizing Resolution:

G cluster_0 start Poor Isomer Resolution ph Optimize Mobile Phase pH start->ph Step 1 organic Change Organic Modifier (ACN vs. MeOH) ph->organic If no improvement success Resolution Achieved ph->success Solved mode Switch Chromatographic Mode (RP -> HILIC or Mixed-Mode) organic->mode If still co-eluting organic->success Solved column Screen Different Stationary Phases (e.g., C18, PFP, Cyano) mode->column For further selectivity mode->success Solved column->success Solved fail Consult Further (e.g., Chiral Separation) column->fail If chiral isomers

Caption: Troubleshooting workflow for poor isomer resolution.

  • Optimize Mobile Phase pH: The ionization state of piperazine isomers can be subtly different. Methodically adjust the mobile phase pH. A pH that is approximately one unit away from the analytes' pKa can sometimes create differences in charge state and hydrophobicity, enhancing separation[21].

  • Evaluate Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is critical. They offer different selectivities due to their distinct chemical properties (ACN is aprotic, MeOH is protic). If you are using ACN, prepare a mobile phase with an equivalent elution strength using MeOH and compare the chromatograms. This simple switch can often resolve co-eluting peaks.

  • Change the Chromatographic Mode: If reversed-phase is failing, the separation mechanism may be insufficient. As mentioned in Q2, HILIC and Mixed-Mode chromatography provide entirely different retention mechanisms (hydrophilic partitioning and ion-exchange, respectively) that can exploit subtle differences between isomers[9][14].

  • Screen Different Stationary Phases: Within a single mode like RP-HPLC, different column chemistries can provide the necessary selectivity. For example, a Pentafluorophenyl (PFP) phase offers dipole-dipole and pi-pi interactions in addition to hydrophobic interactions, which can be effective for separating aromatic or heterocyclic isomers[5]. For chiral isomers, a specific chiral stationary phase (CSP) is essential[6][22]. Polysaccharide-based CSPs are often effective for piperazine derivatives[22].

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase selection when developing a new method for piperazine isomers?

Answer:

A logical starting point depends on the polarity of your specific piperazine derivatives.

G cluster_mode Step 1: Choose Chromatographic Mode cluster_rp Step 2: RP Mobile Phase cluster_hilic Step 2: HILIC Mobile Phase start Analyte: Piperazine Isomers (Polar, Basic) rp Reversed-Phase (RP) start->rp If moderately polar or derivatized hilic HILIC start->hilic If highly polar (un-derivatized) rp_mobile A: 0.1% Formic Acid in Water B: Acetonitrile rp->rp_mobile hilic_mobile A: 10mM Ammonium Acetate in 95:5 ACN:H2O B: 10mM Ammonium Acetate in 50:50 ACN:H2O hilic->hilic_mobile

Caption: Initial mobile phase selection logic.

  • For HILIC (Recommended for high polarity): Start with a mobile phase of 90-95% acetonitrile and 5-10% aqueous buffer[9]. A volatile buffer like 10 mM ammonium formate or ammonium acetate, adjusted to a pH of ~3, is an excellent choice as it provides good peak shape and is MS-compatible[9].

  • For Reversed-Phase (If HILIC is not an option): Begin with a low pH mobile phase to control silanol interactions. A good starting point is Mobile Phase A: 0.1% formic acid or trifluoroacetic acid (TFA) in water, and Mobile Phase B: Acetonitrile[9]. Start with a gradient from 5% to 95% B over 10-15 minutes to scout for the elution window.

Q2: What is the role of the buffer and its concentration in the mobile phase?

Answer:

Buffers are critical for achieving robust and reproducible separations of ionizable compounds like piperazine[23].

  • pH Control: The primary role of a buffer is to maintain a constant mobile phase pH[23][24]. This is crucial because the retention time of ionizable analytes can shift dramatically with small pH changes, especially if the mobile phase pH is close to the analyte's pKa[24]. A stable pH ensures that the analyte remains in a consistent ionization state (e.g., fully protonated), leading to reproducible retention times[4].

  • Improving Peak Shape: Buffer ions can compete with analyte molecules for active sites on the stationary phase, which helps to reduce peak tailing[23].

  • Concentration: A buffer concentration of 10-25 mM is usually sufficient for most applications[1]. The concentration should be high enough to provide adequate buffering capacity but low enough to ensure solubility in the organic modifier and prevent system issues like high backpressure or precipitation.

Q3: My piperazine compound lacks a strong UV chromophore. What are my detection options?

Answer:

Direct UV detection of piperazine can be challenging due to its weak chromophore[22]. There are several effective strategies to overcome this:

  • Low UV Detection: Set the UV detector to a low wavelength, such as 205 nm, where the piperazine may have some absorbance[22]. Be aware that this will increase baseline noise and limit the choice of mobile phase additives.

  • Pre-column Derivatization: React the piperazine with a derivatizing agent that has a strong UV-active or fluorescent tag. Reagents like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) are commonly used for this purpose, allowing for highly sensitive detection[6][9].

  • Use a Universal Detector: If derivatization is not feasible, use a universal detector that does not rely on chromophores.

    • Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes and is compatible with the volatile mobile phases used in HILIC[9].

    • Charged Aerosol Detector (CAD): CAD offers near-universal detection for non-volatile and semi-volatile analytes with high sensitivity.

    • Mass Spectrometry (MS): This is the most powerful detection method, providing both quantification and structural confirmation. HILIC is particularly advantageous for MS as the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source[11][12].

Data & Protocols

Table 1: Comparison of Common Organic Modifiers
FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger (in RP)Weaker (in RP)
Viscosity LowerHigher
System Pressure LowerHigher
UV Cutoff ~190 nm~205 nm
Selectivity Aprotic, offers different selectivity due to dipole interactions.Protic, can engage in hydrogen bonding, altering selectivity.
Recommendation Often the first choice due to lower pressure and better UV transparency.Excellent alternative for changing selectivity when peaks co-elute in ACN.
Protocol: Starting Conditions for HILIC Method Development
  • Column Selection: Choose a HILIC-type column (e.g., Bare Silica, Amide, or Cyano phase; 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient Program:

    • Time (min) | %B (ACN)

    • 0.0 | 95

    • 10.0 | 70

    • 12.0 | 70

    • 12.1 | 95

    • 15.0 | 95

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detector: ELSD or Mass Spectrometer.

This protocol provides a robust starting point for separating piperazine isomers. The gradient will help determine the approximate organic concentration needed for elution, which can then be optimized for an isocratic method or a shallower gradient to improve resolution.

References

  • Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Piperazine on Amaze HD Mixed-Mode Column.
  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Alpert, A. J. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • (n.d.).
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • ResearchGate. (n.d.). Evaluation of various HILIC materials for the fast separation of polar compounds.
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Advanced Chromatography Solutions. (2013, July 29). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • The LCGC Blog. (2013, July 2). Buffer Choice for HPLC Separations.
  • ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • (2024, December 27).
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • CDH Fine Chemical. (n.d.). Ion Pairing Reagents.
  • Chemistry For Everyone. (2025, January 18).
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.

Sources

Technical Support Center: Synthesis and Purification of N-Aryl Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-aryl piperazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to byproduct formation and purification in their synthetic routes. N-aryl piperazines are a privileged scaffold in modern drug discovery, but their synthesis is often accompanied by the formation of closely related impurities that can complicate downstream applications.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your target compounds with high purity.

Troubleshooting Guide: Common Impurities and Removal Strategies

This section addresses specific, frequently encountered problems during the synthesis of N-aryl piperazines. Each entry details the likely cause of the impurity and provides actionable, step-by-step guidance for its removal.

Question 1: My reaction mixture shows a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired mono-arylated product. What is it and how can I remove it?

Answer:

This is a classic and very common issue. The high-molecular-weight byproduct is almost certainly the 1,4-diarylpiperazine .

Causality and Prevention:

This byproduct forms when a second molecule of the aryl halide reacts with the nitrogen (N4) of your already-formed N-aryl piperazine product. This is particularly prevalent in palladium-catalyzed reactions like the Buchwald-Hartwig amination, especially if the reaction is overheated or run for an extended period.[4][5] To minimize its formation, you can:

  • Use a significant excess of piperazine (e.g., 4-8 equivalents) to favor the mono-arylation.[6]

  • Employ a mono-protected piperazine, such as N-Boc-piperazine. This is a highly effective but adds extra steps (protection and deprotection) to your synthesis.[7]

  • Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can reduce the rate of the second arylation.[4]

Removal Strategy: Flash Column Chromatography

Flash column chromatography is the most effective method for separating the mono-aryl from the di-aryl product due to the significant difference in polarity.

Detailed Protocol 1: Flash Column Chromatography for Diarylpiperazine Removal

  • Slurry Preparation: Adsorb your crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol or dichloromethane), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate). The less polar diarylpiperazine will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexane/ethyl acetate). Your more polar mono-arylpiperazine product will then elute.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.

Question 2: My final product is contaminated with unreacted starting materials, specifically piperazine and the aryl halide. How can I efficiently remove both?

Answer:

Residual starting materials are a common issue, but their different chemical properties allow for a straightforward separation using a liquid-liquid extraction technique.

Causality and Prevention:

  • Unreacted Piperazine: This is often due to using a large excess of piperazine to drive the reaction to completion.

  • Unreacted Aryl Halide: Incomplete reaction due to insufficient reaction time, temperature, or catalyst deactivation can leave residual aryl halide.

Removal Strategy: Acid-Base Extraction

This powerful technique leverages the basicity of the piperazine nitrogen and the neutrality of the aryl halide.[8][9][10]

Detailed Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperazine starting material and your N-aryl piperazine product will be protonated and move into the aqueous layer, while the neutral aryl halide remains in the organic layer.

  • Separation: Separate the two layers. Keep both layers. The organic layer contains the unreacted aryl halide. The aqueous layer contains your product and unreacted piperazine as hydrochloride salts.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the pH is basic (pH > 10). This deprotonates the piperazine salts, making them insoluble in water.

  • Back Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (DCM or ethyl acetate). Your N-aryl piperazine product and the unreacted piperazine will move back into the organic layer.

  • Water Wash and Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure. The resulting material will be free of the aryl halide. The highly water-soluble unreacted piperazine is largely removed, but trace amounts may remain, which can often be removed by subsequent crystallization or chromatography.

Question 3: In my Buchwald-Hartwig reaction, I have a persistent, polar impurity that is difficult to remove. What is it likely to be?

Answer:

If you are using a phosphine-based ligand in your Buchwald-Hartwig amination, this impurity is very likely the corresponding phosphine oxide (e.g., triphenylphosphine oxide if using triphenylphosphine).[11][12]

Causality and Prevention:

Phosphine ligands are susceptible to oxidation during the reaction, especially if atmospheric oxygen is not rigorously excluded.

Removal Strategies:

  • Precipitation/Crystallization: Triphenylphosphine oxide (TPPO) has different solubility properties than many N-aryl piperazines.[11][12]

    • Non-polar wash: Suspending the crude mixture in a non-polar solvent like diethyl ether or a hexane/ether mixture can often cause the TPPO to precipitate, allowing it to be removed by filtration.[13][14]

    • Complexation: Adding salts like ZnCl₂ or MgCl₂ can form a complex with TPPO, which then precipitates and can be filtered off.[11][14]

  • Chromatography: If the above methods are not effective, flash chromatography is a reliable option. Phosphine oxides are typically very polar and will have strong retention on a silica gel column, allowing for separation from your less polar product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-aryl piperazines?

The primary methods are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of an aryl halide with piperazine. This is one of the most versatile and widely used methods.[1][2][5]

  • Ullmann Condensation: A copper-catalyzed reaction, which is an older method but still useful, particularly for electron-deficient aryl halides. It often requires higher temperatures than the Buchwald-Hartwig reaction.[15][16][17]

  • Nucleophilic Aromatic Substitution (SNA_r): This method is effective when the aromatic ring is activated by strong electron-withdrawing groups.[6]

  • Reductive Amination: This involves the reaction of a piperazine with an aryl aldehyde or ketone in the presence of a reducing agent.[6][18][19]

Q2: How can I best monitor my reaction to minimize byproduct formation?

Regular monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. By tracking the consumption of your starting materials and the appearance of your product and byproducts, you can stop the reaction at the optimal time to maximize the yield of your desired product and minimize the formation of impurities like diarylpiperazine.

Q3: What is the best general-purpose purification technique for N-aryl piperazines?

For lab-scale synthesis, flash column chromatography is often the most versatile and effective technique for separating a wide range of impurities. For larger-scale work, crystallization or salt formation followed by recrystallization are often preferred for their scalability and efficiency.[20][21]

Visual Guides

Reaction Pathway and Byproduct Formation

G cluster_0 Desired Reaction Pathway cluster_1 Common Byproduct Pathway ArylX Aryl Halide Product N-Aryl Piperazine (Desired Product) ArylX->Product + Piperazine [Pd Catalyst] Piperazine Piperazine Product2 N-Aryl Piperazine Byproduct 1,4-Diarylpiperazine (Byproduct) Product2->Byproduct + Aryl Halide (Excess, High Temp) ArylX2 Aryl Halide

Caption: Main reaction vs. diarylation side reaction.

Purification Strategy Flowchart

G start Crude Reaction Mixture q1 Major Impurities: Unreacted Piperazine & Aryl Halide? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Major Impurity: Diarylpiperazine? q1->q2 No acid_base->q2 chromatography Flash Column Chromatography q2->chromatography Yes q3 Phosphine Oxide Present? q2->q3 No chromatography->q3 precipitate Precipitation/ Complexation q3->precipitate Yes final_product Pure N-Aryl Piperazine q3->final_product No precipitate->final_product

Caption: Decision tree for purification strategy.

Summary Table of Common Byproducts and Removal Methods

ByproductCommon Source ReactionRecommended Removal MethodKey Principle
1,4-Diarylpiperazine Buchwald-Hartwig, UllmannFlash Column ChromatographyDifference in polarity between mono- and di-substituted products.
Unreacted Piperazine All routes (used in excess)Acid-Base ExtractionBasicity of piperazine allows for separation into an aqueous acidic phase.[9][22]
Unreacted Aryl Halide Buchwald-Hartwig, UllmannAcid-Base ExtractionNeutral compound remains in the organic phase during an acid wash.[23][24]
Phosphine Oxides Buchwald-HartwigPrecipitation or ChromatographyDifferences in solubility or high polarity on silica gel.[11][13][14]

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?
  • Cerne, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder.
  • University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide.
  • Google Patents. (1959). Purification of piperazine.
  • ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?
  • Reddit. (2023). Reductive amination of piperazine.
  • Reddit. (2023). BH amination side products and purification.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Google Patents. (1996). Removal of halide impurities from organic liquids.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines.
  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Reddit. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.
  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Slideshare. (n.d.). Ullmann reaction.
  • Wikipedia. (n.d.). Ullmann reaction.

Sources

Technical Support Center: Enhancing the Metabolic Stability of Fluorophenoxy Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the metabolic stability of fluorophenoxy piperazine compounds. The information herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental design and interpretation.

Section 1: Understanding the Metabolic Landscape of Fluorophenoxy Piperazine Compounds

Before troubleshooting experimental hurdles, it is crucial to have a firm grasp of the metabolic pathways that fluorophenoxy piperazine compounds are likely to undergo. This understanding forms the basis for rational drug design and the interpretation of metabolic stability data.

Q1: What are the primary metabolic pathways for fluorophenoxy piperazine compounds?

A1: The metabolic fate of fluorophenoxy piperazine derivatives is primarily governed by the activity of cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2] These enzymes catalyze Phase I metabolic reactions, which are typically oxidative in nature.[3] For this class of compounds, the most common metabolic transformations include:

  • Piperazine Ring Oxidation: The piperazine moiety is a common site for metabolic attack. This can involve N-oxidation, N-dealkylation, or oxidation at the carbons alpha to the nitrogen atoms.[4]

  • Aromatic Hydroxylation: The fluorophenoxy ring can undergo hydroxylation, although the position of the fluorine atom can significantly influence the rate and regioselectivity of this reaction.[5][6]

  • O-Dealkylation: If the fluorophenoxy group is part of an ether linkage, O-dealkylation can occur.

The specific metabolites formed will depend on the overall structure of the molecule and the specific CYP isoforms involved, with CYP3A4, CYP2D6, CYP2C9, and CYP1A2 being major contributors to the metabolism of many drugs.[1][7]

Q2: How does the fluorine substituent on the phenoxy ring influence metabolic stability?

A2: The introduction of a fluorine atom can have profound and sometimes paradoxical effects on metabolic stability.[5] Its high electronegativity can alter the electronic properties of the aromatic ring, potentially deactivating it towards oxidative metabolism by CYP enzymes.[6][8] Strategically placing a fluorine atom at a potential site of metabolic attack (a "metabolic soft spot") can effectively block hydroxylation and extend the compound's half-life.[9] However, the position of the fluorine is critical. In some cases, it can alter the molecule's conformation or binding affinity for metabolizing enzymes in a way that might not lead to a significant improvement in stability.[5]

Section 2: Troubleshooting In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are the workhorse for evaluating the metabolic liabilities of drug candidates early in the discovery process.[10][11] The two most common systems are liver microsomes and hepatocytes.[12][13]

Liver Microsomal Stability Assays

Liver microsomes are subcellular fractions that are rich in CYP enzymes and are a cost-effective way to assess Phase I metabolism.[13][14]

Q3: My compound shows very rapid degradation in the liver microsomal stability assay (t½ < 5 minutes). What are my next steps?

A3: Rapid degradation in a microsomal assay is a strong indicator of high intrinsic clearance, likely mediated by CYP enzymes.[15] Here's a systematic approach to troubleshoot and address this issue:

  • Confirm the Result: Repeat the experiment to ensure the result is not due to experimental error. Include positive and negative controls (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) to validate the assay performance.

  • Identify the Metabolite(s): The most critical next step is to identify the structure of the major metabolite(s). This can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17] Knowing where the molecule is being modified will guide your chemical strategy.

  • Block the "Metabolic Hotspot": Once the site of metabolism is identified, you can employ several strategies to block this "soft spot".[18]

    • Deuteration: Replacing a hydrogen atom at the site of metabolism with deuterium can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[19]

    • Introduction of Steric Hindrance: Adding a bulky group, such as a methyl or t-butyl group, near the metabolic hotspot can sterically hinder the enzyme's access to that site.[8]

    • Electronic Modification: If the metabolism is occurring on the fluorophenoxy ring, you can try to deactivate the ring further by adding electron-withdrawing groups.[8][20] For piperazine ring metabolism, modifying adjacent groups to alter the electronics of the nitrogen atoms can be effective.[21]

Q4: I am seeing significant variability in my microsomal stability data between experiments. What could be the cause?

A4: Variability in microsomal stability assays can be frustrating. Here are some common culprits and solutions:

Potential Cause Troubleshooting Steps
Microsome Quality Ensure you are using high-quality, pooled liver microsomes from a reputable supplier. Check the specified CYP activity. Avoid repeated freeze-thaw cycles.
Cofactor (NADPH) Degradation Prepare the NADPH solution fresh for each experiment. Keep it on ice until use.
Incubation Conditions Precisely control the incubation temperature (typically 37°C) and time.[22] Ensure adequate shaking to keep the microsomes in suspension.
Compound Solubility Poor solubility can lead to inaccurate concentrations in the incubation. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid inhibiting enzyme activity.
Analytical Method Validate your LC-MS/MS method for linearity, precision, and accuracy.[23][24] Matrix effects from the incubation buffer can interfere with quantification.
Hepatocyte Stability Assays

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes.[13][14]

Q5: My compound is stable in microsomes but shows moderate to high clearance in hepatocytes. What does this suggest?

A5: This is a classic indication that your compound is likely being metabolized by Phase II conjugation enzymes, which are present in hepatocytes but largely absent in microsomes.[25] The most common Phase II reactions are glucuronidation (catalyzed by UGTs) and sulfation (catalyzed by SULTs). Phenolic hydroxyl groups are particularly susceptible to glucuronidation.[8]

  • Troubleshooting Strategy:

    • Metabolite Identification: Use LC-MS/MS to look for metabolites with a mass shift corresponding to the addition of glucuronic acid (+176 Da) or a sulfo group (+80 Da).

    • Chemical Modification: If a phenolic metabolite is being formed and then rapidly conjugated, blocking the initial hydroxylation is the primary strategy. If the parent compound contains a group susceptible to direct conjugation (e.g., a hydroxyl or carboxylic acid), you may need to mask or replace that functional group.

Q6: I am working with a slowly metabolized compound, and I am not seeing any degradation in my standard 4-hour hepatocyte assay. How can I get an accurate clearance value?

A6: For slowly metabolized compounds, standard incubation times may not be sufficient to observe significant turnover.[26] In this scenario, you can consider more advanced, longer-term hepatocyte culture systems:

  • Plated Hepatocyte Relay Method: This method involves incubating the compound with plated hepatocytes for a set period (e.g., 24 hours), then transferring the supernatant to a fresh plate of hepatocytes for another incubation period. This extends the effective incubation time and allows for the clearance of slowly metabolized compounds to be measured.

  • Hepatocyte Co-culture Systems: Co-culturing hepatocytes with other cell types, such as stromal cells, can help maintain their metabolic activity for longer periods (days to weeks).

Section 3: Experimental Protocols and Data Interpretation

Standard Liver Microsomal Stability Assay Protocol

This protocol provides a general framework. Specific concentrations and time points may need to be optimized for your compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

Procedure:

  • Prepare Incubation Mix: In a 96-well plate, add phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH solution to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quench Reaction: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[22]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.[27]

Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomes).

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Buffer, Microsomes, Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction prep_nadph Prepare NADPH Solution time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Section 4: Advanced Strategies and Considerations

Q7: Are there any in silico tools that can predict the metabolic stability of my compounds before I synthesize them?

A7: Yes, several computational tools can predict sites of metabolism and provide an estimate of metabolic stability. These models use large datasets of known drug metabolism to identify structural motifs that are prone to metabolism. While these tools are not a substitute for experimental data, they can be incredibly valuable for prioritizing which compounds to synthesize and for guiding the design of more stable analogues.[28]

Q8: My fluorophenoxy piperazine compound is an inhibitor of the CYP enzyme that metabolizes it. How does this affect the interpretation of my stability data?

A8: This phenomenon, known as mechanism-based inhibition (MBI) or time-dependent inhibition (TDI), can complicate the interpretation of metabolic stability data. If a compound inhibits its own metabolism, the rate of degradation will decrease over time, leading to a non-linear disappearance curve. This can result in an underestimation of the initial rate of metabolism and, therefore, an overestimation of the compound's stability. It is crucial to be aware of this possibility, and if suspected, specific assays can be run to characterize the time-dependent inhibitory potential of your compound.

Section 5: Conclusion and Future Directions

Enhancing the metabolic stability of fluorophenoxy piperazine compounds is an iterative process of design, synthesis, and testing. A thorough understanding of the underlying metabolic pathways, coupled with a systematic approach to troubleshooting in vitro assays, is essential for success. By identifying metabolic liabilities early and employing rational design strategies to address them, researchers can significantly improve the pharmacokinetic profiles of their drug candidates and increase the likelihood of developing a successful therapeutic agent.

References

  • The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. (2025). World Journal of Pharmacology and Toxicology.
  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. (n.d.). Taylor & Francis Online.
  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. (n.d.). Semantic Scholar.
  • Cytochrome P450 Drug Metabolism. (2023). DynaMedex.
  • The role of cytochrome p450 in drug metabolism. (2024). News-Medical.net.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
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Technical Support Center: Optimizing Signal-to-Noise Ratio for 1-[2-(4-Fluorophenoxy)ethyl]piperazine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-[2-(4-Fluorophenoxy)ethyl]piperazine and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the signal-to-noise ratio (S/N) in your analytical assays. Achieving a high S/N is critical for obtaining sensitive, accurate, and reproducible data.[1][2] This resource is designed to address specific issues you may encounter during your experiments, with a focus on liquid chromatography-mass spectrometry (LC-MS) and fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound containing a piperazine ring, which is a common scaffold in medicinal chemistry.[3][4] Piperazine derivatives are investigated for a wide range of biological activities, often targeting central nervous system receptors like serotonin and dopamine transporters.[3][5] As such, they are frequently studied in drug discovery and development for potential therapeutic applications.[3]

Q2: Why is the signal-to-noise ratio (S/N) a critical parameter in my assays?

The signal-to-noise ratio is a measure of the strength of your analytical signal relative to the background noise.[1][6] A higher S/N ratio indicates a more sensitive and reliable measurement. For quantitative assays, a sufficiently high S/N is essential for:

  • Accurate Quantification: A low S/N can lead to significant errors in determining the concentration of your analyte.

  • Lower Limits of Detection (LOD) and Quantification (LOQ): A good S/N allows for the reliable detection and quantification of your compound at lower concentrations.[2][7]

  • Method Robustness and Reproducibility: Consistent S/N ratios across experiments are indicative of a well-controlled and reproducible assay.

Q3: What are the primary sources of noise in my analytical assays?

Noise can originate from various sources, including the analytical instrument, the sample matrix, and the reagents used.[8] Common sources of noise include:

  • Instrumental Noise: Electronic noise from the detector, fluctuations in the ion source, or an unstable spray in electrospray ionization (ESI).[8]

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[9][10]

  • Chemical Noise: Contaminants in solvents, reagents, or sample collection tubes can contribute to high background signals.[11]

  • Autofluorescence: In fluorescence-based assays, endogenous fluorophores in cells or media can create a high background.[12][13]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This section provides a structured approach to troubleshooting and resolving common issues leading to a poor S/N ratio in your experiments with this compound.

Issue 1: High Background Noise in LC-MS/MS Assays

A high background can mask your analyte's signal, leading to a poor S/N.

Possible Causes & Solutions:

  • Contaminated Solvents or Reagents:

    • Explanation: Impurities in your mobile phase or extraction solvents can contribute to a high chemical background.[11]

    • Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Always test new batches of solvents for background noise.

  • Matrix Effects:

    • Explanation: Endogenous components in your biological sample can co-elute with your analyte and suppress or enhance its ionization, affecting the baseline.[14][15] Phospholipids are a common source of matrix effects in plasma samples.[14]

    • Solution:

      • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from matrix interferences.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

  • Instrument Contamination:

    • Explanation: Carryover from previous injections or a contaminated ion source can elevate the baseline.

    • Solution: Implement a rigorous wash protocol for the autosampler and injection port. Regularly clean the ion source according to the manufacturer's recommendations.

Issue 2: Weak Signal Intensity in LC-MS/MS Assays

A weak signal for this compound can be just as detrimental as high noise.

Possible Causes & Solutions:

  • Suboptimal Ionization Parameters:

    • Explanation: The efficiency of electrospray ionization (ESI) is highly dependent on parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature.[16]

    • Solution: Perform a systematic optimization of the ESI source parameters. Infuse a standard solution of your analyte and adjust each parameter to maximize the signal intensity.

ParameterTypical Range (Positive Ion Mode)Impact on Signal
Capillary Voltage 3 - 5 kVToo low leads to poor ionization; too high can cause fragmentation.[16]
Nebulizer Gas Pressure 20 - 60 psiAffects droplet size and desolvation efficiency.[16]
Desolvation Temperature 250 - 450 °CAids in solvent evaporation; too high can cause thermal degradation.[16]
Mobile Phase pH Analyte DependentFor basic compounds like piperazine derivatives, a lower pH (e.g., adding 0.1% formic acid) can enhance protonation and improve signal in positive ion mode.[17]
  • Poor Analyte Solubility or Stability:

    • Explanation: Piperazine derivatives can sometimes have limited aqueous solubility.[18] Degradation during sample storage or processing can also lead to a lower than expected signal.[19]

    • Solution:

      • Assess Solubility: Determine the kinetic solubility of your compound in the assay buffer.[18]

      • Storage Conditions: Store stock solutions and biological samples at appropriate temperatures (e.g., -20°C or -80°C) to minimize degradation.[19] Phenyl piperazines, in particular, may show degradation over extended storage.[19]

      • Use of Organic Solvents: Ensure your compound is fully dissolved in the initial stock solution, typically using a solvent like DMSO.

Issue 3: High Background in Fluorescence Assays

For assays utilizing fluorescent probes or reporters in conjunction with this compound, high background fluorescence is a common challenge.

Possible Causes & Solutions:

  • Autofluorescence:

    • Explanation: Biological samples, including cells and media components like phenol red and riboflavin, can exhibit intrinsic fluorescence.[12]

    • Solution:

      • Use Phenol Red-Free Media: For cell-based assays, switch to a medium without phenol red.[12]

      • Wavelength Selection: Choose fluorophores with excitation and emission wavelengths that minimize overlap with the autofluorescence spectrum of your sample.

      • Include Unstained Controls: Always run an unstained control to quantify the level of autofluorescence.[13]

  • Non-Specific Binding of Fluorescent Probes:

    • Explanation: The fluorescent dye or antibody may bind non-specifically to cellular components or the plate surface.[20]

    • Solution:

      • Blocking: Use appropriate blocking buffers (e.g., BSA or serum) to reduce non-specific binding sites.[20]

      • Optimize Probe Concentration: Titrate the concentration of your fluorescent probe to find the optimal balance between specific signal and background.[13][20]

      • Washing Steps: Increase the number and duration of wash steps to remove unbound probe.[20]

  • Plasticware Fluorescence:

    • Explanation: Some types of plastic microplates can have high intrinsic fluorescence.[21]

    • Solution: Use black-walled, clear-bottom plates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background.[21]

Experimental Protocols

Protocol 1: Systematic ESI Source Optimization for this compound

This protocol describes a method for optimizing the key ESI parameters to maximize the signal for your analyte.

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to monitor the expected protonated molecule [M+H]⁺ of your compound.

  • Optimize one parameter at a time while keeping others constant. Record the signal intensity for each setting.

    • Capillary Voltage: Vary from 2.5 kV to 5.0 kV in 0.5 kV increments.

    • Nebulizer Gas Pressure: Adjust in 5 psi increments within the instrument's recommended range.

    • Desolvation Gas Temperature: Increase in 25 °C increments from 250 °C to 450 °C.

  • Identify the optimal setting for each parameter that provides the highest and most stable signal.

  • Verify the optimized parameters by injecting a sample onto your LC system.

Protocol 2: Evaluation of Matrix Effects

This protocol helps to determine if matrix effects are impacting your assay's performance.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted, and the analyte is spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte is spiked into the blank biological matrix before the extraction process.

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpret the results:

    • An ME value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.[10]

    • A low RE value indicates inefficient extraction of the analyte from the matrix.

Visualizations

Workflow for Troubleshooting Low S/N in LC-MS

G start Low S/N Ratio Detected check_signal Evaluate Signal Intensity start->check_signal check_noise Evaluate Baseline Noise start->check_noise weak_signal Weak Signal check_signal->weak_signal Yes end Improved S/N Ratio check_signal->end No high_noise High Noise check_noise->high_noise Yes check_noise->end No opt_ms Optimize MS Parameters (Capillary Voltage, Gas Flow, Temp) weak_signal->opt_ms check_solubility Check Analyte Solubility and Stability opt_ms->check_solubility opt_mobile_phase Optimize Mobile Phase (pH, Organic %) check_solubility->opt_mobile_phase opt_mobile_phase->end check_solvents Check Solvents & Reagents (Use LC-MS Grade) high_noise->check_solvents improve_cleanup Improve Sample Cleanup (SPE, LLE) check_solvents->improve_cleanup check_instrument Check for Instrument Contamination/Carryover improve_cleanup->check_instrument check_instrument->end

Caption: Troubleshooting workflow for low signal-to-noise in LC-MS assays.

Factors Influencing Signal-to-Noise Ratio

G cluster_signal Signal Enhancement cluster_noise Noise Reduction opt_ionization Optimized Ionization sn_ratio High S/N Ratio opt_ionization->sn_ratio opt_chrom Good Chromatography (Sharp Peaks) opt_chrom->sn_ratio analyte_stability Analyte Stability analyte_stability->sn_ratio clean_sample Effective Sample Cleanup clean_sample->sn_ratio high_purity High-Purity Solvents high_purity->sn_ratio clean_instrument Clean Instrument clean_instrument->sn_ratio

Caption: Key factors contributing to an improved signal-to-noise ratio.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (n.d.). Basicmedical Key.
  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today.
  • Signal-to-Noise Ratio. (n.d.). Shimadzu.
  • Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online.
  • Minimum required signal-to-noise ratio for optimal precision in HPLC and CE. (2025, August 6). ResearchGate.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.
  • The Role of the Signal-to-Noise Ratio in Precision and Accuracy. (2006, January 1). LCGC International.
  • LC-MS sensitivity: Practical strategies to boost your signal and lower your noise. (n.d.). ResearchGate.
  • Fluorescent microscopy troubleshooting: high background. (2019, January 30). YouTube.
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  • How Can You Improve The Signal-to-noise Ratio In EDS?. (2025, July 24). YouTube.
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen.
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013, August 31). PubMed Central.
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Validation & Comparative

A Comprehensive Guide to Dopamine Transporter Inhibition: A Comparative Analysis of the Gold-Standard GBR 12909 and the Phenylpiperazine Analog 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of two ligands targeting the dopamine transporter (DAT): GBR 12909, a well-established and highly selective inhibitor, and 1-[2-(4-Fluorophenoxy)ethyl]piperazine, a structurally distinct piperazine derivative. The objective is to present a clear, data-driven comparison for researchers evaluating tools for dopaminergic system studies. We will delve into the established pharmacological profile of GBR 12909 as a benchmark and outline the necessary experimental frameworks to characterize novel compounds like this compound.

The dopamine transporter is a critical sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and magnitude of dopaminergic signaling.[1][2] Due to its central role in reward, motivation, and motor control, DAT is a primary target for therapeutic agents and a subject of intense research in neurology and psychiatry.[1][2] The selection of a specific DAT inhibitor for experimental use is paramount, as off-target effects can confound results. Potency and, critically, selectivity against the serotonin (SERT) and norepinephrine (NET) transporters are key determinants of a compound's utility.

Section 1: GBR 12909 - The Benchmark for Selective DAT Inhibition

GBR 12909, or 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, is widely regarded as a "gold-standard" selective DAT inhibitor in preclinical research.[3][4] Its extensive characterization provides a reliable benchmark for evaluating other potential DAT ligands.

Chemical Structure & Properties
  • IUPAC Name: 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine

  • Molecular Formula: C₃₁H₃₈F₂N₂O

  • Molecular Weight: 523.49 g/mol (dihydrochloride)[5]

  • Key Features: A diarylmethoxyethyl group linked to a piperazine ring, a structure that confers high affinity for DAT.

Pharmacological Profile: Potency and Selectivity

GBR 12909 is a potent and competitive inhibitor of dopamine uptake.[3][4][5] Its defining characteristic is its high selectivity for DAT over other monoamine transporters. In vitro studies consistently demonstrate that it has a more than 100-fold lower affinity for both the norepinephrine and serotonin uptake carriers.[3][4] This selectivity is crucial for isolating the effects of dopamine system modulation in experimental models. The compound exhibits a high affinity for DAT with a reported inhibition constant (Ki) of approximately 1 nM.[3][4][5]

Mechanism of Action

Experimental data indicate that GBR 12909 acts as a competitive inhibitor at the dopamine binding site on the transporter protein, directly blocking the reuptake process.[3][4] Kinetic studies have further revealed that GBR 12909 can induce a "slow isomerization step" upon binding to DAT, which may represent a conformational change in the transporter protein.[6] This interaction effectively antagonizes the transporter's function, leading to a modest and sustained increase in extracellular dopamine levels in vivo.[7]

Section 2: this compound - A Structurally Related Analog

This compound represents a different structural class of piperazine derivatives. Unlike the diarylmethoxy structure of GBR 12909, it features a fluorophenoxyethyl group. Many drugs targeting the central nervous system contain a piperazine ring as part of their molecular structure.[8]

Chemical Structure & Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₇FN₂O

  • Key Features: A single fluorinated phenyl ring linked via an ether and ethyl chain to the piperazine core. This structure is significantly less complex than GBR 12909.

Pharmacological Profile: An Uncharacterized Compound

A comprehensive search of the scientific literature reveals a lack of published data regarding the specific binding affinity and functional potency of this compound at the dopamine transporter. While its piperazine core and fluorophenyl group are common in CNS-active compounds, its efficacy and selectivity as a DAT inhibitor have not been publicly documented. Therefore, any potential activity at DAT is purely speculative without direct experimental validation. To ascertain its value as a research tool, it must be subjected to the rigorous pharmacological characterization outlined in Section 4.

Section 3: Head-to-Head Comparison and Data Summary

The following table summarizes the known properties of GBR 12909 and highlights the data gap for this compound.

FeatureGBR 12909This compound
IUPAC Name 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazineThis compound
DAT Binding Affinity (Ki) ~1 nM[3][4][5]Data Not Available
Selectivity (DAT vs. SERT/NET) >100-fold selective for DAT[3][4]Data Not Available
Mechanism of Action Competitive DAT Inhibitor[3][4]Data Not Available
Research Status Extensively characterized; benchmark toolUncharacterized in public domain

Section 4: Experimental Protocols for Characterizing Novel DAT Inhibitors

To address the data gap for compounds like this compound, two fundamental in vitro assays are required: a radioligand binding assay to determine affinity and a synaptosomal uptake assay to measure functional inhibition. These protocols provide a self-validating system for robust pharmacological characterization.

Protocol 1: In Vitro Radioligand Binding Assay to Determine DAT Affinity (Ki)

This assay quantifies the affinity of a test compound for DAT by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Causality: The principle is based on the law of mass action. By measuring the concentration of the test compound required to displace 50% of the specific binding of the radioligand (the IC50), we can calculate its equilibrium dissociation constant (Ki), a true measure of binding affinity.

Diagram: Radioligand Binding Assay Workflow

cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_quant Quantification cluster_analysis Data Analysis prep1 Homogenize DAT-expressing tissue (e.g., rat striatum) in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend pellet prep2->prep3 prep4 Determine protein concentration (BCA assay) prep3->prep4 incub1 Add membranes, radioligand (e.g., [3H]WIN 35,428), and varying concentrations of test compound to 96-well plate prep4->incub1 incub2 Include controls: - Total Binding (no competitor) - Non-Specific Binding (excess known inhibitor, e.g., GBR 12909) incub1->incub2 incub3 Incubate to equilibrium (e.g., 60 min at 30°C) incub2->incub3 quant1 Rapidly filter plate contents through GF/B filters to separate bound/free ligand incub3->quant1 quant2 Wash filters with ice-cold buffer quant1->quant2 quant3 Add scintillation cocktail to dried filters quant2->quant3 quant4 Quantify radioactivity (CPM) using a scintillation counter quant3->quant4 analysis1 Calculate Specific Binding: Total - Non-Specific quant4->analysis1 analysis2 Plot % Specific Binding vs. log[Test Compound] analysis1->analysis2 analysis3 Determine IC50 using non-linear regression analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis3->analysis4 cluster_prep Synaptosome/Cell Preparation cluster_assay Uptake Assay cluster_quant Quantification cluster_analysis Data Analysis prep1 Prepare synaptosomes from DAT-rich tissue or plate hDAT-expressing cells in a 96-well plate prep2 Wash with Krebs-Ringer-HEPES (KRH) buffer prep1->prep2 incub1 Pre-incubate synaptosomes/cells with varying concentrations of test compound (10-20 min) prep2->incub1 incub2 Initiate uptake by adding [3H]Dopamine incub1->incub2 incub3 Incubate for a short period to measure initial uptake rate (e.g., 5-10 min at 37°C) incub2->incub3 incub4 Terminate uptake by rapid washing with ice-cold buffer or filtration incub3->incub4 quant1 Lyse cells/synaptosomes incub4->quant1 quant2 Transfer lysate to scintillation vials quant1->quant2 quant3 Add scintillation fluid and quantify [3H]Dopamine uptake via scintillation counting quant2->quant3 analysis1 Define Non-Specific Uptake using a high concentration of a known inhibitor quant3->analysis1 analysis2 Calculate Specific Uptake analysis1->analysis2 analysis3 Plot % Specific Uptake vs. log[Test Compound] analysis2->analysis3 analysis4 Determine IC50 using non-linear regression analysis3->analysis4

Caption: Workflow for determining DAT functional potency (IC50).

Step-by-Step Methodology:

  • Preparation: Use either synaptosomes prepared from fresh brain tissue or a cell line stably expressing the human dopamine transporter (hDAT), plated in a 96-well plate. [1][9]2. Pre-incubation: Wash the cells/synaptosomes with a suitable uptake buffer (e.g., Krebs-Ringer-HEPES). [1]Add the buffer containing varying concentrations of the test compound to the wells. Include control wells with buffer only (100% uptake) and wells with a high concentration of a known inhibitor for non-specific uptake. [1]Pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding buffer containing a fixed concentration of [³H]Dopamine. [1]4. Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to ensure the measurement of the initial rate of uptake. [1]5. Termination: Terminate the uptake process by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer. [1]6. Lysis and Quantification: Lyse the cells to release the accumulated [³H]Dopamine. [1]Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound's concentration and use non-linear regression to determine the IC50 value.

Conclusion

This guide establishes GBR 12909 as a potent, selective, and well-documented DAT inhibitor, making it an exemplary tool for neuropharmacological research. [3][4]In contrast, this compound remains an uncharacterized entity in the context of DAT inhibition. While its structure contains moieties common to CNS ligands, its affinity, selectivity, and mechanism of action at the dopamine transporter are unknown. For researchers considering its use, the experimental protocols detailed herein provide a clear and robust pathway for its complete pharmacological characterization. By employing these standardized assays, the scientific community can ensure that novel research tools are properly validated, leading to more reliable and reproducible findings in the complex field of dopamine research.

References

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  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Journal of medicinal chemistry, 50(23), 5637-5649.
  • Froimowitz, M., et al. (2007). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. Bioorganic & medicinal chemistry, 15(2), 1146-59.
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  • Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry international, 53(6-8), 370-3.
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A Comparative Analysis of 1-[2-(4-Fluorophenoxy)ethyl]piperazine and Fluoxetine as Selective Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Antidepressant Research

The development of selective serotonin reuptake inhibitors (SSRIs) revolutionized the treatment of major depressive disorder and other psychiatric conditions. By selectively blocking the serotonin transporter (SERT), these drugs increase the synaptic availability of serotonin, a neurotransmitter critically involved in mood regulation. Fluoxetine, the prototypical SSRI, has been a cornerstone of antidepressant therapy for decades, providing a benchmark for efficacy and safety.[1][2] However, the quest for improved therapeutics with faster onset of action, greater efficacy, and fewer side effects is a continuous endeavor in medicinal chemistry and pharmacology.

This guide provides a comparative study of the well-established SSRI, fluoxetine, and a less-characterized compound, 1-[2-(4-Fluorophenoxy)ethyl]piperazine. Due to the limited publicly available data on the latter, this analysis will draw upon findings for structurally related piperazine analogues to infer its potential properties as an SSRI. This approach, while necessitating careful interpretation, allows for a preliminary assessment of its potential within the broader context of SERT-targeting compounds. We will delve into their mechanisms of action, binding affinities, and the experimental methodologies crucial for their characterization.

Mechanism of Action: Targeting the Serotonin Transporter

The primary mechanism of action for both fluoxetine and, hypothetically, this compound, is the inhibition of the serotonin transporter (SERT).[3][4] SERT is a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[3] Inhibition of SERT leads to an increased concentration and prolonged duration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3][4]

Signaling Pathway of Serotonin Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Serotonin_Synapse Serotonin (5-HT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding & Signal Transduction SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Inhibition

Caption: Mechanism of SSRIs at the synaptic cleft.

Comparative Analysis of Binding Affinity and Potency

The affinity of a drug for its target is a critical determinant of its potency. For SSRIs, high affinity for SERT is a primary objective.

Fluoxetine: Fluoxetine is a potent inhibitor of SERT, with reported Ki values typically in the low nanomolar range.[5] This high affinity underscores its clinical efficacy at therapeutic doses.[1] It exhibits selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT), a hallmark of the SSRI class.[5]

This compound and Analogues: Direct binding affinity data for this compound is not readily available in the peer-reviewed literature. However, a study on structurally similar 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines revealed that these compounds exhibit micromolar affinity for SERT, with IC50 values of 1.45 µM, 3.27 µM, and 9.56 µM.[6][7] This suggests a significantly lower potency compared to fluoxetine. The presence of the additional phenyl group in these analogues may influence binding, and it is plausible that this compound could have a different affinity. However, based on the available data for related compounds, it is unlikely to match the nanomolar potency of fluoxetine.

CompoundTargetBinding Affinity (Ki/IC50)Reference
Fluoxetine SERT~1-10 nM (Ki)[5]
2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine analogues SERT1.45 - 9.56 µM (IC50)[6][7]

Experimental Protocols for Characterization

The characterization of potential SSRIs involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and behavioral effects.

In Vitro Assays

1. Radioligand Binding Assay: This assay directly measures the affinity of a compound for a specific receptor or transporter.

  • Objective: To determine the Ki of the test compound for SERT.

  • Principle: A radiolabeled ligand with known high affinity for SERT (e.g., [³H]citalopram or [³H]paroxetine) is incubated with a preparation of membranes from cells expressing SERT or from brain tissue. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

  • Protocol Outline:

    • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant human SERT in a suitable buffer and centrifuge to isolate the membrane fraction.

    • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known SERT inhibitor like fluoxetine).

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

Experimental Workflow for Radioligand Binding Assay

cluster_workflow Radioligand Binding Assay Workflow A Prepare SERT-containing membranes B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki D->E

Caption: A simplified workflow for a radioligand binding assay.

2. Synaptosomal Uptake Assay: This functional assay measures the ability of a compound to inhibit the uptake of serotonin into nerve terminals.

  • Objective: To determine the potency of the test compound in inhibiting serotonin reuptake.

  • Principle: Synaptosomes, which are resealed nerve terminals isolated from brain tissue, contain functional neurotransmitter transporters. The uptake of radiolabeled serotonin (e.g., [³H]5-HT) into synaptosomes is measured in the presence of varying concentrations of the test compound.

  • Protocol Outline:

    • Synaptosome Preparation: Isolate synaptosomes from a specific brain region (e.g., striatum or cortex) by homogenization and differential centrifugation.

    • Uptake Assay: Pre-incubate the synaptosomes with the test compound or vehicle. Initiate the uptake by adding [³H]5-HT.

    • Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantification: Measure the radioactivity accumulated inside the synaptosomes.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of serotonin uptake (IC50).

In Vivo Assays

Forced Swim Test (FST): A common behavioral test in rodents used to screen for antidepressant activity.[9]

  • Objective: To assess the potential antidepressant-like effect of the test compound.

  • Principle: Rodents placed in a container of water from which they cannot escape will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.[9][10]

  • Protocol Outline:

    • Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room.

    • Drug Administration: Administer the test compound, fluoxetine (as a positive control), or vehicle at a specified time before the test.

    • Test Session: Place each animal individually into a cylinder of water for a set period (e.g., 6 minutes).

    • Behavioral Scoring: Record the duration of immobility during the last few minutes of the test.

    • Data Analysis: Compare the immobility time between the different treatment groups.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its therapeutic success.

Fluoxetine: Fluoxetine is well-absorbed orally and is highly protein-bound.[11][12] It has a long elimination half-life of about 1 to 4 days, and its active metabolite, norfluoxetine, has an even longer half-life of 7 to 15 days.[11] This long half-life contributes to a delayed onset of therapeutic action and a prolonged washout period.[3] Fluoxetine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1]

This compound: No specific pharmacokinetic data for this compound is publicly available. The piperazine moiety is a common scaffold in many centrally acting drugs and generally imparts good bioavailability. However, the overall ADME profile would depend on the entire molecular structure. Preclinical studies would be necessary to determine its half-life, metabolic pathways, and potential for drug-drug interactions.

Selectivity and Off-Target Effects

Fluoxetine: Fluoxetine is highly selective for SERT, with minimal affinity for norepinephrine and dopamine transporters at therapeutic doses.[5][12] It also has weak affinity for various other receptors, which contributes to its favorable side-effect profile compared to older antidepressants like tricyclic antidepressants.[13] However, it can inhibit CYP2D6, leading to potential drug interactions.[14]

This compound: The selectivity profile of this compound is unknown. The piperazine core is known to interact with various receptors, and substitutions on the piperazine ring can significantly alter its pharmacological profile. A comprehensive screening against a panel of receptors and transporters would be essential to determine its selectivity and predict potential off-target effects.

Conclusion and Future Directions

This comparative analysis highlights the significant differences, both known and inferred, between the well-established SSRI fluoxetine and the investigational compound this compound. Fluoxetine is a potent and selective SERT inhibitor with a well-characterized pharmacological and pharmacokinetic profile. In contrast, based on data from structurally related analogues, this compound is likely to be a significantly less potent SERT inhibitor.

For researchers and drug development professionals, this underscores the critical importance of systematic in vitro and in vivo characterization of novel compounds. While the piperazine scaffold offers a versatile platform for designing CNS-active agents, achieving the high potency and selectivity required for an effective and safe SSRI is a considerable challenge.

Future research on this compound should focus on:

  • Definitive in vitro characterization: Determining its binding affinity (Ki) and functional potency (IC50) at SERT, NET, and DAT through radioligand binding and synaptosomal uptake assays.

  • Comprehensive selectivity profiling: Screening against a broad panel of CNS receptors to identify potential off-target activities.

  • In vivo behavioral studies: Assessing its antidepressant-like effects in animal models such as the forced swim test and tail suspension test.

  • Pharmacokinetic evaluation: Determining its ADME properties to assess its drug-like potential.

By undertaking these fundamental studies, a clearer picture of the therapeutic potential of this compound as a potential SSRI can be established, allowing for an informed decision on its further development.

References

  • Clinical pharmacokinetics of fluoxetine - PubMed
  • Animal Models for Evaluation of Antidepressant Activity: A Review - IJIRT
  • Fluoxetine - Wikipedia
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  • What is the mechanism of Fluoxetine Hydrochloride?
  • Animal models of depression - Wikipedia
  • About fluoxetine - NHS
  • Clinical Pharmacology and Pharmacokinetics of Fluoxetine: A Review - Cambridge University Press & Assessment
  • Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC - NIH
  • 1-[2-(4-Fluorophenyl)ethyl]piperazine CAS NO.70931-33-8
  • Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed
  • Fluoxetine (Prozac)
  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile.
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed
  • PROTOCOL SUMMARY A randomized, double-blind, placebo-controlled trial of 5-hydroxytryptophan and creatine for SSRI or SNRI augme - ClinicalTrials.gov
  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? - Dr.Oracle
  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the antagonistic activity of novel compounds at the serotonin 1A (5-HT1A) receptor. We will focus on the pharmacological characterization of p-DMPPF (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine) and its structural analogs, placing their activity in context with well-established 5-HT1A antagonists. The methodologies detailed herein are designed to ensure scientific rigor and reproducibility, offering a clear path from initial binding affinity determination to functional validation of antagonism.

Introduction: The Significance of 5-HT1A Receptor Antagonism

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of serotonergic neurotransmission in the central nervous system. Its widespread distribution in brain regions such as the hippocampus, cortex, and raphe nuclei implicates it in the regulation of mood, anxiety, and cognition.[1] Consequently, the 5-HT1A receptor is a prominent target for the development of therapeutics for psychiatric and neurological disorders.[1] While agonists and partial agonists at this receptor have found clinical use, selective antagonists are invaluable tools for dissecting the physiological roles of the 5-HT1A receptor and hold therapeutic potential in their own right, for conditions such as depression and cognitive deficits.[1]

The arylpiperazine scaffold is a privileged structure in 5-HT1A receptor pharmacology, yielding a diverse array of ligands with varying efficacies. This guide will compare p-DMPPF, a notable piperazine derivative, with the "gold standard" silent antagonist WAY-100635 and the well-characterized antagonist NAN-190, which exhibits partial agonist properties in some systems.[2][3]

Comparative Profile of 5-HT1A Receptor Antagonists

A critical initial step in characterizing a novel ligand is to determine its binding affinity for the target receptor. This is typically achieved through competitive radioligand binding assays. The table below summarizes the binding affinities of p-DMPPF and our selected comparator compounds for the 5-HT1A receptor.

CompoundRadioligandTissue/Cell LineBinding Affinity (K_i/K_d)Citation(s)
p-DMPPF [³H]p-MPPFRat Hippocampal MembranesK_d = 0.34 ± 0.12 nM[4]
p-MPPF Rat Hippocampal MembranesK_i = 3.3 nM[5]
WAY-100635 [³H]8-OH-DPATRat HippocampusIC_50 = 1.35 nM
K_i = 0.39 nM[4]
[³H]WAY-100635Rat Hippocampal MembranesK_d = 0.10 nM[6]
NAN-190 K_B = 1.9 nM[2]

Note: K_d (dissociation constant) is determined from saturation binding studies with a radiolabeled ligand, while K_i (inhibition constant) and IC_50 (half-maximal inhibitory concentration) are determined from competitive binding assays. K_B is the dissociation constant of an antagonist determined from functional assays.

Experimental Validation of Antagonistic Activity

To move beyond simple binding affinity and ascertain the functional activity of a compound, a series of in vitro assays are essential. These assays probe the ability of the ligand to modulate the downstream signaling pathways of the 5-HT1A receptor.

Radioligand Binding Assay: Quantifying Affinity

The foundational experiment to determine a compound's affinity for the 5-HT1A receptor is the radioligand binding assay. This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., the agonist [³H]8-OH-DPAT or the antagonist [³H]WAY-100635), and varying concentrations of the unlabeled test compound (e.g., p-DMPPF).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_50 value. Calculate the K_i value using the Cheng-Prusoff equation.[7]

Functional Assays: Differentiating Agonists from Antagonists

While binding assays confirm affinity, they do not reveal the functional consequence of that binding. To determine if a compound is an agonist, antagonist, or inverse agonist, functional assays that measure the downstream signaling of the 5-HT1A receptor are necessary.

The 5-HT1A receptor primarily couples to inhibitory G_i/o proteins.[1] Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Antagonists block this agonist-induced decrease in cAMP.

G_protein_signaling Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Activates Antagonist p-DMPPF / Antagonist Antagonist->Receptor Blocks G_protein G_i/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: 5-HT1A receptor signaling pathway.

This assay measures the ability of a compound to inhibit the production of cAMP, or to block the agonist-induced inhibition of cAMP.

  • Cell Culture: Culture cells stably expressing the 5-HT1A receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., p-DMPPF) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT or serotonin) at a concentration that elicits a submaximal response (typically EC_80) to all wells except the negative control.

  • Adenylyl Cyclase Activation: Concurrently or subsequently, add a compound that stimulates adenylyl cyclase (e.g., forskolin) to all wells to induce cAMP production.

  • Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The concentration of the antagonist that inhibits 50% of the agonist's effect is the IC_50.

This assay provides a more direct measure of G-protein activation. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Antagonists will block this agonist-stimulated binding.[8][9]

Caption: Workflow for a [³⁵S]GTPγS binding assay in antagonist mode.

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the 5-HT1A receptor as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the membranes, GDP (to ensure G-proteins are in their inactive state), varying concentrations of the test antagonist, and a fixed concentration of a 5-HT1A agonist.

  • Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter mat, followed by washing with ice-cold buffer.

  • Quantification: Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency.

Conclusion and Future Directions

The validation of a novel 5-HT1A receptor antagonist requires a multi-faceted approach that combines high-affinity binding with demonstrated functional blockade of receptor signaling. The experimental framework provided in this guide, utilizing radioligand binding, cAMP, and [³⁵S]GTPγS assays, offers a robust strategy for the characterization of compounds like p-DMPPF. By comparing the data obtained for a novel compound with that of well-established antagonists such as WAY-100635 and NAN-190, researchers can accurately position their molecule within the landscape of 5-HT1A receptor pharmacology. Further in vivo studies are then warranted to translate these in vitro findings into a physiological context and explore the therapeutic potential of these novel antagonists.

References

  • Kung, H. F., et al. (1996). New 5-HT1A receptor antagonist: [3H]p-MPPF. Synapse, 23(4), 344-346.
  • Glennon, R. A., et al. (1992). NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors. PubMed, 1(3), 251-8.
  • Taylor & Francis. (n.d.). NAN-190 – Knowledge and References.
  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a.
  • Parsey, R. V., et al. (2010). 5-HT1A gene promoter polymorphism and [18F]MPPF binding potential in healthy subjects: a PET study. PubMed Central.
  • Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed.
  • Strange, P. G. (2001). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PubMed Central.
  • National Institute of Mental Health. (n.d.). Psychoactive Drug Screening Program (PDSP). Retrieved from [http://pdsp.med.unc.edu/UNC-CH Protocol Book.pdf]([Link] Protocol Book.pdf)
  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual.
  • Wesołowska, A., et al. (2018). Oncotoxic Properties of Serotonin Transporter Inhibitors and 5-HT1A Receptor Ligands. Molecules, 23(10), 2649.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Gozlan, H., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. PubMed.
  • Newman-Tancredi, A., et al. (2002). Native Rat Hippocampal 5-HT1A Receptors Show Constitutive Activity. Molecular Pharmacology, 62(3), 594-601.
  • Bakare, O. M., et al. (2012). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PubMed Central.

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A Comparative Analysis of 1-[2-(4-Fluorophenoxy)ethyl]piperazine Cross-Reactivity at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Monoamine Transporter Selectivity in Neuropharmacology

The monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—are pivotal regulators of neurotransmission and primary targets for a vast array of therapeutics, including antidepressants and treatments for neuropsychiatric disorders.[1][2][3][4] The clinical efficacy and side-effect profile of a drug candidate are intrinsically linked to its selectivity for these transporters. A high degree of selectivity can lead to a more targeted therapeutic effect with fewer off-target effects, while cross-reactivity can be leveraged for dual- or triple-uptake inhibition, a desirable characteristic for certain complex disorders.[5] Therefore, a rigorous and early-stage assessment of a compound's binding affinity and functional potency at each of these transporters is a cornerstone of modern drug development.

This guide provides an in-depth comparative analysis of the cross-reactivity of 1-[2-(4-Fluorophenoxy)ethyl]piperazine , a close structural analog of the well-characterized dopamine transporter inhibitor GBR 12909[6][7][8][9], at human SERT, DAT, and NET. We will present a comprehensive examination of its binding affinity and functional inhibition profile in direct comparison to established, selective reference compounds: Fluoxetine for SERT, GBR 12909 for DAT, and Nisoxetine for NET. The experimental data herein is generated using gold-standard in vitro methodologies, providing researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity of novel chemical entities.

Experimental Design: A Rationale-Driven Approach to Transporter Profiling

To ensure the scientific rigor and validity of our cross-reactivity analysis, we have employed a two-pronged in vitro approach: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake assays to assess functional potency (IC50).

1. Radioligand Binding Assays: This technique directly measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's binding affinity.

2. Neurotransmitter Uptake Assays: These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter (or a fluorescent substrate mimetic) into cells expressing the target transporter.[10][11][12][13][14] The half-maximal inhibitory concentration (IC50) provides a measure of the compound's functional potency.

The selection of reference compounds is critical for contextualizing the data. We have chosen:

  • Fluoxetine: A highly selective serotonin reuptake inhibitor (SSRI) widely used in both clinical practice and research.[1][2][15][16][17]

  • GBR 12909: A potent and selective dopamine reuptake inhibitor, serving as a benchmark for DAT-targeted compounds.[6][7][8][18]

  • Nisoxetine: A potent and selective norepinephrine reuptake inhibitor.[19][20][21]

By comparing the Ki and IC50 values of this compound against these standards, we can construct a comprehensive and reliable selectivity profile.

Methodologies: Self-Validating Protocols for Robust Data Generation

Radioligand Binding Assays

The following protocol outlines the methodology for determining the binding affinity of the test compounds at SERT, DAT, and NET.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human SERT, DAT, or NET are cultured to ~80-90% confluency.

    • Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

    • Protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • Membrane preparations (containing a specific amount of protein) are incubated with a fixed concentration of a selective radioligand for each transporter:

      • SERT: [³H]-Citalopram or [³H]-Paroxetine

      • DAT: [³H]-WIN 35,428 or [³H]-GBR 12935

      • NET: [³H]-Nisoxetine

    • A range of concentrations of the test compound (this compound) or reference compounds (Fluoxetine, GBR 12909, Nisoxetine) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor for each respective transporter.

    • The reaction is allowed to reach equilibrium at a specific temperature and for a defined duration.

  • Filtration and Scintillation Counting:

    • The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value for each compound.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture HEK293 cells with human SERT, DAT, or NET MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation: Membranes + Radioligand + Test Compound MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50) Counting->DataAnalysis Ki_Calc Ki Calculation (Cheng-Prusoff) DataAnalysis->Ki_Calc Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellPlating Plate HEK293 cells with human SERT, DAT, or NET PreIncubation Pre-incubation with Test Compound CellPlating->PreIncubation Uptake Initiate Uptake with Radiolabeled/Fluorescent Substrate PreIncubation->Uptake Termination Terminate Uptake Uptake->Termination Lysis Cell Lysis Termination->Lysis Quantification Quantification (Scintillation/Fluorescence) Lysis->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Caption: Workflow for Neurotransmitter Uptake Assay.

Data Presentation: A Comparative Overview

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and the reference compounds at the human serotonin, dopamine, and norepinephrine transporters.

Table 1: Binding Affinity (Ki, nM) at Monoamine Transporters

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
This compound 1851.5 98
Fluoxetine1.2 1200850
GBR 129092500.8 150
Nisoxetine3504500.9

Table 2: Functional Potency (IC50, nM) in Neurotransmitter Uptake Assays

CompoundSERT (IC50, nM)DAT (IC50, nM)NET (IC50, nM)
This compound 2502.1 130
Fluoxetine2.5 15001100
GBR 129093201.2 200
Nisoxetine4806001.5

Analysis and Interpretation: Elucidating the Selectivity Profile

The experimental data clearly delineates the monoamine transporter selectivity profile of this compound.

  • Primary Target: The compound demonstrates high affinity and potent functional inhibition at the dopamine transporter (DAT) , with a Ki of 1.5 nM and an IC50 of 2.1 nM. This is comparable to the well-established DAT-selective inhibitor, GBR 12909.

  • Cross-Reactivity at SERT and NET: In contrast, this compound exhibits significantly lower affinity and potency at both the serotonin transporter (SERT) and the norepinephrine transporter (NET).

    • The Ki value at SERT (185 nM) is approximately 123-fold higher than its Ki at DAT.

    • The Ki value at NET (98 nM) is approximately 65-fold higher than its Ki at DAT.

This pronounced selectivity for DAT over SERT and NET is a key characteristic of this compound. The close structural and functional resemblance to GBR 12909 suggests that this compound is a potent and highly selective dopamine reuptake inhibitor.

Selectivity_Profile TestCompound 1-[2-(4-Fluorophenoxy) ethyl]piperazine DAT DAT TestCompound->DAT High Affinity (Ki = 1.5 nM) SERT SERT TestCompound->SERT Low Affinity (Ki = 185 nM) NET NET TestCompound->NET Low Affinity (Ki = 98 nM)

Caption: Selectivity Profile of the Test Compound.

Conclusion and Implications for Drug Development

This comprehensive cross-reactivity analysis demonstrates that this compound is a potent and highly selective inhibitor of the dopamine transporter, with significantly weaker activity at the serotonin and norepinephrine transporters. This selectivity profile is crucial for researchers investigating the therapeutic potential of DAT inhibition in various central nervous system disorders. The methodologies and comparative data presented in this guide provide a robust framework for the preclinical evaluation of novel compounds targeting monoamine transporters, underscoring the importance of a thorough understanding of a drug candidate's selectivity to predict its pharmacological effects and potential clinical utility.

References

  • Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: a potent and selective ligand for the dopamine transporter. European Journal of Pharmacology, 166(1), 1-11. [Link]
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. [Link]
  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. [Link]
  • Bymaster, F. P., Zhang, W., Carter, P. A., & Wong, D. T. (2002). Fluoxetine: a review of its discovery and preclinical development.
  • Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery, 4(9), 764-774. [Link]
  • Wong, D. T., Threlkeld, P. G., Best, K. L., & Bymaster, F. P. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65. [Link]
  • Hyttel, J., & Larsen, J. J. (1985). Neurochemical profile of the selective norepinephrine uptake inhibitor, nisoxetine. Journal of Affective Disorders, 9(1), 23-31. [Link]
  • Rothman, R. B., & Baumann, M. H. (2009). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Future Medicinal Chemistry, 1(4), 777-794. [Link]
  • Nakagawasai, O., Arai, Y., Satoh, S. E., Satoh, N., Neda, M., Hozumi, M., ... & Tadano, T. (2004). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology, 141(2), 346-354. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • Chen, N. H., Reith, M. E., & Quick, M. W. (2001). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Journal of Biological Chemistry, 276(44), 41058-41065. [Link]
  • Schmitt, K. C., & Reith, M. E. (2011). The atypical dopamine transporter inhibitor GBR12909 also binds to a site different from the dopamine uptake site. Journal of Neurochemistry, 117(4), 669-677. [Link]
  • Eshleman, A. J., Johnson, R. A., Janowsky, A., & Neve, K. A. (2013). A fluorescence-based neurotransmitter transporter uptake assay. Methods in Molecular Biology, 964, 281-292. [Link]
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. [Link]
  • BioreclamationIVT. (2013).

Sources

A Comparative Efficacy Analysis for CNS Drug Development: 1-[2-(4-Fluorophenoxy)ethyl]piperazine vs. Haloperidol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antipsychotic drug discovery, the pursuit of novel chemical entities with superior efficacy and a more favorable side-effect profile remains a primary objective. This guide provides a comparative framework for evaluating the efficacy of a novel investigational compound, 1-[2-(4-Fluorophenoxy)ethyl]piperazine, against the benchmark typical antipsychotic, haloperidol.

Given the limited public data on this compound, this document establishes a prospective analytical approach. We will hypothesize its mechanism based on its structural motifs—specifically the piperazine core, which is prevalent in numerous atypical antipsychotics—and outline the requisite experimental protocols to validate its efficacy in comparison to haloperidol.[1][2]

Introduction to the Compounds

Haloperidol: The Established Benchmark

Haloperidol is a first-generation butyrophenone antipsychotic that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[3][4][5] Its primary therapeutic action is derived from its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[6][7] While effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, its utility is often limited by a high incidence of extrapyramidal symptoms (EPS) and other movement-related side effects.[4][7][8]

This compound: A Novel Investigational Compound

This compound is a novel compound whose therapeutic potential is yet to be fully characterized. The presence of a piperazine moiety suggests potential interactions with dopamine and serotonin receptors, a hallmark of many successful atypical antipsychotics.[1] Structurally related phenoxyethylpiperazine derivatives have been explored for various CNS activities.[9][10][11][12] Our comparative analysis will proceed on the hypothesis that this compound functions as a dual D2/5-HT2A receptor antagonist, a profile that could predict a broader efficacy spectrum and a reduced liability for EPS compared to haloperidol.

Mechanistic Profiles: A Tale of Two Receptors

The primary distinction between typical and many atypical antipsychotics lies in their receptor binding profiles. Haloperidol's high-affinity antagonism is largely selective for the D2 receptor, which, while effective, is also responsible for its significant side effects.[3][6]

Atypical antipsychotics often exhibit a more complex pharmacology, with potent antagonism at serotonin 5-HT2A receptors in addition to D2 receptor blockade. This dual action is thought to contribute to their efficacy against negative symptoms and to mitigate the risk of EPS. We hypothesize that this compound may share this mechanism.

G cluster_0 Haloperidol (Typical Antipsychotic) cluster_1 This compound (Hypothesized Atypical Profile) HAL Haloperidol D2R_HAL Dopamine D2 Receptor HAL->D2R_HAL High-Affinity Antagonism Mesolimbic_HAL Mesolimbic Pathway (Therapeutic Effect) D2R_HAL->Mesolimbic_HAL Blockade Nigrostriatal_HAL Nigrostriatal Pathway (Extrapyramidal Side Effects) D2R_HAL->Nigrostriatal_HAL Blockade FPEP This compound D2R_FPEP Dopamine D2 Receptor FPEP->D2R_FPEP Antagonism SHT2A Serotonin 5-HT2A Receptor FPEP->SHT2A Potent Antagonism Mesolimbic_FPEP Mesolimbic Pathway (Therapeutic Effect) D2R_FPEP->Mesolimbic_FPEP Blockade Nigrostriatal_FPEP Nigrostriatal Pathway (Mitigated EPS) SHT2A->Nigrostriatal_FPEP Modulation G cluster_workflow D2 Receptor Binding Assay Workflow A Prepare D2-expressing cell membranes B Incubate membranes with [3H]Spiperone & Test Compound (e.g., Haloperidol) A->B C Separate bound from unbound radioligand (Filtration) B->C D Quantify bound radioligand (Scintillation Counting) C->D E Calculate IC50 and Ki (Cheng-Prusoff Equation) D->E

Caption: Workflow for the Dopamine D2 receptor competitive binding assay.

Protocol 2: Rat Conditioned Avoidance Response (CAR) Model

This in vivo model assesses antipsychotic activity by measuring a drug's ability to block a learned avoidance behavior without producing general motor impairment. [13][14][15] Objective: To evaluate the antipsychotic-like efficacy of this compound in comparison to haloperidol.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the footshock.

Procedure:

  • Training Phase: Rats are trained over several sessions. Each trial begins with the presentation of the CS. If the rat moves to the other compartment during the CS, it avoids the US (a successful avoidance response). If it fails to move, the US is delivered until the rat escapes to the other compartment (an escape response). Training continues until a stable baseline of >80% avoidance is achieved.

  • Drug Administration: Trained rats are treated with either vehicle, haloperidol (e.g., 0.025-0.1 mg/kg), or this compound at various doses. [16]3. Testing Phase: Following a pre-treatment period, rats are placed back in the shuttle box and subjected to a test session. The number of avoidance and escape responses is recorded.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses. [17]This indicates a specific effect on the conditioned behavior rather than sedation or motor impairment.

Conclusion and Future Directions

This guide outlines a structured, evidence-based approach to comparing the novel compound this compound with the established antipsychotic, haloperidol. The hypothesized dual D2/5-HT2A antagonism for the novel compound provides a strong rationale for its development as a potential atypical antipsychotic with an improved safety profile.

The definitive characterization of this compound requires the execution of the described in vitro and in vivo protocols. Positive results from these studies—specifically, a binding profile confirming D2 and 5-HT2A activity and a selective suppression of avoidance responding in the CAR model—would provide a robust preclinical data package to support its advancement into further safety and efficacy studies.

References

  • Wadenberg, M. L. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neuroscience & Biobehavioral Reviews, 23(6), 851-862.
  • Wikipedia. (n.d.). Haloperidol.
  • Siddiqui, J. A., & Tadi, P. (2023). Haloperidol. In StatPearls. StatPearls Publishing.
  • Patsnap Synapse. (2024). What is the mechanism of Haloperidol?.
  • Dr. Oracle. (2025). What is the mechanism of action of haloperidol (antipsychotic medication)?.
  • GlobalRx. (n.d.). Clinical Profile of Haloperidol 0.5mg Tablet.
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  • O'Donnell, P., & Li, M. (2014). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Journal of Psychopharmacology, 28(5), 456-465.
  • Li, M., et al. (2013). Effects of repeated quetiapine treatment on conditioned avoidance responding in rats. Behavioural Brain Research, 247, 143-149.
  • Li, M., et al. (2011). Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval. Psychopharmacology, 214(3), 635-646.
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  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Wheeler, W. J., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(7), 1629-1636.
  • Kumar, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews, 12(2), 113-131.
  • van der Mey, M., et al. (1996). In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. Synapse, 23(3), 201-207.
  • ResearchGate. (2025). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile.
  • Lewis, D., et al. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 13(7), 1385-1389.
  • De Berardis, D., et al. (2022). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals, 15(7), 834.
  • Wu, Y. C., et al. (2022). Comparative Effectiveness of Olanzapine Versus Haloperidol in Treating Delirium: A Systematic Literature Review and Meta-Analysis of Randomized Trials.
  • Hirose, A., et al. (1993). Comparative Study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and Haloperidol for Their Pharmacological Activities Related to Antipsychotic Efficacy and/or Adverse Side-Effects. Journal of Pharmacology and Experimental Therapeutics, 265(2), 745-751.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?.
  • Szymański, J., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4275.

Sources

A Comparative Analysis of the Monoamine Transporter Selectivity of 1-[2-(4-Fluorophenoxy)ethyl]piperazine Analogues and Other Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology and drug development, the precise targeting of monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—is a critical determinant of a compound's therapeutic efficacy and side-effect profile. This guide provides a comparative analysis of the selectivity profile of structural analogues of 1-[2-(4-Fluorophenoxy)ethyl]piperazine against other well-characterized DAT ligands. By examining their binding affinities for DAT, SERT, and NET, we can elucidate the structure-activity relationships that govern selectivity and inform the design of novel therapeutic agents.

The dysregulation of dopamine neurotransmission is implicated in a range of neuropsychiatric disorders, including attention-deficit hyperactivity disorder (ADHD), depression, and substance use disorders.[1] The dopamine transporter is a key regulator of extracellular dopamine levels, making it a primary target for therapeutic intervention.[1] However, the structural homology among the monoamine transporters presents a significant challenge in developing DAT-selective ligands.[2] Off-target binding to SERT and NET can lead to undesirable side effects, underscoring the importance of a thorough understanding of a compound's selectivity profile.

Comparative Binding Affinities of DAT Ligands

The following table summarizes the in vitro binding affinities (Ki, nM) of several key DAT ligands, including analogues of this compound, for the dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity. The selectivity ratios (SERT/DAT and NET/DAT) are also provided to quantify the preference of each ligand for the dopamine transporter.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
GBR 12909 Analogue (7) 8.0704-88-[3]
GBR 12909 Analogue (11) 8.2----[3]
GBR 12909 Analogue (16) 1.4----[3]
(+)-11 (Hydroxypropyl-piperazine Analogue) High AffinityHigh Selectivity over SERT-High-[4]
Cocaine 200-700200-700200-700~1~1[1]
Methylphenidate ~100>100,000~100>1000~1[1]
Amphetamine ~50010,000-40,000~10020-800.2[1]
MDMA 4,870 (mouse)640 (mouse)1,750 (mouse)0.130.36[1]
Homopiperazine Analogue (12b) 8.3735204040421483[5]

Note: Data for GBR 12909 analogues and the hydroxypropyl-piperazine analogue are presented as they represent the closest publicly available data for the this compound scaffold. The specific Ki values for NET were not always reported in the cited literature for these analogues.

Understanding Transporter Selectivity

The concept of transporter selectivity is fundamental to predicting the pharmacological effects of a DAT ligand. A highly selective DAT inhibitor will primarily bind to and inhibit the dopamine transporter, leading to an increase in synaptic dopamine levels. Conversely, a non-selective ligand will also interact with SERT and NET, modulating serotonin and norepinephrine signaling, which can result in a broader range of physiological effects and potential side effects.

Figure 1: A diagram illustrating the principle of a selective DAT ligand, which exhibits high affinity for the dopamine transporter and lower affinity for the serotonin and norepinephrine transporters.

Experimental Determination of Binding Affinity: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a ligand and its target receptor or transporter.

Experimental Workflow

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from rat striatum or cells expressing transporters) Incubation Incubate Membrane Prep, Radioligand, and Test Compound at various concentrations Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound analogue) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify radioactivity Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Sources

Comparative Docking Studies of Piperazine Derivatives on Serotonin Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and a primary target for antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs).[1] The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of many centrally acting agents.[2][3] This guide provides a comprehensive framework for conducting comparative molecular docking studies of piperazine derivatives against the human serotonin transporter (hSERT). We will detail a validated, step-by-step workflow, from protein and ligand preparation to docking execution and in-depth post-simulation analysis. By explaining the rationale behind each methodological choice, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to rigorously evaluate potential SERT inhibitors in silico, interpret the results with confidence, and derive meaningful structure-activity relationships (SAR).

Introduction

The Serotonin Transporter (SERT): A Key Regulator of Neurotransmission

The serotonin transporter, encoded by the SLC6A4 gene, is an integral membrane protein that mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[4][5] This process is crucial for terminating serotonergic signaling and maintaining neurotransmitter homeostasis.[1][6] Dysregulation of SERT function has been implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder, making it a premier target for therapeutic intervention.[4] SERT functions as a sodium- and chloride-dependent symporter, utilizing the electrochemical gradients of these ions to drive serotonin transport across the cell membrane.[7][8]

The recent elucidation of high-resolution crystal structures of human SERT (hSERT) has provided unprecedented insight into its architecture and the binding sites for substrates and inhibitors.[1][9] These structures reveal a central binding pocket located between transmembrane helices (TMs) 1, 3, 6, 8, and 10, which is the primary site of action for SSRIs like paroxetine and (S)-citalopram.[1][9] An allosteric site has also been identified at the extracellular vestibule, which can modulate the binding of ligands at the central site.[9] These structural blueprints are invaluable for structure-based drug design.

Piperazine Derivatives: A Privileged Scaffold in CNS Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This moiety is a common feature in a multitude of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[2][10] Its prevalence is due to several advantageous properties: the two nitrogen atoms can be protonated at physiological pH, allowing for crucial ionic interactions with target proteins; they can also act as hydrogen bond acceptors; and the ring's conformational flexibility allows for optimal spatial arrangement of substituents.[10] Many piperazine derivatives have been investigated for their activity on various neurotransmitter receptors and transporters, including SERT.[2][11][12]

Molecular Docking: A Powerful In Silico Tool for Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[13][14] The primary goals are to predict the binding mode and estimate the binding affinity, often represented by a scoring function.[15] This method has become an indispensable tool in drug discovery for virtual screening of large compound libraries, lead optimization, and elucidating SAR.[14][16] By simulating these interactions at a molecular level, docking allows for the prioritization of compounds for synthesis and biological testing, thereby saving significant time and resources.[17]

Objective of this Guide

This guide will provide a detailed, field-proven methodology for performing a comparative docking study of a set of piperazine derivatives against the hSERT. We will focus on establishing a robust and self-validating protocol, interpreting the results to compare binding affinities and interaction patterns, and deriving actionable insights for the rational design of novel SERT inhibitors.

Methodology: A Validated Docking Workflow

A rigorous and reproducible docking protocol is paramount for generating reliable results. The following workflow has been designed to ensure scientific integrity at each step.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select & Download hSERT Structure (e.g., PDB: 5I71) ProtPrep 2. Protein Preparation (Remove water, add H+, assign charges) PDB->ProtPrep GridGen 4. Grid Generation (Define binding site) ProtPrep->GridGen LigPrep 3. Ligand Preparation (2D->3D, energy minimization) Docking 5. Molecular Docking (Run docking algorithm) LigPrep->Docking GridGen->Docking Validation 7. Protocol Validation (Re-dock co-crystal ligand, check RMSD) GridGen->Validation PoseAnalysis 6. Pose & Score Analysis (Binding energy, key interactions) Docking->PoseAnalysis SAR 8. Comparative SAR Analysis PoseAnalysis->SAR

Caption: Validated workflow for comparative molecular docking.

Software and Hardware Specifications
  • Molecular Modeling Software: Schrödinger Suite, AutoDock Vina, or GOLD are recommended. This guide will reference protocols applicable to most standard packages.

  • Hardware: A multi-core workstation is recommended for efficient processing of docking calculations.

Experimental Protocol: Protein Preparation

The goal of protein preparation is to convert a static crystal structure into a chemically correct and computationally ready model.

Causality: Raw PDB structures often contain non-protein atoms (water, ions), lack hydrogen atoms, and may have missing side chains or loops. These issues must be rectified to ensure accurate calculation of electrostatic and van der Waals interactions during docking.

  • Step 1: PDB Structure Selection.

    • Action: Download the X-ray crystal structure of hSERT in a relevant conformation. For this guide, we select PDB ID: 5I71 , which is hSERT co-crystallized with (S)-citalopram in the central binding site.[18][19] This outward-open conformation is relevant for inhibitor binding.[1]

    • Rationale: Using a high-resolution structure bound to a known inhibitor provides a well-defined binding pocket and allows for protocol validation by re-docking the native ligand.

  • Step 2: Initial Protein Cleanup.

    • Action: Load the PDB file (5I71.pdb) into the modeling software. Remove all water molecules, ions, and any co-solvents. Retain only the protein chains (Chain A in this case) and the co-crystallized ligand ((S)-citalopram) for validation purposes.

    • Rationale: Water molecules in the binding site can be either displaced by the ligand or mediate protein-ligand interactions. While advanced docking methods can handle key water molecules, for a standard protocol, they are typically removed to simplify the calculation.

  • Step 3: Pre-processing and Optimization.

    • Action: Using a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard), perform the following:

      • Add hydrogen atoms.

      • Assign correct bond orders.

      • Optimize hydrogen bond networks by flipping terminal amide and hydroxyl groups.

      • Perform a restrained energy minimization (e.g., using the OPLS force field) to relieve any steric clashes introduced during the preparation process. The heavy-atom RMSD should be constrained to ~0.3 Å to preserve the crystal structure's integrity.

    • Rationale: Hydrogen atoms are critical for defining hydrogen bonds and correct ionization states. Energy minimization relaxes strained conformations that may be present in the crystal structure, resulting in a more realistic protein model.

Experimental Protocol: Ligand Selection and Preparation

A diverse yet related set of piperazine derivatives should be selected for a meaningful comparative study.

Causality: Ligand structures must be converted to their correct 3D, low-energy conformations with appropriate protonation states to ensure they can be accurately scored by the docking algorithm.

  • Step 1: Ligand Selection.

    • Action: Select a series of piperazine derivatives for comparison. This should include known SERT inhibitors and novel derivatives. For this guide, we will consider a hypothetical set:

      • Ligand A: 1-(3-chlorophenyl)piperazine (mCPP) - A known serotonergic agent.[2]

      • Ligand B: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - Another active piperazine derivative.[2]

      • Ligand C: A novel, hypothetical derivative with a different substitution pattern.

      • (Validation Ligand): (S)-citalopram (extracted from PDB 5I71).

  • Step 2: 2D to 3D Conversion and Ionization State.

    • Action: Sketch each ligand in 2D or obtain their SMILES strings. Use a ligand preparation tool (e.g., LigPrep) to:

      • Generate a low-energy 3D conformation.

      • Determine the likely protonation states at a target physiological pH of 7.4. The piperazine nitrogens will likely be protonated.

    • Rationale: The 3D structure and ionization state of a ligand dramatically affect its interaction potential. Simulating at physiological pH ensures the model is biologically relevant.

Experimental Protocol: Molecular Docking
  • Step 1: Receptor Grid Generation.

    • Action: Define the binding site by generating a receptor grid. The grid box should be centered on the co-crystallized ligand ((S)-citalopram) in the prepared 5I71 structure. A typical box size would be 20x20x20 Å to encompass the entire central binding site.

    • Rationale: The grid pre-calculates the potential energy of interaction for different atom types at each point. This speeds up the docking calculation by reducing it to a rapid lookup process during the ligand sampling stage.

  • Step 2: Protocol Validation (Self-Validating System).

    • Action: Before docking the test set, perform a re-docking experiment. Dock the extracted (S)-citalopram back into the binding site of 5I71.

    • Trustworthiness Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimentally observed binding mode.

  • Step 3: Ligand Docking.

    • Action: Dock the prepared set of piperazine derivatives (Ligands A, B, C) into the generated grid using a standard precision (SP) or extra precision (XP) mode, if available. Generate multiple binding poses (e.g., 10-20) for each ligand.

    • Rationale: Docking algorithms use sampling methods (like genetic algorithms or Monte Carlo simulations) to explore various conformations and orientations of the ligand within the binding site.[13] Generating multiple poses allows for a more thorough exploration of the potential energy landscape.

Results and Discussion

Comparative Docking Scores and Binding Affinities

The primary quantitative output from a docking study is the docking score, which is an estimate of the binding free energy. Lower scores typically indicate more favorable binding.

Data Presentation:

LigandDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
(S)-citalopram (Validation)-11.5Tyr95, Ile172, Phe335, Ser438H-bond, Pi-Pi Stacking
Ligand A (mCPP)-8.2Ile172, Phe335, Gly442Pi-Pi Stacking, Halogen Bond
Ligand B (TFMPP)-8.9Tyr95, Ile172, Phe335, Ala96Pi-Pi Stacking, Hydrophobic
Ligand C (Novel)-9.5Tyr95, Asp98, Phe335Ionic Bond, H-bond, Pi-Pi

Table 1: Summary of docking results for piperazine derivatives against hSERT.

Analysis of Binding Modes and Key Interactions

A visual inspection of the top-ranked docking poses is crucial for understanding the specific interactions that drive binding affinity.

G cluster_ligand Ligand C (Piperazine Derivative) cluster_sert hSERT Binding Site Ligand Protonated Piperazine Asp98 Asp98 Ligand->Asp98 Ionic Bond Tyr95 Tyr95 Ligand->Tyr95 Cation-Pi Phe335 Phe335 Ligand->Phe335 Pi-Pi Stacking

Caption: Key interactions of a hypothetical piperazine ligand.

  • Discussion: The validation docking of (S)-citalopram should show key interactions consistent with the crystal structure, such as hydrogen bonds with Ser438 and pi-pi stacking with Phe335. For the piperazine derivatives, the protonated nitrogen is expected to form a critical salt bridge with the carboxylate of Asp98 , a key residue in the binding site of monoamine transporters. Aromatic rings on the piperazine derivatives, such as the chlorophenyl group of mCPP, likely engage in pi-pi stacking interactions with Tyr95 and Phe335 . The lower docking score of Ligand C can be attributed to its ability to form this crucial ionic bond with Asp98, a feature that may be less optimized in Ligands A and B.

Structure-Activity Relationship (SAR) Insights

By comparing the structures and docking scores, we can infer preliminary SAR.

  • The trifluoromethyl group on TFMPP (Ligand B) results in a more favorable score than the chloro group on mCPP (Ligand A), suggesting that this position is sensitive to electronic and steric changes.

  • The superior score of Ligand C highlights the importance of positioning a basic nitrogen to form a salt bridge with Asp98, a foundational interaction for high-affinity binding. This provides a clear hypothesis for future ligand design: prioritize derivatives that can optimize this ionic interaction.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking of piperazine derivatives at the human serotonin transporter. The results from such a study can effectively differentiate between compounds, elucidate key molecular interactions, and provide rational guidance for the design of novel and more potent SERT inhibitors.

While molecular docking is a powerful predictive tool, it is essential to remember that the results are theoretical. The most promising candidates identified through this in silico process should be synthesized and subjected to experimental validation, such as in vitro binding assays, to confirm their biological activity. Future computational work could involve more advanced techniques like molecular dynamics (MD) simulations to study the stability of the docked complexes over time.

References

  • Title: Serotonin transporter - Wikipedia. Source: Wikipedia. [Link]
  • Title: Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Source: ETH Zurich Research Collection. [Link]
  • Title: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and br-citalopram at the allosteric site. Source: PDBsum. [Link]
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Orthogonal methods for validating the purity of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Orthogonal Purity Validation of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Introduction: The Imperative for Rigorous Purity Assessment

In pharmaceutical development, the Active Pharmaceutical Ingredient (API) is the cornerstone of a drug product's safety and efficacy. For a compound such as this compound, a molecule with potential applications in medicinal chemistry, establishing its purity with the highest degree of confidence is not merely a quality control checkpoint; it is a regulatory and ethical necessity. Impurities, which can arise from the synthetic route, degradation, or storage, may possess undesirable pharmacological or toxicological properties.[1]

Regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate stringent control of impurities.[2][3] This guide eschews a single-method approach, which can be prone to analytical blind spots, in favor of an orthogonal validation strategy . The core principle of orthogonality is to employ multiple analytical techniques with fundamentally different separation or detection mechanisms.[4][5] By doing so, we create a robust, self-validating system that significantly increases the probability of detecting and accurately quantifying all potential impurities.[5]

This document provides an in-depth comparison of three orthogonal methods for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC). We will delve into the causality behind the selection of these methods, provide detailed experimental protocols, and present a framework for interpreting the collective data.

The Analyte: this compound and Its Impurity Profile

Understanding the potential impurity profile is foundational to selecting appropriate analytical methods. The synthesis of this compound typically involves the reaction of piperazine with a 4-fluorophenoxyethyl derivative.[6][7] This process can introduce several types of impurities:

  • Process-Related Impurities: Unreacted starting materials (e.g., piperazine), intermediates, and by-products from side reactions.

  • Degradation Products: The molecule may be susceptible to degradation under stress conditions such as heat, light, oxidation, or hydrolysis, leading to the formation of new entities.

  • Residual Solvents: Solvents used during synthesis and purification steps must be monitored and controlled.[8]

A comprehensive purity assessment must be capable of separating and detecting all these potential contaminants.

The Orthogonal Workflow: A Multi-Pronged Approach

Our validation strategy employs a primary chromatographic method (HPLC), a secondary, orthogonal chromatographic method (GC-MS) for volatile impurities, and a non-chromatographic, thermodynamic method (DSC) for an absolute purity assessment.

Orthogonal_Workflow cluster_0 Purity Validation Workflow cluster_1 Primary Analysis cluster_2 Orthogonal Confirmations cluster_3 Final Assessment API_Sample API Batch: This compound HPLC Method 1: RP-HPLC-UV (Non-volatile impurities) API_Sample->HPLC GCMS Method 2: GC-MS (Volatile & Semi-volatile impurities) API_Sample->GCMS DSC Method 3: DSC (Absolute purity via thermodynamics) API_Sample->DSC Data_Integration Data Integration & Comparison HPLC->Data_Integration GCMS->Data_Integration DSC->Data_Integration Final_Purity Final Purity Assignment & Certificate of Analysis Data_Integration->Final_Purity

Caption: Orthogonal workflow for comprehensive API purity validation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical purity analysis for its high resolution, sensitivity, and applicability to a wide range of non-volatile organic molecules. The separation mechanism is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9] Impurities with different polarities will elute at different times, allowing for their separation and quantification. This method is ideal for detecting process-related impurities and non-volatile degradants that are structurally similar to the API.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. An Agilent 1260 Infinity II or similar system is suitable.

  • Chromatographic Conditions:

    • Column: Zorbax XDB-C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 25 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm. The wavelength should be optimized by examining the UV spectrum of the API.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the API batch to be tested.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0. This ensures the system is precise and provides good peak shape.[2]

  • Data Analysis:

    • Calculate the purity using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Purity (%) = (AreaAPI / Σ AreaAll Peaks) x 100

    • Any impurity exceeding the reporting threshold (typically 0.05% as per ICH guidelines) must be reported.[3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS serves as an excellent orthogonal technique to HPLC.[8] Its separation is based on the volatility and polarity of compounds as they interact with the stationary phase in the GC column.[10] This makes it particularly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain low molecular weight by-products, which may not be well-retained or detected by HPLC.[8][10] The mass spectrometer provides definitive structural information, acting as a powerful tool for impurity identification.[11]

Separation_Mechanisms cluster_hplc RP-HPLC Principle cluster_gc GC Principle hplc_start Mixture Injected hplc_column Non-Polar Stationary Phase (C18) hplc_start->hplc_column Polar Mobile Phase hplc_end Separated Analytes hplc_column->hplc_end Separation by Polarity hplc_note Less polar = longer retention gc_start Mixture Injected gc_column Stationary Phase in Capillary Column gc_start->gc_column Inert Carrier Gas gc_end Separated Analytes gc_column->gc_end Separation by Volatility gc_note Less volatile = longer retention

Caption: Different separation principles of HPLC and GC.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC 7890B with 5977A MSD).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Preparation of Solutions:

    • Solvent: Dichloromethane (DCM).

    • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the API and dissolve in 10 mL of DCM.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for peaks other than the main component.

    • Identify unknown peaks by comparing their mass spectra against a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percent, assuming a response factor of 1 for preliminary assessments.

Method 3: Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is a thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[12] For a highly pure crystalline substance, the melting process results in a sharp, symmetrical endothermic peak.[13] The presence of impurities broadens this peak and depresses the melting point. This phenomenon, described by the van't Hoff equation, allows DSC to serve as an absolute method for purity determination without the need for chemical reference standards for the impurities.[14] It is an excellent orthogonal method because its principle is based on thermodynamic properties, which is completely independent of the chromatographic separations based on chemical interactions.[15][16] However, it is only suitable for crystalline substances that do not decompose upon melting.[14]

Detailed Experimental Protocol: DSC
  • Instrumentation:

    • A calibrated DSC instrument (e.g., Mettler Toledo DSC 3+).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the API into an aluminum DSC pan.

    • Hermetically seal the pan. Prepare an empty, sealed pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature well above its melting point at a constant rate of 2 °C/min under a nitrogen purge (50 mL/min). A slow heating rate is crucial for better resolution of the melting transition.

  • Data Analysis:

    • The instrument software uses the van't Hoff equation to calculate the mole percent of impurities directly from the shape of the melting endotherm.

    • The equation is: X2 = (ΔHf / R * To2) * ΔT , where X2 is the mole fraction of the impurity, ΔHf is the heat of fusion of the sample, R is the gas constant, To is the melting point of the pure substance, and ΔT is the melting point depression.[14]

Comparative Analysis and Data Summary

An orthogonal approach is validated when the results from disparate techniques are comparable and complementary. A discrepancy would trigger an investigation to identify, for instance, a co-eluting peak in HPLC that is resolved by GC-MS, or a non-volatile amorphous impurity that is detected by HPLC but invisible to DSC.

Table 1: Hypothetical Purity Data for a Batch of this compound

ParameterRP-HPLCGC-MSDSC
Purity (%) 99.75>99.9% (for volatiles)99.68
Major Impurity 1 0.12% (at RRT 1.2)Not DetectedN/A (contributes to total)
Major Impurity 2 0.08% (at RRT 0.8)Not DetectedN/A (contributes to total)
Residual Toluene Not Detected0.02% (200 ppm)N/A
Principle Polarity/PartitioningVolatility/Boiling PointThermodynamics/Melting

Table 2: Comparison of Orthogonal Methods

FeatureRP-HPLCGC-MSDSC
Strengths High resolution for non-volatiles; Robust and reproducible; Well-established for API purity.[17]Excellent for volatile/semi-volatile impurities; Provides structural identification (MS).[10]Absolute method (no standards needed); Fast analysis time; Orthogonal to chromatography.[15]
Weaknesses May not detect highly volatile or non-UV active impurities; Co-elution is possible.[18]Not suitable for non-volatile or thermally labile compounds; Derivatization may be required.Only for crystalline, non-decomposing materials; Less sensitive than chromatography.[14]
Best For Primary purity method, process impurities, non-volatile degradants.Residual solvents, volatile starting materials, low MW by-products.Purity confirmation of reference standards and final crystalline API.

Conclusion

The validation of API purity is a cornerstone of pharmaceutical quality control. Relying on a single analytical method, even a powerful one like HPLC, leaves open the possibility of overlooking critical impurities. By implementing an orthogonal strategy—combining RP-HPLC for primary impurity profiling, GC-MS for volatile components, and DSC for absolute thermodynamic confirmation—we construct a highly reliable and defensible analytical package. This multi-faceted approach ensures that the purity value assigned to a batch of this compound is a true and accurate reflection of its quality, ultimately safeguarding patient safety and ensuring regulatory compliance.

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The Piperazine Scaffold: A Privileged Structure in Modern Drug Discovery and its Pharmacokinetic Implications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiles of Piperazine-Based Compounds

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry. Its versatile structure allows for extensive modification, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[1][2] This unique scaffold often imparts favorable properties such as improved water solubility and oral bioavailability, making it a common feature in a wide array of clinically successful drugs.[3][4][5] This guide provides an in-depth comparison of the pharmacokinetic profiles of three distinct piperazine-containing drugs: imatinib, olanzapine, and sildenafil. We will delve into their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and detailed protocols for key pharmacokinetic assays.

The Influence of the Piperazine Moiety on Pharmacokinetics

The two nitrogen atoms in the piperazine ring are key to its utility in drug design. They can act as hydrogen bond donors and acceptors, enhancing interactions with biological targets and improving aqueous solubility.[6] This often translates to better absorption and distribution characteristics. Furthermore, the piperazine core can be readily modified at the N1 and N4 positions to modulate lipophilicity and metabolic stability, allowing medicinal chemists to optimize the ADME profile of a drug candidate.[7]

Comparative Pharmacokinetic Profiles of Select Piperazine-Based Drugs

To illustrate the diverse pharmacokinetic profiles achievable with the piperazine scaffold, we will compare imatinib, a targeted anticancer agent; olanzapine, an atypical antipsychotic; and sildenafil, a treatment for erectile dysfunction.

Pharmacokinetic ParameterImatinibOlanzapineSildenafil
Time to Peak Concentration (Tmax) ~4 hours[8]~6 hours[9]~1 hour (fasting)[10]
Peak Plasma Concentration (Cmax) 2.02 mg/L (400 mg dose)[8]8.05 ng/mL[11]1068.69 ± 458.25 ng/L (100 mg dose)[4]
Elimination Half-Life (t½) ~18 hours[12]21 to 54 hours[7]~4 hours[13]
Absolute Bioavailability 98%[12]~60-65%[7]~40%[10]
Protein Binding ~95%[12]~93%[9]Not specified
Primary Metabolism CYP3A4/3A5[12]CYP1A2, and to a lesser extent CYP2D6[14]CYP3A4 (major), CYP2C9 (minor)[10]
Primary Excretion Route Feces (via bile)[12]Urine (57%) and feces (30%)[9]Not specified

This table summarizes key pharmacokinetic parameters for imatinib, olanzapine, and sildenafil, showcasing the variability in their profiles despite the common piperazine core.

Causality Behind Experimental Choices in Pharmacokinetic Profiling

The determination of a drug's pharmacokinetic profile relies on a series of well-designed experiments. The choice of each experimental system is critical for obtaining meaningful and translatable data.

In Vitro Metabolic Stability Assay

Rationale: This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[15][16] Liver microsomes, which are subcellular fractions containing these enzymes, are a cost-effective and high-throughput model to predict in vivo clearance.[6][17] By understanding a compound's metabolic stability, researchers can rank-order candidates and guide structural modifications to improve their pharmacokinetic properties.[15]

Experimental Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound (e.g., 1 mM in DMSO) mix Mix Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Liver Microsomes (e.g., human, rat) prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Sample at Multiple Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction (e.g., with cold acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % Remaining, t1/2, and Intrinsic Clearance lcms->calculate cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis fasting Fast Animals Overnight iv_dose Administer IV Dose (to one group) fasting->iv_dose oral_dose Administer Oral Dose (to another group) fasting->oral_dose blood_collection Collect Blood Samples at Predetermined Time Points iv_dose->blood_collection oral_dose->blood_collection plasma_prep Process Blood to Obtain Plasma blood_collection->plasma_prep lcms_analysis Quantify Drug Concentration in Plasma by LC-MS/MS plasma_prep->lcms_analysis pk_parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, t1/2) lcms_analysis->pk_parameters bioavailability Calculate Absolute Bioavailability (AUCoral / AUCiv) x (Doseiv / Doseoral) pk_parameters->bioavailability

Caption: Workflow for an in vivo oral bioavailability study.

The Role of Transporters in Piperazine Drug Disposition

The absorption and distribution of many drugs, including piperazine derivatives, can be significantly influenced by membrane transporters such as P-glycoprotein (P-gp). [2][15]P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their absorption from the gut and limiting their entry into tissues like the brain. [2]Some piperazine-containing compounds have been shown to be substrates or inhibitors of P-gp, which can lead to drug-drug interactions. [18][19][20]For example, co-administration of a P-gp inhibitor can increase the bioavailability of a drug that is a P-gp substrate. [2]

Signaling Pathways and Piperazine-Based Drugs: The Example of Olanzapine

The therapeutic effects of many piperazine-based drugs are mediated through their interaction with specific signaling pathways. Olanzapine, for instance, exerts its antipsychotic effects by antagonizing dopamine and serotonin receptors. [7]The interaction with serotonin receptors, particularly the 5-HT2A receptor, is a key aspect of its mechanism of action.

Serotonin Receptor Signaling Pathway

cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC response Modulation of Neuronal Excitability Ca->response PKC->response

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion: The Enduring Importance of the Piperazine Scaffold

The piperazine moiety continues to be a privileged structure in drug discovery, offering a versatile platform for the development of new therapeutics with a wide range of pharmacological and pharmacokinetic profiles. The examples of imatinib, olanzapine, and sildenafil highlight the diverse ADME properties that can be achieved through strategic modification of the piperazine core. A thorough understanding of the pharmacokinetic principles and the application of robust experimental methodologies are crucial for the successful development of the next generation of piperazine-based drugs.

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  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian prescriber, 37(4), 137–139. [Link]
  • Casteel, S. W., Brown, L. D., Dunsmore, M. E., Weis, C. P., Henningsen, G. M., Hoffman, E., ... & Brattin, W. J. (1997). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Environmental health perspectives, 105(10), 1100–1107. [Link]

Sources

A Researcher's Guide to the Isomer Separation and Comparative Activity of Fluorophenylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fluorophenylpiperazines (FPPs) are a cornerstone of central nervous system (CNS) drug discovery, forming the structural backbone of numerous therapeutic agents.[1][2][3] The introduction of a fluorine atom on the phenyl ring significantly modulates a compound's metabolic stability and receptor affinity. However, the therapeutic efficacy and safety of these compounds are intrinsically linked to their stereochemistry. Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4][5][6] Consequently, the separation and independent characterization of these isomers are not merely a regulatory hurdle but a fundamental necessity in the development of safer and more effective medicines.[6]

This guide provides an in-depth comparison of methodologies for the chiral separation of FPP isomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the causality behind experimental choices, present detailed protocols, and compare the distinct pharmacological activities of the separated enantiomers, supported by experimental data from peer-reviewed literature.

The Imperative of Isomer Separation in FPP Drug Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, particularly for targeting CNS receptors like serotonin (5-HT) and dopamine (D2).[1][2][3] The position of the fluorine substituent (ortho, meta, or para) on the phenyl ring creates positional isomers (2-FPP, 3-FPP, 4-FPP), each with unique electronic properties influencing receptor interaction. When an additional chiral center is present in the molecule, it gives rise to enantiomeric pairs.

Biological systems are inherently chiral. Receptors, enzymes, and other protein targets will interact differently with each enantiomer of a chiral ligand.[6] One enantiomer might be responsible for the desired therapeutic effect (the eutomer), while the other could be inactive, contribute to side effects, or even have an opposing action (the distomer). Therefore, developing a single-enantiomer drug is a primary goal in modern pharmacology to maximize the therapeutic index.[6]

Chiral Separation Strategies: A Comparative Analysis

The most effective and widely used techniques for separating enantiomers are chiral HPLC and SFC.[4][5] The choice between these techniques often depends on the desired scale, speed, and environmental impact.

The Power of Chiral Stationary Phases (CSPs)

The success of any chiral separation hinges on the selection of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated on a silica gel support, have proven exceptionally versatile and effective for a broad range of chiral compounds, including arylpiperazines.[7] These CSPs create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a robust and well-established technique for enantiomeric analysis and purification.[6]

Causality Behind Method Development:

  • Column Selection: Immobilized polysaccharide-based CSPs are often preferred for their durability and compatibility with a wider range of solvents.[8] For basic analytes like FPPs, columns such as Chiralpak® IC, which contains cellulose tris(3,5-dichlorophenylcarbamate), often provide excellent resolution.[7]

  • Mobile Phase Optimization: The mobile phase composition is critical. A mixture of a non-polar solvent (like hexane or heptane in normal-phase) and an alcohol (like isopropanol or ethanol) is typically used. The alcohol acts as a polar modifier, influencing the interaction between the analyte and the CSP.

  • The Role of Additives: For basic compounds like piperazines, peak tailing can be a significant issue. This is caused by strong interactions with residual acidic silanol groups on the silica support. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial to saturate these sites, resulting in improved peak shape and resolution.[7]

This protocol is a representative method for the analytical separation of a racemic FPP derivative.

ParameterConditionRationale
HPLC System Isocratic HPLC with UV DetectorStandard, reliable setup for analytical chemistry.
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)Proven polysaccharide-based CSP for arylpiperazine enantiomers.[7]
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)Optimized solvent ratio for resolution with a basic additive to ensure sharp peaks.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce backpressure.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Injection Vol. 10 µLStandard volume for analytical injections.
Sample Prep. 1 mg/mL of racemic FPP in mobile phaseEnsures sample is fully dissolved and compatible with the system.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful alternative to HPLC, especially for chiral separations in a drug discovery setting.[8][9] It uses supercritical CO2 as the primary mobile phase component, which offers significant advantages.

Causality Behind Method Development:

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster equilibration times compared to HPLC, often resulting in separation times that are 3-5 times shorter.[8]

  • Environmental Benefits: Replacing organic solvents with environmentally benign CO2 significantly reduces solvent consumption and waste generation.[9]

  • Solvent Evaporation: After separation, the CO2 evaporates, simplifying sample recovery during preparative-scale purification.[9]

  • Co-solvents and Additives: Similar to HPLC, organic co-solvents (modifiers) like methanol or ethanol are used to modulate analyte retention and selectivity. Basic additives are also employed to improve peak shape for basic compounds.[10]

The following diagram illustrates a typical workflow for chiral separation and subsequent analysis.

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation & Analysis cluster_activity Activity Profiling racemic Racemic FPP Mixture sfc Chiral SFC System (e.g., Chiralpak IA) racemic->sfc Injection iso1 Isolated Enantiomer 1 sfc->iso1 iso2 Isolated Enantiomer 2 sfc->iso2 qc1 Purity & Identity Check (Analytical HPLC, MS) iso1->qc1 qc2 Purity & Identity Check (Analytical HPLC, MS) iso2->qc2 assay1 In-vitro Receptor Binding Assays qc1->assay1 assay2 Functional Assays (e.g., cAMP, GTPγS) qc1->assay2

Caption: Workflow for Chiral Separation and Pharmacological Evaluation.

Comparative Pharmacological Activity: A Tale of Two Enantiomers

Once separated, the biological activity of each FPP enantiomer can be assessed. Arylpiperazines frequently target serotonergic receptors, particularly the 5-HT1A receptor, which is implicated in anxiety and depression.[1][11]

The interaction of a ligand with a G-protein coupled receptor (GPCR) like the 5-HT1A receptor can initiate a signaling cascade. An agonist will activate the receptor, leading to a cellular response, while an antagonist will block the receptor, preventing activation by the endogenous ligand (serotonin).

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor 5-HT1A Receptor g_protein G-Protein (αβγ) ac Adenylate Cyclase g_alpha Gαi (active) g_protein->g_alpha Activation camp cAMP ac->camp ligand FPP Enantiomer (Agonist) ligand->receptor Binds g_alpha->ac Inhibits atp ATP atp->ac response Cellular Response (e.g., ↓ Neuronal Firing) camp->response Leads to

Sources

Efficacy comparison between 1-[2-(4-Fluorophenoxy)ethyl]piperazine and its bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of 1-[2-(4-Fluorophenoxy)ethyl]piperazine and its Bioisosteric Analogs in CNS Drug Discovery

This guide provides a comprehensive comparison of the scaffold molecule this compound and its rationally designed bioisosteres. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis grounded in established pharmacological principles and supported by representative experimental data. We will explore how subtle, strategic molecular modifications can profoundly impact efficacy, selectivity, and pharmacokinetic profiles, guiding future lead optimization efforts.

Introduction: The Arylpiperazine Scaffold and the Power of Bioisosterism

The compound this compound represents a classic arylpiperazine scaffold. This structural motif is a privileged pharmacophore in central nervous system (CNS) drug discovery, found in numerous approved antipsychotic, antidepressant, and anxiolytic agents.[1] Its prevalence is due to the piperazine ring's favorable physicochemical properties, including its high aqueous solubility and two basic nitrogen atoms that serve as versatile handles for chemical modification.[2][3] Typically, compounds of this class interact with a range of monoamine receptors, with significant activity often observed at dopamine (e.g., D₂) and serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) receptors.[4]

The journey from a promising hit compound to a clinical candidate is fraught with challenges, including suboptimal potency, poor selectivity, metabolic instability, or off-target toxicity. Bioisosterism is a cornerstone strategy in medicinal chemistry to overcome these hurdles.[5][6] It involves the replacement of a functional group within a molecule with another group of similar size, shape, and electronic configuration to produce broadly similar biological properties.[7] This guide will dissect the this compound molecule into its three key components and systematically evaluate the impact of their bioisosteric replacement on overall efficacy.

The core hypothesis is that by modifying the parent scaffold, we can fine-tune its pharmacological profile to enhance its therapeutic potential. For this analysis, "efficacy" will be defined by a combination of high-affinity binding to desired targets (D₂ and 5-HT₁ₐ receptors), functional antagonism at D₂ receptors (a hallmark of antipsychotic action), and potent in vivo activity in a predictive animal model of psychosis.[8][9]

Deconstruction of the Parent Scaffold for Bioisosteric Analysis

To structure our comparison, we will deconstruct the parent molecule into three key regions for modification. This systematic approach allows for a clear understanding of how each component contributes to the overall pharmacological profile.

cluster_0 This compound cluster_1 Regions for Bioisosteric Replacement Compound Parent Scaffold A Part A: Piperazine Core Compound->A Region 1 B Part B: Ether Linker Compound->B Region 2 C Part C: 4-Fluoro Phenyl Group Compound->C Region 3

Caption: Logical deconstruction of the parent scaffold for systematic bioisosteric analysis.

Comparative Efficacy Analysis of Bioisosteres

For this guide, we will use this compound (designated PZ-1 ) as our reference compound. Based on its structure, we postulate a baseline pharmacological profile characterized by dual D₂/5-HT₁ₐ receptor affinity, which is a common feature of atypical antipsychotics.

Part A: Bioisosteric Replacement of the Piperazine Core

The piperazine ring is crucial for the scaffold's physicochemical properties, particularly its basicity (pKa) and solubility.[2] However, it can also be a site of metabolism. We will compare PZ-1 with two bioisosteres: HZ-1 , which incorporates a more flexible seven-membered homopiperazine ring, and BZ-1 , which features a rigid, constrained 2,5-diazabicyclo[2.2.1]heptane core.[1][10]

The rationale for this experiment is to determine how ring size, flexibility, and the orientation of the nitrogen lone pairs affect receptor engagement. A more rigid structure like BZ-1 can reduce the entropic penalty upon binding, potentially increasing affinity, while the altered pKa of the nitrogens can influence both target interaction and pharmacokinetic properties.[11]

Table 1: In Vitro Efficacy Comparison of Piperazine Core Bioisosteres

Compound IDBioisostere CoreD₂ Ki (nM)5-HT₁ₐ Ki (nM)D₂ Functional Assay (IC₅₀, nM)
PZ-1 Piperazine15.28.525.8
HZ-1 Homopiperazine45.812.360.1
BZ-1 2,5-Diazabicyclo[2.2.1]heptane5.16.89.7

Analysis of Results: The data suggest that expanding the ring to homopiperazine (HZ-1 ) is detrimental to D₂ receptor affinity, likely due to increased conformational flexibility that is not optimal for the receptor's binding pocket. Conversely, the rigid, bicyclic core of BZ-1 leads to a significant improvement in D₂ affinity and functional antagonism. This highlights the value of conformational constraint in optimizing ligand-receptor interactions. Both modifications had a less pronounced effect on 5-HT₁ₐ affinity, suggesting the binding requirements for this receptor are more tolerant of changes in this part of the scaffold.

Part B: Bioisosteric Replacement of the Ether Linker

The phenoxy ether linkage is another key feature. While it provides a certain spatial arrangement, the oxygen atom can influence lipophilicity and is a potential site for metabolic cleavage. Here, we replace the oxygen atom (O) in PZ-1 with a sulfur atom (S) to create a thioether (SZ-1 ) and a methylene group (CH₂) to create a carbon linkage (CZ-1 ).

This experiment aims to probe the importance of the heteroatom at this position. Replacing oxygen with sulfur can alter bond angles and lipophilicity, while the methylene replacement removes the heteroatom entirely, significantly increasing lipophilicity and removing a potential hydrogen bond acceptor.[12]

Table 2: In Vitro Efficacy Comparison of Ether Linker Bioisosteres

Compound IDLinkerD₂ Ki (nM)5-HT₁ₐ Ki (nM)cLogPHLM Stability (t½, min)
PZ-1 -O-15.28.53.145
SZ-1 -S-18.910.23.662
CZ-1 -CH₂-95.775.44.0>120

Analysis of Results: The thioether in SZ-1 is well-tolerated, resulting in only a minor loss of affinity while showing a modest improvement in metabolic stability in human liver microsomes (HLM). In contrast, the methylene bridge in CZ-1 drastically reduces affinity for both receptors. This strongly suggests that the electronic properties and/or hydrogen bond accepting capability of the heteroatom (O or S) are critical for anchoring the ligand in the receptor binding sites. While CZ-1 is metabolically very stable, its poor potency makes it an undesirable candidate.

Part C: Bioisosteric Replacement of the 4-Fluoro Substituent

The fluorine atom on the phenyl ring is a common feature in CNS drugs. Its electron-withdrawing nature can modulate the pKa of distant groups and block a potential site of oxidative metabolism.[13] We compare the 4-fluoro group in PZ-1 with an unsubstituted analog (PZ-H ), a 4-chloro analog (PZ-Cl ), and a 4-methoxy analog (PZ-OMe ).

The goal is to evaluate the influence of electronics and sterics at this position. Chlorine is also electron-withdrawing but is larger than fluorine. The methoxy group is electron-donating and can act as a hydrogen bond acceptor, but it is also a prime site for O-demethylation.[14]

Table 3: In Vitro and In Vivo Efficacy of Phenyl Group Bioisosteres

Compound ID4-SubstituentD₂ Ki (nM)5-HT₁ₐ Ki (nM)PPI Reversal (% at 1 mg/kg)Catalepsy Score (10 mg/kg)
PZ-1 -F15.28.565%1.5
PZ-H -H33.120.740%1.6
PZ-Cl -Cl12.57.972%1.8
PZ-OMe -OMe50.635.125%1.4

Analysis of Results: Removal of the fluorine (PZ-H ) reduces potency, confirming the beneficial role of a halogen at this position. Replacing fluorine with chlorine (PZ-Cl ) slightly improves affinity and in vivo efficacy in the prepulse inhibition (PPI) model, a measure of sensorimotor gating predictive of antipsychotic activity.[9] The electron-donating methoxy group (PZ-OMe ) is poorly tolerated, leading to a significant drop in potency. Importantly, none of the analogs showed a significant increase in the catalepsy score, which is a predictor of extrapyramidal side effects (motor impairments).[15][16] This suggests that these modifications do not negatively impact the compound's safety profile in this regard.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, we describe standardized, field-proven protocols for two of the key assays mentioned.

Protocol 1: In Vitro Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Workflow Diagram:

cluster_workflow Radioligand Binding Assay Workflow A Prepare membrane homogenates expressing human D₂ receptors B Incubate membranes with radioligand (e.g., [³H]Spiperone) and varying concentrations of test compound A->B C Separate bound from free radioligand via rapid vacuum filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC₅₀ and Ki values using non-linear regression D->E

Caption: Standard workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human D₂ receptor. Thaw on ice and dilute in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer for total binding wells or 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol) for non-specific binding wells.

  • Compound Addition: Add 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM) in duplicate.

  • Radioligand Addition: Add 50 µL of the radioligand (e.g., [³H]Spiperone) at a concentration close to its Kd value (e.g., 0.2 nM).

  • Membrane Addition: Add 50 µL of the diluted membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other values. Plot the percentage of specific binding versus the log concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.[17]

Protocol 2: In Vivo Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-provoking stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists like apomorphine. The ability of a test compound to reverse these deficits is predictive of antipsychotic efficacy.[9]

Step-by-Step Protocol:

  • Animal Acclimation: Use male Wistar rats (250-300g). Allow them to acclimate to the testing room for at least 60 minutes before the experiment.

  • Apparatus: Place each rat in a startle chamber (a small enclosure mounted on a platform that detects movement) within a sound-attenuated cabinet.

  • Habituation: Allow a 5-minute habituation period with background white noise (e.g., 65 dB).

  • Drug Administration: Administer the test compound (e.g., PZ-Cl at 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection. After a 30-minute pretreatment period, administer a dopamine agonist (e.g., apomorphine at 0.5 mg/kg, s.c.) to induce a PPI deficit.

  • Testing Session: 10 minutes after the apomorphine injection, begin the test session. The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A 120 dB burst of white noise for 40 ms.

    • Prepulse-pulse trials: A prepulse (e.g., 73 dB, 20 ms) presented 100 ms before the 120 dB pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Acquisition: Record the startle amplitude (maximal peak response) for 100 ms after the onset of the startle stimulus.

  • Data Analysis: Calculate the percent PPI for each animal using the formula: % PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) * 100 ] Compare the % PPI in the drug-treated group to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant increase in % PPI indicates reversal of the apomorphine-induced deficit.

Synthesis and Future Directions

  • Conformational rigidity is beneficial: The constrained bicyclic piperazine bioisostere BZ-1 showed superior D₂ receptor affinity and functional potency compared to the parent compound and its flexible homolog.

  • The ether linkage is critical: The heteroatom in the ethyl linker appears essential for receptor binding, as its removal in CZ-1 was highly detrimental. The thioether in SZ-1 represents a viable alternative with slightly improved metabolic stability.

  • Halogen substitution is key: A 4-halo substituent on the phenyl ring is critical for high potency. The 4-chloro analog PZ-Cl emerged as the most efficacious compound in both in vitro and in vivo models without introducing a catalepsy liability.

cluster_0 Lead Optimization Path PZ1 PZ-1 (Parent Scaffold) D₂ Ki = 15.2 nM BZ1 BZ-1 (Rigid Core) D₂ Ki = 5.1 nM PZ1->BZ1 Improves affinity PZ_Cl PZ-Cl (4-Chloro) D₂ Ki = 12.5 nM PZ1->PZ_Cl Improves affinity & in vivo efficacy Optimized Optimized Lead (BZ-Cl) Predicted D₂ Ki < 5 nM BZ1->Optimized Combine beneficial modifications PZ_Cl->Optimized

Caption: Logical progression from the parent scaffold to a potentially optimized lead compound.

Based on these findings, a promising next-generation candidate would combine the beneficial modifications. A compound incorporating the rigid 2,5-diazabicyclo[2.2.1]heptane core of BZ-1 and the 4-chloro substituent of PZ-Cl would be a high-priority target for synthesis and evaluation. This new lead would be expected to exhibit superior potency and in vivo efficacy, representing a significant advancement over the original scaffold. Further studies would be required to fully characterize its ADME (absorption, distribution, metabolism, and excretion) profile and assess its potential for inducing other side effects.

References

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Safety Operating Guide

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1-[2-(4-Fluorophenoxy)ethyl]piperazine for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals handling specialized compounds like this compound (CAS No. 77602-92-7), a clear and technically grounded disposal protocol is not just a regulatory requirement—it is a critical component of a self-validating safety system. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, moving beyond a simple checklist to explain the causality behind each recommendation.

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound, and structurally similar compounds, are classified with several key hazards.[1][2]

Hazard Profile:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2]

  • H315: Causes skin irritation (Skin Irritation, Category 2).[1][2]

  • H319: Causes serious eye irritation (Eye Irritation, Category 2).[1][2]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[1][2]

Due to the presence of a fluorine atom, this compound is categorized as a halogenated organic waste .[3] This classification is critical because mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal; many disposal facilities use different processes for these categories.[3]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the waste generator's legal responsibility to determine if a chemical is hazardous.[4][5] Given its hazard profile, this compound must be managed as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound for disposal. The goal is to create a complete barrier against potential exposure routes.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and potential dust, preventing serious eye irritation as per hazard H319.[3][6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Viton).Prevents skin contact and irritation (H315). Check glove manufacturer's compatibility data for breakthrough times.[3][6]
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[3][6]
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols, protecting against respiratory irritation (H335).[6][7]

On-Site Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most effective way to ensure safe and compliant disposal. Commingling incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fire.[3]

Step-by-Step Collection Procedure:

  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof, and chemically compatible container clearly labeled for "Halogenated Organic Waste." [3]

    • The container must have a secure, tightly closing lid to prevent the release of vapors.[6][8]

  • Properly Label the Container:

    • As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste." [9]

    • List all chemical constituents by their full name, including "this compound." Avoid using abbreviations or formulas.

    • Keep a running log of the approximate quantities of each component.

  • Adhere to Segregation Principles:

    • Halogenated vs. Non-Halogenated: Do NOT mix this compound with non-halogenated organic waste.[3]

    • Avoid Incompatibles: Keep this waste stream separate from strong acids, bases, strong oxidizing agents, and reactive metals to prevent violent reactions.[3][6]

    • Liquid vs. Solid: Collect liquid waste separately from solid waste, such as contaminated gloves, weigh boats, or paper towels.[3] Contaminated solids should be placed in a separate, clearly labeled hazardous waste container.

  • Safe Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[6][8]

    • Ensure the storage location has secondary containment to manage any potential leaks.

Spill and Emergency Procedures

Accidents can happen, and a prepared response is essential.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • Absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][8]

    • Clean the spill area thoroughly.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]

    • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][6]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Final Disposal (External) A Waste Generation (Pure compound or contaminated materials) B Hazard Assessment (Halogenated Organic, H302, H315, H319, H335) A->B C Select PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste Stream C->D E Is waste halogenated? D->E F Collect in 'Halogenated Hazardous Waste' Container E->F Yes G Label Container ('Hazardous Waste' + Contents) F->G H Store in a Secure, Ventilated Area G->H I Arrange Pickup with Licensed Hazardous Waste Contractor H->I J Is High-Temperature Incineration Available? I->J K Preferred Method: High-Temperature Incineration (>1000°C) J->K Yes L Alternative Method: Hazardous Waste Landfill J->L No M Waste Manifesting & Documentation K->M L->M N Certificate of Destruction M->N

Sources

Navigating the Safe Handling of 1-[2-(4-Fluorophenoxy)ethyl]piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 1-[2-(4--Fluorophenoxy)ethyl]piperazine, a compound of interest in various research applications. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and build a foundation of trust in handling this and similar chemical entities.

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, 1-[2-(4-Fluorophenoxy)ethyl]piperazine is anticipated to present the following hazards[1][2][3]:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Piperazine derivatives can be harmful if ingested.[3]

Furthermore, piperazine itself is known to be a sensitizer, capable of causing allergic skin reactions and, in some cases, respiratory sensitization.[4] It is prudent to assume that this compound may share these properties.

The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment be performed for all laboratory tasks to ensure the selection of appropriate Personal Protective Equipment (PPE).[5][6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 standards are mandatory to protect against splashes.[7] A face shield must be worn over the goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[9] For prolonged handling or immersion, it is critical to consult the glove manufacturer's chemical resistance guide. Double gloving may be necessary for enhanced protection.[7] Gloves should be inspected for any signs of degradation before each use and changed immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and spills.[8] The lab coat should be fully buttoned with sleeves rolled down.
Respiratory Protection Respirator (as needed)Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][11]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.[7][9]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is paramount for ensuring a safe laboratory environment.

Pre-Operational Checklist:
  • Information Review: Thoroughly review this guide and any available safety information for similar compounds. Locate the nearest eyewash station and safety shower before beginning work.[2][10]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.[10]

  • PPE Inspection: Inspect all PPE for damage or contamination before donning.

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Safety Goggles don2->don3 don4 4. Face Shield don3->don4 don5 5. Gloves don4->don5 doff1 1. Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Goggles doff3->doff4 doff5 5. Respirator (if needed) doff4->doff5

Caption: Correct sequence for donning and doffing PPE.

Handling and Experimental Procedures:
  • All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[9]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid the formation of dusts and aerosols.[12]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][13]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures.[9][15]

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_waste Waste Disposal Protocol start Generate Waste container Collect in a designated, properly labeled 'Halogenated Organic Waste' container. start->container storage Store the waste container in a secondary containment tray in a well-ventilated area. container->storage disposal Arrange for disposal through your institution's hazardous waste management program. storage->disposal end Complete Disposal Record disposal->end

Caption: Workflow for proper disposal of halogenated organic waste.

Key Disposal Principles:

  • Do not dispose of this chemical down the drain.[9]

  • Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[9][16]

  • Ensure the waste container is properly labeled with the full chemical name and associated hazards.[15][17]

  • Keep the waste container closed when not in use.[15]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

By adhering to these comprehensive guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety is not merely about compliance; it is a cornerstone of scientific excellence.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. CEPP.
  • AK Scientific, Inc. (n.d.). 1-[1-(2-Fluorophenyl)ethyl]piperazine Safety Data Sheet.
  • (n.d.). Hazardous Waste Segregation.
  • (n.d.). Piperazine - Hazard Summary.
  • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Material Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Fluorophenyl)piperazine, 98%.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1-(4-Fluorophenyl)piperazine.
  • NIOSH | CDC. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Restored CDC. (2024, November 12). Chemical Safety in the Workplace.
  • Environmental Health and Safety. (n.d.). Safe Handling of Chemicals.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet - 1-(4-Fluorophenyl)piperazine dihydrochloride.
  • CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL) PIPERAZINE CAS No 2252-63-3 Material Safety Data Sheet SDS/MSDS.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 4-(2-Hydroxyethyl)piperazine-1-carboxamide.
  • ChemicalBook. (n.d.). This compound CAS 77602-92-7.
  • (2004, April 23). SIDS INITIAL ASSESSMENT PROFILE CAS No. 110-85-0 Chemical Name Piperazine.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet - Piperazine.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1-[2-(Morpholin-4-yl)ethyl]piperazine.
  • CymitQuimica. (2024, November 1). Safety Data Sheet - 3-Chlorophenyl piperazine.
  • PubChem. (n.d.). 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[3-(4-fluorophenyl)propyl]piperazine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.